molecular formula C4H10N2O2 B8787599 Methyl 2,3-diaminopropanoate

Methyl 2,3-diaminopropanoate

Cat. No.: B8787599
M. Wt: 118.13 g/mol
InChI Key: WLXXVJOVQCQAMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,3-diaminopropanoate ( 20610-20-2) is an ester derivative of the non-proteinogenic amino acid 2,3-diaminopropanoic acid. With the molecular formula C4H10N2O2 and a molecular weight of 118.13 g/mol, this compound serves as a versatile building block in organic synthesis and medicinal chemistry . Its structure features both 2- and 3-amino functional groups, which allow for selective reactions and the construction of complex molecules. This reagent has demonstrated significant value in anticancer research. A prominent application is its use in the synthesis of a series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates . These quinoxaline-based compounds, which incorporate the peptidomimetic side chain derived from Methyl 2,3-diaminopropanoate, were designed to target the allosteric site of human thymidylate synthase (hTS), a key enzyme in DNA synthesis . In vitro studies showed that these synthesized derivatives exhibited potent antiproliferative activity against human HCT-116 (colon carcinoma) and MCF-7 (breast carcinoma) cell lines, with several compounds displaying IC50 values in the low micrograms per milliliter range, comparable to or exceeding the activity of the reference drug doxorubicin . The compound enables the development of peptidomimetic inhibitors that mimic natural peptide inhibitors but with improved suitability for pharmaceutical development . Researchers value this diamine ester for its role in creating novel molecular architectures with potential therapeutic applications. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H10N2O2

Molecular Weight

118.13 g/mol

IUPAC Name

methyl 2,3-diaminopropanoate

InChI

InChI=1S/C4H10N2O2/c1-8-4(7)3(6)2-5/h3H,2,5-6H2,1H3

InChI Key

WLXXVJOVQCQAMX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CN)N

Origin of Product

United States

Foundational & Exploratory

Methyl 2,3-Diaminopropanoate in Advanced Scaffold Engineering: Structural Dynamics, Synthesis, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in molecular scaffolds, I frequently encounter the need for versatile, non-proteinogenic amino acid derivatives to construct complex pharmacophores. Methyl 2,3-diaminopropanoate (often utilized as its dihydrochloride salt) is a premier building block in modern drug development. Featuring vicinal diamines and a protected carboxylate, it serves as a critical precursor for synthesizing nitrogen-containing heterocycles—such as imidazolines and pyrazines—and engineered pH-sensitive amphipathic peptides[1],[2].

This whitepaper provides an in-depth technical analysis of the chemical structure of methyl 2,3-diaminopropanoate, detailing field-proven, self-validating synthetic protocols, and exploring its mechanistic applications in drug discovery.

Structural & Physicochemical Profiling

The strategic utility of methyl 2,3-diaminopropanoate lies in its bifunctional reactivity. The free acid form (2,3-diaminopropionic acid) exists as a zwitterion, which severely limits its solubility in organic solvents and complicates selective functionalization. By converting the carboxylic acid to a methyl ester, we eliminate the zwitterionic character, radically enhancing organic solubility and preventing unwanted self-polymerization during coupling reactions.

Quantitative Physicochemical Data

All structural and molecular weight data are summarized below for comparative assay planning.

PropertyValue
IUPAC Name (3-azaniumyl-1-methoxy-1-oxopropan-2-yl)azanium dichloride[3]
Molecular Formula C₄H₁₀N₂O₂ (Free base) / C₄H₁₂Cl₂N₂O₂ (Salt)[4],[3]
Molecular Weight 118.13 g/mol (Free base) / 191.06 g/mol (Salt)[4],[3]
Topological Polar Surface Area 81.6 Ų[3]
Stereocenters 1 (Typically utilized as the (2S)-enantiomer)[4]
InChIKey (Salt) MIOQZKCEDSNQNA-UHFFFAOYSA-N[4],[3]

Strategic Synthesis & Derivatization Protocols

To utilize methyl 2,3-diaminopropanoate effectively, it must be synthesized with high purity. The following protocol outlines a self-validating Fischer esterification method.

Protocol 1: One-Pot Esterification of 2,3-Diaminopropionic Acid

Objective: Convert 2,3-diaminopropionic acid hydrochloride to methyl 2,3-diaminopropanoate dihydrochloride.

Step-by-Step Methodology:

  • Dispersion: Suspend 2,3-diaminopropionic acid hydrochloride (1.0 eq) in anhydrous methanol (CH₃OH) and stir for 30 minutes at room temperature[5].

    • Causality: Methanol acts as both the solvent and the nucleophilic reactant. Anhydrous conditions are critical to drive the thermodynamic equilibrium toward the ester product.

  • Activation: Cool the suspension to 0°C using an ice bath and add thionyl chloride (SOCl₂, 2.0 eq) dropwise[5].

    • Causality: SOCl₂ reacts violently with methanol to generate anhydrous HCl gas in situ. This catalytic HCl protonates the carboxylic acid oxygen, rendering the carbonyl carbon highly electrophilic. Simultaneously, the acidic environment ensures both vicinal amines remain fully protonated (as non-nucleophilic ammonium salts). This is a critical protective mechanism that prevents undesired lactamization or intermolecular amidation.

  • Reflux: Heat the reaction mixture to reflux for 12 hours[5].

    • Causality: The elevated temperature provides the activation energy necessary to complete the esterification while driving off SO₂ byproducts.

  • Isolation: Evaporate the solvent under vacuum to dryness. Wash the crystalline residue multiple times with cold ether to remove residual acid[5].

  • Self-Validation Checkpoint: Dissolve a 5 mg aliquot in D₂O and perform ¹H NMR analysis. The protocol is validated if the spectrum shows a sharp singlet at ~3.78 ppm (integrating to 3H, confirming the methyl ester) and multiplets at 4.42 ppm (1H) and 3.5 ppm (2H) corresponding to the propanoate backbone[1].

Applications in Drug Scaffold Engineering

Synthesis of 2-Aryl Substituted Imidazolines

Methyl 2,3-diaminopropanoate is heavily utilized to construct 2-aryl imidazolines bearing a C-4 carboxylate group, which are vital pharmacophores mimicking amide bonds in metalloenzyme inhibitors and angiotensin II antagonists[2].

Workflow & Causality: The synthesis involves the condensation of the diamine with an imino ether. The reaction is typically carried out in refluxing ethanol. Why Ethanol? The reaction requires an initial nucleophilic attack by the unhindered


-amine, followed by ring closure via the 

-amine. Ethanol provides an optimal dielectric constant to dissolve both the polar dihydrochloride salt (when neutralized with a base like DIEA) and the organic imino ether. Furthermore, its boiling point (78°C) supplies the precise thermal energy required to overcome the activation barrier for the thermodynamic ring closure without degrading the sensitive ester group[2].

G N1 Methyl 2,3-diaminopropanoate (Bidentate Nucleophile) N3 Condensation Reaction (Solvent: Ethanol, Reflux 78°C) N1->N3 N2 Imino Ether (Electrophilic Substrate) N2->N3 N4 LC-MS Monitoring (Self-Validation Checkpoint) N3->N4 In-process control N5 Thermodynamic Ring Closure N4->N5 Validated conversion N6 2-Aryl Imidazoline Derivative (Target Pharmacophore) N5->N6 Yield optimization

Caption: Workflow for the condensation and ring closure of methyl 2,3-diaminopropanoate into 2-aryl imidazolines.

Self-Validation Checkpoint: Monitor the reaction via LC-MS. The conversion is validated by the disappearance of the imino ether mass peak and the emergence of the [M+H]⁺ peak corresponding to the imidazoline product[2].

Engineering pH-Sensitive Vectors and Pyrazines

Beyond imidazoline synthesis, the diamine motif is critical in two other major therapeutic areas:

  • Amphipathic Peptides: When incorporated into linear cationic amphipathic peptides, the

    
    -NH₂ group of the diaminopropionic acid (Dap) derivative exhibits a specific pKa that remains unprotonated at neutral pH but becomes protonated in acidic environments. This makes it an ideal functional group for pH-sensitive vectors designed for non-viral nucleic acid delivery into mammalian cell endosomes[1].
    
  • Pyrazinoisoquinolinones: Methyl 2,3-diaminopropanoate reacts readily with 3-acylisocoumarins to form 3,4-dihydro-6H-pyrazino[1,2-b]isoquinolin-6-ones. These complex nitrogen-containing heterocycles are critical in the development of 5-HT2C receptor agonists, which are validated targets for anti-obesity therapies.

Conclusion

Methyl 2,3-diaminopropanoate is far more than a simple amino acid derivative; it is a highly engineered molecular lynchpin. By understanding the causality behind its esterification—specifically the protection of the carboxylate to enhance organic solubility and direct nucleophilic attack—scientists can reliably deploy this compound in the synthesis of complex heterocycles and advanced peptide vectors. Adhering to self-validating protocols ensures high-fidelity translation from bench-scale synthesis to late-stage drug development.

References

  • METHYL 2,3-DIAMINOPROPIONATE DIHYDROCHLORIDE, (2S)- - gsrs Source: nih.gov URL:[Link]

  • (3-Azaniumyl-1-methoxy-1-oxopropan-2-yl)azanium dichloride - PubChem Source: nih.gov URL:[Link]

  • Hybrid Catalysts for Carbene and Nitrene Transfer Reactions - AIR Unimi Source: unimi.it URL:[Link]

  • EXPEDITIOUS SYNTHESIS OF 2-ARYL SUBSTITUTED IMIDAZOLINES AND IMIDAZOLES Source: semanticscholar.org URL:[Link]

  • Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors Source: nih.gov URL:[Link]

  • Interactions of 3‐Acylisocoumarins with Ethane‐1,2‐diamines Source: researchgate.net URL:[Link]

Sources

The Physicochemical Profiling of Methyl 2,3-Diaminopropanoate: pKa Dynamics and Applications in pH-Responsive Peptide Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The precise tuning of amino acid pKa values is a cornerstone of modern rational drug design, particularly in the development of pH-responsive delivery vectors. 2,3-Diaminopropanoic acid (Dap) is a non-proteinogenic amino acid featuring a vicinal diamine motif. When its C-terminus is esterified to form Methyl 2,3-diaminopropanoate (Dap-OMe) , the molecule undergoes a profound electrostatic transformation. This guide provides an in-depth mechanistic analysis of why this esterification depresses the pKa of both the α- and β-amino groups, outlines self-validating experimental protocols for quantification, and explores its translational utility in endosomal escape mechanisms.

Thermodynamic & Mechanistic Drivers of pKa Modulation

To understand the physicochemical behavior of Dap-OMe, we must first analyze the thermodynamics of its conjugate acid dissociation. The pKa of an amine is intrinsically dictated by the stability of its protonated (ammonium) state.

In free 2,3-diaminopropanoic acid, the deprotonated carboxylate group (-COO⁻) acts as an electron-donating moiety relative to an ester, providing critical electrostatic stabilization to the adjacent positively charged α-ammonium group. However, converting the free acid to a methyl ester fundamentally alters this microenvironment ([1]).

The pKa depression in Dap-OMe is driven by three primary causal mechanisms:

  • Loss of Electrostatic Stabilization: The neutral methyl ester (-COOCH₃) cannot stabilize the adjacent positive charge via ionic interactions. Without this zwitterionic stabilization, the protonated state becomes thermodynamically unfavorable, promoting proton release at a lower pH.

  • Inductive Electron Withdrawal: The ester group exerts a stronger inductive electron-withdrawing effect (-I effect) than the carboxylate anion. This pulls electron density away from the α-nitrogen, further destabilizing the conjugate acid.

  • Perturbation of Intramolecular Hydrogen Bonding: The vicinal nature of the α- and β-amino groups allows for hydrogen bonding networks. Esterification alters the dipole moment and steric bulk, which indirectly reduces the basicity of the β-amino group, dropping its pKa by over 1.4 units at physiological temperatures ([2]).

MechanisticDrivers A Free 2,3-Diaminopropanoic Acid (Zwitterionic State) B Methyl Esterification (Dap-OMe Formation) A->B C Loss of Carboxylate Negative Charge B->C D Increased Inductive Electron Withdrawal B->D E Destabilization of Protonated α-Amine C->E D->E G Lowered β-NH2 pKa (7.96 at 37°C) D->G F Lowered α-NH2 pKa (4.18 at 37°C) E->F

Caption: Mechanistic pathways driving the pKa depression in Methyl 2,3-diaminopropanoate.

Quantitative pKa Profiling: Free Acid vs. Methyl Ester

The theoretical mechanistic shifts are corroborated by rigorous potentiometric data. As shown in the table below, the α-NH₂ pKa of Dap-OMe is exceptionally low (4.18 at 37°C), making it predominantly unprotonated at physiological pH. More importantly, the β-NH₂ pKa drops to 7.96 at 37°C, positioning it perfectly to act as a proton sponge within the slightly acidic environment of maturing endosomes (pH 5.5–6.5) ([2]).

Table 1: Comparative pKa Values of Dap and Dap-OMe
CompoundTemperatureα-NH₂ pKaβ-NH₂ pKaSource
Free 2,3-Diaminopropanoic Acid (Dap)25°C6.63 - 6.679.37 - 9.76[2],[1]
Free 2,3-Diaminopropanoic Acid (Dap)37°C6.429.37[2]
Methyl 2,3-diaminopropanoate (Dap-OMe) 25°C N/A 8.29 [2]
Methyl 2,3-diaminopropanoate (Dap-OMe) 37°C 4.18 7.96 [2]

Note: pKa values are highly temperature-dependent. Extrapolations from 25°C to 37°C reflect the standard enthalpy of ionization for primary amines.

Experimental Methodologies for pKa Validation

To ensure high-fidelity data, pKa determination must be executed using a self-validating potentiometric titration system. The following protocol outlines the exact causality behind each experimental choice to guarantee thermodynamic accuracy.

TitrationWorkflow S1 1. System Validation Titrate Histidine Standard S2 2. Sample Preparation Dissolve Dap-OMe in 0.1M KCl S1->S2 S3 3. Acidification Lower pH < 3.0 using 0.1M HCl S2->S3 S4 4. Base Titration Titrate with 0.1M KOH under N2 S3->S4 S5 5. Regression Analysis Calculate exact pKa values S4->S5

Caption: Step-by-step potentiometric titration workflow for determining amino group pKa values.

Step-by-Step Self-Validating Protocol:
  • Electrode Calibration & System Validation:

    • Action: Prior to analyzing Dap-OMe, perform a standard titration using L-Histidine.

    • Causality: This validates the Nernstian response of the glass electrode and confirms that the non-linear regression algorithm accurately calculates known literature values, establishing a baseline of trust.

  • Sample Preparation (Ionic Strength Control):

    • Action: Dissolve 1.0 mmol of Dap-OMe hydrochloride in 50 mL of 0.1 M KCl.

    • Causality: The 0.1 M KCl acts as a background electrolyte. Maintaining a constant high ionic strength ensures that the activity coefficients of the analytes remain stable throughout the titration, allowing for the derivation of true thermodynamic pKa values rather than concentration-dependent apparent values.

  • Pre-Titration Acidification:

    • Action: Add standardized 0.1 M HCl until the solution pH drops below 3.0.

    • Causality: This guarantees that both the α- and β-amino groups are fully saturated in their conjugate acid forms (-NH₃⁺) before the forward base titration begins.

  • Inert Atmosphere Base Titration:

    • Action: Titrate the solution using standardized 0.1 M KOH in 0.01 mL increments at a strictly controlled 37°C. Maintain a continuous Nitrogen (N₂) gas purge through the solution.

    • Causality: The N₂ purge is critical. It actively excludes atmospheric CO₂. If CO₂ dissolves, it forms carbonic acid, which acts as a secondary buffer and artificially skews the titration curve in the alkaline region, directly corrupting the measurement of the β-NH₂ pKa.

  • Non-Linear Regression Analysis:

    • Action: Export the volume-pH data into a non-linear least-squares fitting program to resolve the overlapping macroscopic ionization constants into discrete pKa values.

Translational Applications in Drug Delivery

The physicochemical properties of Dap-OMe are not merely academic; they are highly translational. When Dap or its methylated derivatives are incorporated into linear cationic amphipathic peptides, the lowered pKa of the β-amino group transforms the peptide into a highly sensitive pH vector ([3]).

In the context of gene delivery, vectors must navigate the endolysosomal pathway. As the endosome matures, its internal pH drops from ~7.4 to ~5.5. Because the β-amino group of Dap-OMe has a pKa of ~7.96 (which shifts further down to ~5.5–7.0 when constrained within a peptide backbone), it remains partially unprotonated in the extracellular space but becomes rapidly protonated inside the endosome ([2]).

This sudden influx of positive charge triggers a massive conformational change—often driving the peptide from an unstructured random coil into a rigid α-helix. This structural rigidity, coupled with the "proton sponge" effect, induces endosomal membrane destabilization and rupture, successfully releasing the therapeutic payload into the cytosol.

References

  • Title: Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors Source: PubMed Central (NIH) URL: [Link]

  • Title: Chemistry and Chemical Equilibrium Dynamics of BMAA and Its Carbamate Adducts Source: eScholarship (University of California) URL: [Link]

Sources

Navigating the Chemical Landscape of Methyl 2,3-diaminopropanoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in drug discovery and peptide synthesis, precision in molecular architecture is paramount. Methyl 2,3-diaminopropanoate, a non-proteinogenic amino acid derivative, presents a versatile scaffold for the construction of novel therapeutics and complex peptides. This guide provides an in-depth technical overview of this compound, its various forms, and its critical role in advancing scientific research. We will delve into its identifiers, synthesis, applications, and safe handling, offering a comprehensive resource for laboratory professionals.

I. Core Identifiers and Chemical Properties

Methyl 2,3-diaminopropanoate is a chiral molecule, and its biological and chemical activities are intrinsically linked to its stereochemistry. It is crucial to distinguish between the different forms of this compound.

Table 1: Key Identifiers for Methyl 2,3-diaminopropanoate and its Salts

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Form
Methyl 2,3-diaminopropanoate20610-20-2C4H10N2O2118.13Free Base
(S)-Methyl 2,3-diaminopropanoate dihydrochloride147857-43-0C4H12Cl2N2O2191.06Dihydrochloride Salt
L-2,3-diaminopropionic acid methyl ester hydrochloride161372-39-0C4H11ClN2O2154.60Hydrochloride Salt
Nα-Z-L-2,3-diaminopropionic acid methyl ester hydrochloride35761-27-4C13H19ClN2O4302.75N-protected Hydrochloride Salt

The free base, Methyl 2,3-diaminopropanoate, is often unstable and prone to degradation. For practical laboratory use, it is commonly supplied as a more stable salt, typically the dihydrochloride or hydrochloride salt. The presence of these salts influences the compound's solubility and handling characteristics. The (S)- or L- designation refers to the stereoconfiguration at the alpha-carbon, which is a critical consideration in biological applications where stereospecificity is key.

II. Synthesis of Methyl 2,3-diaminopropanoate: A Step-by-Step Protocol

The synthesis of Methyl 2,3-diaminopropanoate often involves the deprotection of a protected precursor. A common method involves the removal of a tert-Butoxycarbonyl (Boc) protecting group from a commercially available starting material.

Experimental Protocol: Synthesis of Methyl 2,3-diaminopropanoate from a Boc-Protected Precursor

This protocol is adapted from a method described in the literature for the synthesis of the unprotected diamine.[1]

  • Starting Material: Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride.

  • Deprotection:

    • Dissolve the starting material (1 mmol) in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) (2 mL).

    • Stir the reaction mixture at room temperature for 3 hours.

  • Work-up:

    • Remove the solvent in vacuo.

    • Dissolve the residue in a 10% acetic acid solution.

    • Freeze-dry the solution for 24 hours.

  • Purification:

    • Re-dissolve the resulting residue in water.

    • Freeze-dry the solution again for 24 hours. Repeat this step three times to ensure complete removal of residual TFA.

  • Final Product: A crystalline solid of Methyl 2,3-diaminopropanoate is obtained. The yield for this process is reported to be around 85%.[1]

Causality in Experimental Choices:

  • TFA/DCM Mixture: The strong acid, TFA, is used to cleave the acid-labile Boc protecting group. DCM serves as a co-solvent to ensure the solubility of the starting material.

  • Acetic Acid Wash and Lyophilization: The repeated dissolution in water and freeze-drying is a critical purification step to remove the volatile TFA, which can otherwise form a salt with the free amines of the product. Acetic acid is used initially to help protonate the amines and improve their stability during the initial work-up.

Below is a diagram illustrating the synthesis workflow.

Synthesis_Workflow Start Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate HCl Deprotection Deprotection (TFA/DCM, 3h, RT) Start->Deprotection Workup Solvent Removal & Acetic Acid Quench Deprotection->Workup Purification Repeated Lyophilization (H2O) Workup->Purification Product Methyl 2,3-diaminopropanoate Purification->Product

Caption: Synthesis workflow for Methyl 2,3-diaminopropanoate.

III. Applications in Research and Drug Development

Methyl 2,3-diaminopropanoate is a valuable building block in several areas of chemical and pharmaceutical research. Its bifunctional nature, with two primary amine groups and a methyl ester, allows for diverse chemical modifications.

  • Peptide Synthesis: This compound is used to introduce unnatural amino acids into peptide chains.[2] The presence of a side-chain amine allows for the creation of branched peptides, cyclization, or the attachment of reporter molecules. Protected derivatives, such as Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid, are instrumental in solid-phase peptide synthesis.[3]

  • Bioactive Molecule Synthesis: L-2,3-diaminopropionic acid (L-Dap) and its derivatives are found in the structure of various natural products, including some antibiotics.[4][5] Synthetic access to compounds like Methyl 2,3-diaminopropanoate is crucial for the development of novel analogs of these bioactive molecules. For instance, it serves as a precursor for the synthesis of monobactam antibiotics, which are effective against certain drug-resistant bacteria.[5][6]

  • Biochemical Research: The unique structure of Methyl 2,3-diaminopropanoate makes it a useful tool for studying enzyme interactions and protein folding.[2] It can be incorporated into peptides to probe the effects of charge and structure on biological activity.

IV. Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 2,3-diaminopropanoate and its salts.

Table 2: Safety and Handling Information

AspectRecommendation
Personal Protective Equipment (PPE) Wear protective gloves, eye protection (safety glasses or goggles), and a lab coat.[7][8]
Handling Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[8][9] Avoid contact with skin and eyes.[7][8] Wash hands thoroughly after handling.[7]
Storage Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[8]
First Aid (Eyes) In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[7][8]
First Aid (Skin) If on skin, wash with plenty of water. If skin irritation occurs, seek medical advice.[7][8]

The dihydrochloride salt is classified as a corrosive substance, as indicated by the GHS05 pictogram, and can cause severe skin burns and eye damage. Therefore, adherence to strict safety protocols is essential.

V. Conclusion

Methyl 2,3-diaminopropanoate is a key molecular tool for researchers at the forefront of drug discovery and peptide science. A thorough understanding of its various forms, identified by their specific CAS numbers, and the appropriate handling and synthesis protocols are fundamental to its effective and safe utilization. This guide provides a solid foundation for scientists to confidently incorporate this versatile building block into their research endeavors, paving the way for the development of novel and impactful chemical entities.

References

  • Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC. NCBI. [Link]

  • 20610-20-2 | Methyl 2,3-diaminopropanoate | Next Peptide. Next Peptide. [Link]

  • CAS#:161372-39-0 | L-2,3-diaminopropionic acid methyl ester hydrochloride | Chemsrc. Chemsrc. [Link]

  • Na-Z-L-2,3-diaminopropionic acid methyl ester hydrochloride | 35761-27-4 - J&K Scientific. J&K Scientific. [Link]

  • 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters - MDPI. MDPI. [Link]

  • Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis - PMC. NCBI. [Link]

  • METHYL 2,3-DIAMINOPROPIONATE DIHYDROCHLORIDE, (2S)- - gsrs. GSRS. [Link]

  • The interaction of DL-2,3-diaminopropionic acid and its methyl ester with metal ions. Part I. Formation constants | Scilit. Scilit. [Link]

  • SAFETY DATA SHEET - Cole-Parmer. Cole-Parmer. [Link]

  • Reductive amination of 3: synthesis of the 2,3-diaminopropanol... - ResearchGate. ResearchGate. [Link]

  • METHYL 2,3-DIAMINOPROPIONATE DIHYDROCHLORIDE - Inxight Drugs. Inxight Drugs. [Link]

  • 2,3-Diaminopropionic acid - Wikipedia. Wikipedia. [Link]

  • Interaction of DL-2,3-diaminopropionic acid and its methyl ester with metal ions. Part II. Hydrolysis kinetics - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Royal Society of Chemistry. [Link]

  • Preparation of 2,3-diaminopropionate from ring opening of aziridine-2-carboxylate. ScienceDirect. [Link]

  • METHYL 2,3-DIAMINOPROPIONATE DIHYDROCHLORIDE, (2S)-. Drugfuture. [Link]

  • (PDF) 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters - ResearchGate. ResearchGate. [Link]

  • Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis - RSC Publishing. Royal Society of Chemistry. [Link]

  • The Role of Methyl 3-Hydroxypropanoate in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

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An In-Depth Technical Guide to Non-Proteinogenic Amino Acid Esters in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

The exploration of chemical space beyond nature's canonical set of twenty proteinogenic amino acids has opened new frontiers in medicinal chemistry. Non-proteinogenic amino acids (NPAAs), particularly in their esterified forms, have emerged as powerful tools for drug discovery and development professionals. These unique building blocks offer a sophisticated palette for modulating the physicochemical and pharmacological properties of therapeutic agents, surmounting long-standing challenges in drug design. This guide provides a comprehensive overview of the synthesis, strategic application, and analysis of non-proteinogenic amino acid esters, offering field-proven insights for researchers and scientists dedicated to advancing the next generation of therapeutics.

The Strategic Imperative for Non-Proteinogenic Amino Acids in Drug Discovery

Peptide-based therapeutics and other small molecules often face limitations such as poor metabolic stability, low bioavailability, and rapid clearance.[1][2] The incorporation of NPAAs is a proven strategy to mitigate these issues. By moving beyond the confines of the 22 naturally encoded amino acids, medicinal chemists can introduce a vast array of structural and functional diversity into drug candidates.[3][4]

The esterification of these NPAAs is a critical and often indispensable step in their application. Ester groups serve multiple purposes: they act as protecting groups during complex syntheses, enhance solubility and cell permeability, and can be designed as prodrug moieties that undergo enzymatic cleavage in vivo to release the active drug.[5][6][] This targeted release mechanism can improve a drug's therapeutic index by increasing its concentration at the site of action while minimizing systemic exposure and associated side effects.[8]

Overcoming Pharmacokinetic Hurdles

The primary motivation for employing NPAA esters lies in their ability to fine-tune a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Key advantages include:

  • Enhanced Metabolic Stability: Peptides composed of natural L-amino acids are susceptible to degradation by proteases. The introduction of NPAAs, such as D-amino acids or those with modified side chains, can sterically hinder enzyme recognition and cleavage, thereby prolonging the drug's half-life.[9]

  • Improved Bioavailability: The esterification of an NPAA can increase its lipophilicity, facilitating passive diffusion across cellular membranes.[5][] Furthermore, certain amino acid esters can be recognized by specific transporters, such as the human intestinal oligopeptide transporter hPEPT1, leading to enhanced absorption.[1]

  • Targeted Drug Delivery: The ester linkage can be designed to be stable in the bloodstream but labile to specific enzymes present in target tissues or organs, enabling site-specific drug release.[6]

Synthesis and Purification of Non-Proteinogenic Amino Acid Esters

The synthesis of NPAA esters is a cornerstone of their application in medicinal chemistry. A multitude of synthetic strategies have been developed, ranging from classical organic reactions to more modern catalytic methods.

General Esterification Protocols

The esterification of the carboxylic acid moiety of an NPAA is typically achieved through well-established chemical reactions. The choice of method often depends on the specific NPAA, the desired ester, and the presence of other functional groups.

Experimental Protocol: Fischer-Speier Esterification of a Generic NPAA

This protocol describes a classic acid-catalyzed esterification suitable for simple NPAAs.

  • Reactant Preparation: In a round-bottom flask, dissolve the non-proteinogenic amino acid (1.0 equivalent) in the desired alcohol (e.g., methanol, ethanol; used as solvent).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add a strong acid catalyst, such as thionyl chloride (1.2 equivalents) or concentrated sulfuric acid (0.1 equivalents), dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and then reflux for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, remove the excess alcohol under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude NPAA ester can then be purified by column chromatography on silica gel.

Advanced Synthetic Methodologies

Modern synthetic chemistry offers more sophisticated methods for the synthesis of NPAA esters, particularly for complex molecules or when stereochemistry needs to be preserved.

  • Palladium-Catalyzed C-H Olefination: This technique allows for the direct functionalization of aliphatic amines and amino acid esters, providing a streamlined route to a diverse range of NPAAs.[4]

  • Photo-Mediated C-H Functionalization: Utilizing light to mediate C-H activation offers a mild and environmentally friendly approach to synthesizing a variety of NPAAs from proteinogenic amino acid derivatives.[10]

  • Diastereoselective Allylation: The use of allylboronic acids for the diastereoselective allylation of N-tert-butane sulfinyl α-iminoesters yields optically active NPAA precursors with high purity.[11]

Incorporation of NPAA Esters into Peptides: Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling peptides in a controlled, stepwise manner.[12][13] NPAA esters are integral to this process, serving as the building blocks for the growing peptide chain.

The SPPS Workflow

The core principle of SPPS involves the covalent attachment of the C-terminal amino acid to an insoluble resin support, followed by the sequential addition of N-terminally protected amino acids. The ester group of the NPAA is typically protected to prevent side reactions during peptide coupling.

SPPS_Workflow

The Critical Role of Ester Protecting Groups

The choice of ester protecting group for the side chains of acidic NPAAs (e.g., analogs of aspartic and glutamic acid) is crucial for the success of SPPS.[14] The protecting group must be stable to the conditions used for Nα-deprotection but readily cleavable at the end of the synthesis.[15]

Protecting GroupCleavage ConditionsCompatibilityNotes
tert-Butyl (tBu) Strong acid (e.g., TFA)Fmoc/tBu strategyWidely used but can lead to aspartimide formation with aspartic acid.[14]
Benzyl (Bzl) Strong acid or hydrogenolysisBoc/Bzl strategyClassic protecting group, some lability to strong acids.[14]
Allyl (All) Palladium catalystOrthogonal to both Fmoc and Boc strategiesOffers excellent orthogonality for complex syntheses.[14]
2-Chlorotrityl Mild acidUsed for attaching the first amino acid to the resinAllows for cleavage while keeping side-chain protecting groups intact.[16]

Table 1. Comparison of common ester protecting groups in peptide synthesis.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

This protocol outlines the key steps for incorporating an NPAA ester into a peptide chain using the Fmoc/tBu strategy.

  • Resin Preparation: Swell the appropriate resin (e.g., 2-chlorotrityl chloride resin for a C-terminal carboxylic acid) in a suitable solvent like dichloromethane (DCM).[17]

  • First Amino Acid Loading: Couple the first Fmoc-protected NPAA to the resin using a base such as diisopropylethylamine (DIPEA).[17]

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group from the N-terminus.[17]

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

  • Coupling: Activate the next Fmoc-protected NPAA ester (with its side chain protected, if necessary) using a coupling reagent like HATU and a base (e.g., DIPEA or collidine), and add it to the resin to form the peptide bond.[17]

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers, to cleave the peptide from the resin and remove the side-chain protecting groups.[18]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

The Ester as a Prodrug Moiety: A Strategy for Controlled Release

The use of NPAA esters as prodrugs is a sophisticated strategy to improve the therapeutic properties of a parent drug.[1][5] The ester linkage is designed to be hydrolyzed in vivo, releasing the active pharmaceutical ingredient (API).

Prodrug_Activation

Factors Influencing Ester Hydrolysis

The rate of in vivo hydrolysis of an NPAA ester prodrug is influenced by several factors:

  • Enzyme Specificity: The structure of the NPAA and the alcohol component of the ester can be tailored to be substrates for specific esterases that are abundant in the target tissue.

  • Steric Hindrance: Bulky groups near the ester linkage can slow down the rate of hydrolysis, allowing for a more sustained release of the active drug.[1]

  • Electronic Effects: The electronic properties of the NPAA and the alcohol can influence the susceptibility of the ester bond to nucleophilic attack by water or enzymes.[2]

  • Stereochemistry: The stereochemistry of the NPAA can significantly impact the rate of enzymatic activation, with enzymes often showing a preference for L- or D-amino acids.[1]

Case Study: Valacyclovir

A classic example of an amino acid ester prodrug is valacyclovir, the L-valyl ester of acyclovir.[] Acyclovir has poor oral bioavailability. By converting it into its valyl ester, the prodrug is actively transported across the intestinal wall by peptide transporters. Once absorbed, it is rapidly hydrolyzed by esterases to release acyclovir, resulting in significantly higher bioavailability.[] This principle is readily applicable to NPAA ester prodrugs to enhance the oral delivery of a wide range of therapeutics.

Analytical Techniques for Characterization

The rigorous characterization of NPAA esters and the peptides into which they are incorporated is essential for ensuring their purity, identity, and quality. A combination of analytical techniques is typically employed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for monitoring reaction progress, assessing purity, and confirming the molecular weight of the synthesized compounds.[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, allowing for the unambiguous identification of the NPAA ester and the confirmation of its stereochemistry.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used for both analytical and preparative purposes. Analytical HPLC is used to determine the purity of the final product, while preparative HPLC is used for its purification.[20]

  • Capillary Electrophoresis (CE): CE is a powerful technique for the chiral separation of amino acids, ensuring the enantiomeric purity of the NPAA esters.[12]

Future Perspectives and Conclusion

The field of non-proteinogenic amino acid esters in medicinal chemistry is continually evolving. The development of novel synthetic methodologies, a deeper understanding of enzyme-substrate interactions, and the application of computational modeling are paving the way for the rational design of even more sophisticated drug candidates.[21][22] The ability to precisely control the properties of a therapeutic agent at the molecular level by incorporating custom-designed NPAA esters provides an unparalleled advantage in the quest for safer and more effective medicines. This in-depth guide has provided a technical framework for understanding and applying these powerful tools, empowering researchers to push the boundaries of drug discovery.

References

  • Santos, C. I., et al. (2016). Amino Acids in the Development of Prodrugs. Molecules. [Link]

  • Zhou, G. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15, 269-284. [Link]

  • Jain, A., et al. (2011). Amino Acid Prodrugs for Oral Delivery: Challenges and Opportunities. Expert Opinion on Drug Delivery, 8(9), 1157-1175. [Link]

  • McCarron, P., et al. (2022). Extraction of Non-Protein Amino Acids from Cyanobacteria for Liquid Chromatography-Tandem Mass Spectrometry Analysis. Journal of Visualized Experiments, (190), e63779. [Link]

  • He, H., et al. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 12, 1466333. [Link]

  • Li, G., et al. (2020). Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization. Molecules, 25(22), 5270. [Link]

  • van der Donk, W. A., et al. (2006). Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. The Journal of Organic Chemistry, 71(21), 7973-7985. [Link]

  • Maiti, D., et al. (2023). Simplifying the Synthesis of Nonproteinogenic Amino Acids via Palladium-Catalyzed δ-Methyl C–H Olefination of Aliphatic Amines and Amino Acids. JACS Au, 3(7), 1996-2005. [Link]

  • Vig, B. S., et al. (2013). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. The AAPS Journal, 15(2), 526-537. [Link]

  • Wang, L., et al. (2010). Esterification of an Unnatural Amino Acid Structurally Deviating from Canonical Amino Acids Promotes Its Uptake and Incorporation into Proteins in Mammalian Cells. ChemBioChem, 11(16), 2268-2272. [Link]

  • Ueda, N., et al. (2001). Inhibitory effects on NPAA of esters, retroesters, amides and retroamides of palmitic acid. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1533(2), 127-135. [Link]

  • Reddy, B. V. S., et al. (2022). An expeditious route to sterically encumbered nonproteinogenic α-amino acid precursors using allylboronic acids. Organic & Biomolecular Chemistry, 20(9), 1885-1890. [Link]

  • Bode, J. W., & N-to-C Peptide Synthesis. (2021). Practical N-to-C peptide synthesis with minimal protecting groups. Nature Chemistry, 13(5), 454-461. [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. [Link]

  • ResearchGate. (2025). Amino Acids in the Development of Prodrugs. [Link]

  • Shpatov, A. V., et al. (2017). Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine. Molecules, 22(5), 823. [Link]

  • Crego, A. L., et al. (2025). CE methods for the determination of non-protein amino acids in foods. Electrophoresis, 33(16), 2549-2560. [Link]

  • Takimoto, J. K., et al. (2010). Esterification of an unnatural amino acid structurally deviating from canonical amino acids promotes its uptake and incorporation into proteins in mammalian cells. ChemBioChem, 11(16), 2268-2272. [Link]

  • BioAscent. (2024). Highlights in synthesis - unnatural amino acids. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Vágner, J., et al. (2012). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters, 14(24), 6175-6177. [Link]

  • Albericio, F., & Goodman, M. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2201-2252. [Link]

  • Li, X., et al. (2023). Introducing enzymatic cleavage features and transfer learning realizes accurate peptide half-life prediction across species and organs. Nature Communications, 14(1), 5898. [Link]

  • Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. [Link]

  • Yu, J.-Q. (2014). Making Unnatural Amino Acids. Astrobiology Web. [Link]

  • Composition and method for the release of protected peptides
  • Organic Chemistry Explained!. (2019). Esters – Functional Group Spotlight. [Link]

  • CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. [Link]

  • Boncher, T., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Modern Chemistry & Applications, 1(4), 113. [Link]

  • Asahara, H., et al. (2022). Development of a synthetic equivalent of α,α-dicationic acetic acid leading to unnatural amino acid derivatives via tetrafunctionalized methanes. Organic & Biomolecular Chemistry, 20(11), 2282-2292. [Link]

Sources

Stereochemical Architecture of Methyl 2,3-Diaminopropanoate: A Technical Guide to L- (S) vs D- (R) Isomers in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Stereochemical Fundamentals

Methyl 2,3-diaminopropanoate (also known as methyl 2,3-diaminopropionate) is a non-proteinogenic amino acid ester that serves as a highly versatile chiral synthon in modern drug discovery. The stereocenter at the α-carbon (C2) strictly dictates its biological reactivity, receptor affinity, and metabolic stability.

Applying the Cahn-Ingold-Prelog (CIP) priority rules, the substituents at C2 are ranked by atomic number:


 (1) > 

(2) >

(3) >

(4). In the naturally derived L-isomer, the spatial arrangement of these groups follows a counter-clockwise direction when the lowest priority group is oriented away from the viewer, assigning it the (S)-configuration . Conversely, the synthetic D-isomer corresponds to the (R)-configuration . This stereochemical dichotomy is the foundational basis for designing targeted enzyme inhibitors versus proteolytically stable peptidomimetics.

Pharmacological Causality: Why Stereochemistry Dictates Function

The selection between the (S)- and (R)-isomers of methyl 2,3-diaminopropanoate derivatives is entirely driven by the target biological pathway and the desired pharmacokinetic profile.

The (S)-Isomer (L-Dap) in Enzyme Inhibition

Derivatives of the (S)-isomer are extensively utilized to design glutamine antagonists. A highly documented example is


-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP). The (S)-configuration perfectly mimics the spatial orientation of L-glutamine, allowing it to competitively bind and covalently alkylate the active site of glucosamine-6-phosphate (GlcN-6-P) synthase, an enzyme crucial for fungal cell wall biosynthesis[1]. The stereochemistry here is non-negotiable; the (R)-isomer fails to properly align the reactive fumaroyl group with the catalytic cysteine of the enzyme, rendering it inactive[2].

BiologicalPathway Substrate Fructose-6-P + Glutamine Enzyme GlcN-6-P Synthase (Target Enzyme) Substrate->Enzyme Product Glucosamine-6-Phosphate (GlcN-6-P) Enzyme->Product Normal Catalysis CellWall Fungal Cell Wall Biosynthesis Product->CellWall Inhibitor FMDP (L-Dap Derivative) (S)-Configuration Inhibitor->Enzyme Competitive Inhibition (Covalent Alkylation) Prodrug Peptide-FMDP Prodrug (Active Transport) Prodrug->Inhibitor Cytoplasmic Hydrolysis

Mechanism of GlcN-6-P synthase inhibition by (S)-configured L-Dap derivatives.

The (R)-Isomer (D-Dap) in Peptidomimetics and Immune Modulation

The (R)-isomer is strategically employed when the goal is to evade proteolytic degradation while maintaining a specific pharmacophore geometry. In the development of Toll-like Receptor-2 (TLR-2) agonistic lipopeptides, (R)-methyl 2,3-diaminopropanoate is used as a central scaffold to attach lipid chains. The unnatural (R)-configuration prevents rapid cleavage by endogenous human proteases, thereby extending the biological half-life of the immunomodulator in vivo without sacrificing receptor binding affinity[3].

Experimental Methodologies: Self-Validating Protocols

To utilize these isomers effectively, precise synthetic and protective protocols are required. The following methodologies emphasize the chemical causality behind each step.

Protocol 1: Synthesis of (S)-Methyl 2,3-diaminopropanoate bis-hydrochloride
  • Objective : Convert L-2,3-diaminopropanoic acid to its methyl ester without inducing racemization at the C2 chiral center.

  • Causality : Free 2,3-diaminopropanoic acid is highly polar and zwitterionic, making it insoluble in most organic solvents. Fischer esterification using anhydrous HCl gas in methanol serves a dual purpose: it protonates both the

    
    - and 
    
    
    
    -amines to prevent unwanted lactamization (intramolecular cyclization) and provides the strong acidic catalysis necessary to drive the esterification equilibrium forward[4].

Step-by-Step Workflow :

  • Suspend 1.0 equivalent of enantiopure (S)-2,3-diaminopropanoic acid in anhydrous methanol (approx. 3 mL/mmol) at 0 °C.

  • Bubble anhydrous HCl gas through the suspension until the mixture becomes completely homogeneous.

    • Self-Validation Check: The complete dissolution of the opaque starting material visually confirms the formation of the highly soluble bis-hydrochloride salt.

  • Seal the reaction vessel and heat to 60 °C for 12 hours.

  • Monitor the reaction via LC-MS.

    • Self-Validation Check: The mass spectrum must show a shift corresponding to the addition of the methyl group (+14 Da relative to the free base mass).

  • Evaporate the solvent under reduced pressure to yield the bis-hydrochloride salt as a white crystalline solid (Yield >95%). Use immediately or store under argon to avoid hydrolytic degradation.

Protocol 2: Orthogonal Protection Strategy (pH-Controlled Derivatization)
  • Objective : Selectively protect the

    
    -amine of the methyl ester for downstream peptide coupling.
    
  • Causality : The two primary amines have distinct

    
     values. The 
    
    
    
    -amine, being adjacent to the electron-withdrawing methyl ester, has a lower
    
    
    (~9.0) compared to the
    
    
    -amine (~10.5). By carefully controlling the pH of the reaction medium, one can selectively deprotonate the
    
    
    -amine (making it nucleophilic) while the
    
    
    -amine remains protonated (non-nucleophilic).

Step-by-Step Workflow :

  • Dissolve the (S)-methyl 2,3-diaminopropanoate bis-hydrochloride in a buffered Water/Dioxane mixture (1:1 v/v) adjusted exactly to pH 9.0 using 1N NaOH.

  • Add 1.0 equivalent of the protecting group reagent (e.g.,

    
    ) dropwise at 0 °C.
    
  • Maintain the pH strictly at 9.0 using an automated pH stat titrator.

    • Self-Validation Check: The continuous consumption of NaOH by the pH stat confirms the reaction is proceeding, as acylation of the

      
      -amine releases protons. If the pH is allowed to exceed 9.5, the 
      
      
      
      -amine will begin to deprotonate, leading to unwanted bis-protection.
  • Once base consumption ceases, extract the mono-protected product using ethyl acetate, leaving any unreacted or bis-protonated species in the aqueous layer.

SynthesisWorkflow A L-2,3-Diaminopropanoic Acid (L-Dap) B Esterification (MeOH, HCl gas, 60°C) A->B Activation C (S)-Methyl 2,3-diaminopropanoate bis-hydrochloride B->C Yield >95% D pH Control (pH 9.0) Selective Deprotonation C->D Buffer adjustment E α-NH2 Protection (e.g., Boc2O) D->E Selective acylation F Orthogonally Protected (S)-Isomer E->F Isolation

Synthetic workflow for orthogonally protected (S)-Methyl 2,3-diaminopropanoate.

Quantitative Data: Isomer Comparison

The physical and biological properties of the two stereoisomers dictate their specific applications in drug development. The table below summarizes the critical comparative metrics:

Property / Metric(S)-Methyl 2,3-diaminopropanoate(R)-Methyl 2,3-diaminopropanoate
CIP Configuration L-isomerD-isomer
Primary Application Enzyme inhibitors (e.g., GlcN-6-P synthase)Peptidomimetics, TLR-2 agonists
Proteolytic Stability Low to Moderate (susceptible to natural proteases)High (evades natural endogenous proteases)

-Amine

(approx.)
9.09.0

-Amine

(approx.)
10.510.5
Target Mimicry Mimics L-Glutamine / L-AsparagineActs as a structural disruptor / stable linker

References

  • A diffusible analogue of N(3)-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid with antifungal activity Source: PubMed / National Institutes of Health (NIH) URL:[Link][1]

  • Structure–activity relationships for a series of peptidomimetic antimicrobial prodrugs containing glutamine analogues Source: Oxford Academic / Journal of Antimicrobial Chemotherapy URL:[Link][2]

  • Structure-Activity Relationships in Toll-like Receptor-2 agonistic Diacylthioglycerol Lipopeptides Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL:[Link][3]

  • United States Patent US20040157859A1 (Preparation of Methyl 2,3-diaminopropionate bis-hydrochloride) Source: Google Patents / USPTO URL:[4]

Sources

Methodological & Application

Protocol for synthesis of Methyl 2,3-diaminopropanoate dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of Methyl 2,3-Diaminopropanoate Dihydrochloride

Introduction & Mechanistic Rationale

Methyl 2,3-diaminopropanoate dihydrochloride (Dap(OMe)·2HCl) is a highly versatile, unnatural amino acid derivative utilized extensively in the synthesis of complex pharmaceuticals, chiral diamines, and macrocyclic telomestatin analogs[1]. Because the 2,3-diaminopropanoic acid (Dap) precursor contains two highly basic primary amines, its esterification requires robust, strongly acidic conditions to ensure both complete reaction and the protection of the amines as stable hydrochloride salts.

The most efficient and scalable method for this transformation is the thionyl chloride-mediated esterification in methanol[1][2][3]. Mechanistic Causality: While often conceptualized as proceeding via an acyl chloride intermediate, the addition of thionyl chloride (SOCl₂) to a massive excess of methanol preferentially drives a rapid reaction with the solvent. This highly exothermic process quantitatively generates anhydrous hydrogen chloride (HCl) and methyl chlorosulfite in situ. The anhydrous HCl acts as a potent catalyst for the Fischer-Speier esterification of the carboxylic acid, while simultaneously protonating both the α- and β-amino groups to yield the dihydrochloride salt. This approach is superior to using gaseous HCl, as the SOCl₂ chemically scavenges any adventitious water, driving the equilibrium entirely toward the ester product.

Experimental Design & Self-Validating Principles

As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system . This workflow is designed with built-in physical indicators of success:

  • Anhydrous Integrity: The reaction relies on the complete exclusion of water. If moisture is present, the yield drops, and the product will "oil out" instead of crystallizing.

  • Visual Validation: The starting material, Dap·HCl, is often suspended in methanol. As the in situ generated HCl catalyzes the esterification, the highly polar zwitterionic starting material is converted into the soluble ester, causing the reaction mixture to transition into a completely homogeneous solution[3].

  • Workup Causality: The use of SOCl₂/MeOH means all byproducts (SO₂, HCl, unreacted MeOH) are volatile. This deliberately avoids an aqueous workup, which would be disastrous given the extreme water solubility of the diamino ester dihydrochloride. Trituration with a non-polar solvent (heptane or diethyl ether) forces the pure salt to precipitate, validating the removal of organic impurities[2].

Materials & Equipment

Table 1: Reagents and Materials

ReagentMW ( g/mol )EquivalentsRole
2,3-Diaminopropanoic acid HCl (Dap·HCl)140.571.0Starting Material
Methanol (Anhydrous)32.04Solvent (Excess)Solvent / Reactant
Thionyl Chloride (SOCl₂)118.972.0 - 4.0Activating Agent
Heptane or Diethyl EtherN/AN/ATrituration Solvent

Equipment:

  • Oven-dried 2-neck round-bottom flask (RBF)

  • Reflux condenser equipped with a drying tube (CaCl₂) or argon line

  • Addition funnel

  • Ice-water bath

  • Rotary evaporator

Step-by-Step Protocol

Caution: Thionyl chloride is highly corrosive and reacts violently with water. The reaction evolves toxic SO₂ and HCl gases. Perform all steps in a well-ventilated fume hood.

  • Preparation & Cooling: Suspend 2,3-diaminopropanoic acid hydrochloride (1.0 eq, e.g., 1.77 g, 12.6 mmol) in anhydrous methanol (40 mL) in an oven-dried RBF[3]. Immerse the flask in an ice-water bath and allow it to cool to 0 °C.

    • Causality: Cooling is critical. The subsequent reaction between SOCl₂ and MeOH is violently exothermic. Low temperatures prevent the uncontrolled boiling of methanol and suppress side reactions.

  • Activation (Reagent Addition): Slowly add thionyl chloride (2.0 - 4.0 eq, e.g., 2.08 mL to 3.6 mL) dropwise via an addition funnel over 15–30 minutes[2][3].

    • Observation: Vigorous gas evolution (SO₂, HCl) will occur.

  • Esterification (Reflux): Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Attach a reflux condenser and heat the mixture to 60–65 °C (reflux) for 12 to 20 hours[2][3].

    • Validation: The initial suspension will gradually transition into a clear, homogeneous solution, indicating the consumption of the starting material[3].

  • Concentration: Cool the reaction to room temperature. Transfer the mixture to a rotary evaporator and remove the volatiles (methanol, residual HCl, and SO₂) under reduced pressure to yield a crude, thick residue[2][3].

  • Trituration & Isolation: Suspend the crude residue in cold heptane or diethyl ether (approx. 30 mL) and triturate (grind/stir vigorously) until a fine, free-flowing solid forms[2]. Filter the precipitate under a vacuum, wash with additional cold heptane/ether, and dry in vacuo to afford Methyl 2,3-diaminopropanoate dihydrochloride.

    • Yield Expectation: Quantitative (97–100%)[1][3].

Visualizations

Workflow A 1. Suspension Suspend Dap·HCl in Anhydrous MeOH Cool to 0 °C B 2. Activation Dropwise addition of SOCl2 (Exothermic) A->B Prevents side reactions C 3. Esterification Reflux at 65 °C for 12-20 hours B->C Generates HCl & SO2 D 4. Concentration Evaporate volatiles in vacuo C->D Drives equilibrium E 5. Trituration Wash with Heptane/Et2O Filter & Dry D->E Removes residual organics F Methyl 2,3-diaminopropanoate dihydrochloride (>95% Yield) E->F Isolates pure salt

Figure 1: Step-by-step workflow for the synthesis and isolation of Dap(OMe)·2HCl.

Mechanism cluster_0 In Situ Reagent Generation cluster_1 Fischer-Speier Esterification R1 SOCl2 + MeOH R2 Anhydrous HCl + MeOS(O)Cl R1->R2 Fast, Exothermic N2 Protonated Carboxylic Acid Intermediate R2->N2 Catalysis & Salt Formation N1 2,3-Diaminopropanoic Acid (Dap) N1->N2 + HCl (from above) N3 Tetrahedral Intermediate (+MeOH) N2->N3 + MeOH N4 Methyl 2,3-diaminopropanoate Dihydrochloride N3->N4 - H2O

Figure 2: Mechanistic pathway highlighting in situ HCl generation and esterification.

Analytical Characterization

To validate the synthesized compound, compare the isolated material against the standard spectral data outlined below.

Table 2: Expected Analytical Data for Dap(OMe)·2HCl[3]

Analytical MethodExpected Signals / Observations
¹H NMR (D₂O, 400 MHz) δ 4.49 (dd, 1H, J = 5.2, 8.1 Hz, α-CH)
δ 3.85 (s, 3H, OCH₃)
δ 3.58 (dd, 1H, J = 8.1, 13.8 Hz, β-CH₂)
δ 3.49 (dd, 1H, J = 5.4, 13.8 Hz, β-CH₂)
Physical State White to off-white crystalline solid
Solubility Highly soluble in H₂O and D₂O; Insoluble in ether/heptane

References

  • Title: EA009724B1 - Acylated aminopropanediols and analogues and therapeutic uses thereof. Source: Google Patents.
  • Title: US Patent 7,326,706 B2 - Preparation of Pyrazine Derivatives. Source: Googleapis.com.
  • Title: Design and Synthesis of Planar Telomestatin Analogs. Source: ZORA (Zurich Open Repository and Archive).

Sources

Application Notes and Protocols: Synthesis of 3-Amino-β-Lactams from Methyl 2,3-Diaminopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The β-lactam (2-azetidinone) ring is a cornerstone of medicinal chemistry, most notably as the core structural motif in a vast array of antibiotics, including penicillins, cephalosporins, and monobactams.[1] Beyond their antibacterial properties, β-lactams are also valuable synthetic intermediates for the preparation of other biologically significant nitrogen-containing compounds.[2][3] The synthesis of functionalized β-lactams, particularly those with chiral centers, is of paramount importance for the development of new therapeutic agents with enhanced efficacy and specificity.

Methyl 2,3-diaminopropanoate, a chiral, non-proteinogenic amino acid derivative, serves as a valuable precursor for the stereoselective synthesis of 3-amino-β-lactams.[4][5] The presence of two amino groups offers a handle for introducing diverse functionalities and controlling the stereochemical outcome of the cyclization. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of methyl 2,3-diaminopropanoate in the synthesis of 3-amino-β-lactams. We will delve into the scientific rationale, provide detailed experimental protocols for the preparation of a key orthogonally protected intermediate, and outline a robust method for its subsequent intramolecular cyclization to the desired β-lactam core.

Scientific Rationale and Strategy

The synthesis of a 3-amino-β-lactam from methyl 2,3-diaminopropanoate necessitates a strategic approach to differentiate the two amino groups. This is achieved through orthogonal protection, a technique that allows for the selective removal of one protecting group in the presence of another.[6][7] This strategy is crucial for directing the intramolecular cyclization to form the desired four-membered ring.

Our strategy involves the following key steps:

  • Orthogonal Protection: The α- and β-amino groups of methyl 2,3-diaminopropanoate are protected with two different groups that can be selectively removed under distinct conditions. For this protocol, we will utilize the tert-butoxycarbonyl (Boc) group for the α-amino group and the carbobenzyloxy (Cbz) group for the β-amino group.

  • Intramolecular Cyclization: Once the precursor is appropriately protected, the β-lactam ring is formed via an intramolecular cyclization of the β-amino ester. The Breckpot synthesis, which employs a Grignard reagent to facilitate the cyclization of β-amino acid esters, provides a robust and well-established method for this transformation.[2]

This approach allows for a controlled and stereoselective synthesis of the 3-amino-β-lactam core, which can then be further functionalized by selective deprotection and derivatization of the amino group at the C3 position.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the orthogonally protected precursor and its subsequent cyclization to the 3-amino-β-lactam.

Part 1: Synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-3-((carbobenzyloxy)amino)propanoate

This protocol outlines the synthesis of the key orthogonally protected precursor starting from commercially available Nα-Boc-L-asparagine. The synthesis involves a Curtius rearrangement to introduce the β-amino group.[6][7]

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )AmountMoles
Nα-Boc-L-asparagineC9H16N2O5232.2310.0 g43.05 mmol
Iodobenzene diacetateC10H11IO4322.1015.2 g47.19 mmol
PyridineC5H5N79.107.5 mL92.8 mmol
Dichloromethane (DCM)CH2Cl284.93200 mL-
Benzyl alcoholC7H8O108.1410 mL96.5 mmol
Saturated aq. NaHCO3--100 mL-
1 M HCl--100 mL-
Anhydrous MgSO4----
Diazomethane (ethereal solution)CH2N242.04As needed-

Procedure:

  • To a stirred solution of Nα-Boc-L-asparagine (10.0 g, 43.05 mmol) in a mixture of water (50 mL) and acetonitrile (50 mL) at 0 °C, add pyridine (7.5 mL, 92.8 mmol).

  • Slowly add iodobenzene diacetate (15.2 g, 47.19 mmol) in small portions over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • The reaction mixture is then concentrated under reduced pressure to remove the organic solvents.

  • The aqueous residue is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with 1 M HCl (100 mL), saturated aqueous NaHCO3 (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude isocyanate intermediate.

  • Dissolve the crude isocyanate in anhydrous toluene (100 mL) and add benzyl alcohol (10 mL, 96.5 mmol).

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The resulting crude Nα-Boc-Nβ-Cbz-2,3-diaminopropionic acid is then dissolved in a minimal amount of methanol and treated with an ethereal solution of diazomethane at 0 °C until a yellow color persists.

  • Quench the excess diazomethane by adding a few drops of acetic acid.

  • Remove the solvents under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.

Part 2: Intramolecular Cyclization to Methyl 3-((tert-butoxycarbonyl)amino)-2-oxoazetidine-1-carboxylate

This protocol describes the intramolecular cyclization of the orthogonally protected diamino ester to the corresponding 3-amino-β-lactam using a modified Breckpot synthesis.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )AmountMoles
Methyl 2-((tert-butoxycarbonyl)amino)-3-((carbobenzyloxy)amino)propanoateC19H28N2O6380.445.0 g13.14 mmol
Ethylmagnesium bromide (3.0 M in diethyl ether)C2H5MgBr133.2710.0 mL30.0 mmol
Anhydrous Tetrahydrofuran (THF)C4H8O72.11100 mL-
Saturated aqueous NH4Cl--50 mL-
Diethyl ether(C2H5)2O74.12100 mL-
Anhydrous MgSO4----

Procedure:

  • Dissolve methyl 2-((tert-butoxycarbonyl)amino)-3-((carbobenzyloxy)amino)propanoate (5.0 g, 13.14 mmol) in anhydrous THF (100 mL) in a flame-dried, three-necked round-bottom flask under an inert atmosphere of argon.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add ethylmagnesium bromide (10.0 mL of a 3.0 M solution in diethyl ether, 30.0 mmol) dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution (50 mL) at -78 °C.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous MgSO4.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 3-amino-β-lactam.

Workflow and Mechanism Visualization

The overall synthetic workflow is depicted below.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: β-Lactam Formation Start Nα-Boc-L-asparagine Step1 Curtius Rearrangement (Iodobenzene diacetate, Pyridine) Start->Step1 Intermediate1 Isocyanate Intermediate Step1->Intermediate1 Step2 Trapping with Benzyl Alcohol Intermediate1->Step2 Intermediate2 Nα-Boc-Nβ-Cbz-2,3-diaminopropionic acid Step2->Intermediate2 Step3 Esterification (Diazomethane) Intermediate2->Step3 Product1 Methyl 2-((tert-butoxycarbonyl)amino)-3- ((carbobenzyloxy)amino)propanoate Step3->Product1 Step4 Intramolecular Cyclization (EtMgBr, -78 °C) Product1->Step4 Product2 Methyl 3-((tert-butoxycarbonyl)amino)- 2-oxoazetidine-1-carboxylate Step4->Product2

Caption: Synthetic workflow for the preparation of a 3-amino-β-lactam from Nα-Boc-L-asparagine.

The mechanism of the key β-lactam ring-forming step, the Breckpot cyclization, is illustrated below.

G cluster_mechanism Breckpot Cyclization Mechanism reactant Orthogonally Protected Methyl 2,3-Diaminopropanoate deprotonation Deprotonation of β-amino group reactant->deprotonation 1. EtMgBr grignard EtMgBr grignard->deprotonation intermediate Magnesium Amide Intermediate deprotonation->intermediate cyclization Intramolecular Nucleophilic Acyl Substitution intermediate->cyclization 2. Intramolecular Attack product 3-Amino-β-lactam cyclization->product alkoxide MeOMgBr cyclization->alkoxide Elimination

Caption: Mechanism of the Grignard-mediated intramolecular cyclization to form the β-lactam ring.

Troubleshooting and Optimization

Problem Possible Cause(s) Suggested Solution(s)
Low yield in Curtius rearrangement Incomplete reaction; side reactions.Ensure slow addition of iodobenzene diacetate at 0 °C. Monitor the reaction by TLC.
Low yield in cyclization Incomplete reaction; degradation of starting material or product.Ensure strictly anhydrous conditions. Use freshly prepared Grignard reagent. Maintain the reaction temperature at -78 °C.
Formation of side products in cyclization Intermolecular reactions; enolization.Use a non-nucleophilic base if Grignard reagent proves problematic. Add the substrate solution to the Grignard reagent to maintain an excess of the base.
Difficulty in purification Co-elution of starting material and product.Optimize the eluent system for column chromatography. Consider using a different stationary phase if necessary.

Conclusion

This application note provides a comprehensive and practical guide to the synthesis of 3-amino-β-lactams utilizing methyl 2,3-diaminopropanoate as a chiral precursor. The detailed protocols for orthogonal protection and subsequent intramolecular cyclization offer a reliable pathway to this important class of compounds. The strategic use of protecting groups and a robust cyclization method are key to the successful synthesis. The methodologies and insights provided herein are intended to empower researchers in the fields of medicinal chemistry and drug development to explore the vast potential of 3-amino-β-lactams in the design of novel therapeutic agents.

References

  • Novel and Recent Synthesis and Applications of β-Lactams. PMC. [Link]

  • Recent Developments in the Transformation of 3-Amino-2-Azetidinones. ResearchGate. [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]

  • Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. Semantic Scholar. [Link]

  • An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Chemistry Portal. [Link]

  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. [Link]

  • An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups. PubMed. [Link]

  • Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. PMC. [Link]

  • Synthesis of β-Lactams and cyclo-β-Dipeptides from β-Amino Acids: Experimental Observations and Theoretical Analysis. ResearchGate. [Link]

  • Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. PMC. [Link]

  • β-Lactam - Wikipedia. Wikipedia. [Link]

  • 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. PMC. [Link]

Sources

Application Notes and Protocols for Peptide Coupling with Methyl 2,3-diaminopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Unique Chemistry of a Diamino Acid Ester

Methyl 2,3-diaminopropanoate (Me-Dap) is a non-proteinogenic amino acid derivative that offers a unique scaffold for the synthesis of novel peptides, peptidomimetics, and other complex molecular architectures. Its two primary amine functionalities, the α-amino and β-amino groups, provide a versatile handle for creating branched or cyclic structures. However, this di-functionality also presents distinct challenges in peptide synthesis that demand a carefully considered approach to achieve regioselective acylation and avoid undesirable side reactions.

The primary challenge lies in the differential nucleophilicity of the two amino groups. The pKa values for the α-NH2 and β-NH2 groups in the methyl ester of Dap are approximately 4.18 and 7.96, respectively[1]. This significant difference in basicity is a key determinant of their reactivity and forms the basis for selective coupling strategies. At neutral or slightly basic pH, the β-amino group is significantly more nucleophilic than the α-amino group, which is less basic due to the electron-withdrawing effect of the adjacent ester group.

This guide provides a comprehensive overview of the critical considerations for successful peptide coupling with Methyl 2,3-diaminopropanoate, a comparative analysis of suitable coupling reagents, and detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Pillar 1: The Cornerstone of Success - Orthogonal Protection Strategy

To achieve selective acylation at either the α- or β-amino group, a robust orthogonal protection strategy is not just recommended, but essential. Orthogonal protecting groups are those that can be removed under distinct chemical conditions, allowing for the sequential modification of the two amine functionalities. The choice of protecting groups is dictated by the overall synthetic scheme and the desired final product.

A common and effective strategy for differentiating the two amino groups of 2,3-diaminopropanoic acid involves the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group. For instance, to facilitate coupling at the α-amino position while the β-amino group is protected, one would typically use Nβ-Boc-L-2,3-diaminopropanoic acid, which can then be esterified to the methyl ester. Conversely, for coupling at the β-amino position, Nα-Fmoc-L-2,3-diaminopropanoic acid would be the precursor.

The following workflow illustrates the principle of orthogonal protection in the context of selective peptide coupling with Me-Dap:

Orthogonal_Protection_Workflow cluster_alpha_coupling Selective α-Amino Coupling cluster_beta_coupling Selective β-Amino Coupling Start_A Nβ-Boc-Dap Esterification_A Methyl Esterification Start_A->Esterification_A Me_Dap_A Nβ-Boc-Me-Dap Esterification_A->Me_Dap_A Coupling_A Peptide Coupling (e.g., HATU, EDC/HOBt) Me_Dap_A->Coupling_A Peptide_A α-Acylated Peptide Coupling_A->Peptide_A Start_B Nα-Fmoc-Dap Esterification_B Methyl Esterification Start_B->Esterification_B Me_Dap_B Nα-Fmoc-Me-Dap Esterification_B->Me_Dap_B Coupling_B Peptide Coupling (e.g., HATU, EDC/HOBt) Me_Dap_B->Coupling_B Peptide_B β-Acylated Peptide Coupling_B->Peptide_B

Caption: Orthogonal protection workflow for selective acylation of Methyl 2,3-diaminopropanoate.

Pillar 2: Selecting the Optimal Coupling Reagent

The choice of coupling reagent is critical for achieving high yields, minimizing side reactions, and preserving the stereochemical integrity of the chiral center. Several classes of coupling reagents are available, each with its own mechanism of action and optimal reaction conditions.

Comparative Analysis of Common Coupling Reagents
Coupling Reagent ClassExamplesMechanism of ActionAdvantages for Me-Dap CouplingDisadvantages/Considerations
Carbodiimides EDC, DCC, DICFormation of an O-acylisourea intermediate, which can be intercepted by an amine or react with an additive (e.g., HOBt) to form a more stable active ester.Cost-effective, readily available. EDC and its urea byproduct are water-soluble, simplifying workup.[2]Can lead to racemization, especially without additives.[3][4] Formation of an unreactive N-acylurea byproduct is a potential side reaction.[3]
Phosphonium Salts BOP, PyBOP, PyAOPFormation of a highly reactive acyloxyphosphonium salt.High coupling efficiency with low racemization risk.[3] PyAOP is particularly effective for sterically hindered couplings.More expensive than carbodiimides. BOP produces the carcinogenic byproduct HMPA.[3]
Uronium/Aminium Salts HATU, HBTU, TBTUFormation of a highly reactive OAt- or OBt-active ester.Excellent coupling efficiency and low side-product formation.[3] HATU is particularly effective at suppressing racemization due to the presence of the HOAt moiety.[5]Can lead to guanidinylation of the free amine if used in excess.[4]
Causality Behind Reagent Choice:
  • For routine couplings with a well-protected Me-Dap derivative , where the free amine is highly nucleophilic and unhindered, a carbodiimide-based method such as EDC/HOBt is often sufficient and cost-effective. The role of HOBt is to form an active ester that is more stable than the O-acylisourea intermediate, thereby reducing the risk of racemization and N-acylurea formation.

  • For challenging couplings , such as those involving sterically hindered amino acids or sequences prone to aggregation, a more potent coupling reagent is warranted. HATU is an excellent choice in these scenarios. The 7-azabenzotriazole (OAt) active ester formed with HATU is more reactive than the corresponding OBt ester, leading to faster reaction rates and higher yields. The HOAt leaving group is also a weaker base than HOBt, which further minimizes the risk of racemization.

The general mechanism for peptide bond formation using these classes of reagents involves the activation of a carboxylic acid, followed by nucleophilic attack by the amine.

Coupling_Mechanisms cluster_Carbodiimide Carbodiimide Mechanism (e.g., EDC/HOBt) cluster_Uronium Uronium/Aminium Mechanism (e.g., HATU) Carboxylic_Acid_C R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid_C->O_Acylisourea + EDC EDC EDC Active_Ester_C HOBt Active Ester O_Acylisourea->Active_Ester_C + HOBt HOBt HOBt Peptide_C Peptide Bond Active_Ester_C->Peptide_C + R'-NH₂ Amine_C R'-NH₂ Carboxylic_Acid_U R-COOH Active_Ester_U OAt Active Ester Carboxylic_Acid_U->Active_Ester_U + HATU, Base HATU HATU Peptide_U Peptide Bond Active_Ester_U->Peptide_U + R'-NH₂ Amine_U R'-NH₂

Caption: Generalized mechanisms for carbodiimide and uronium salt-mediated peptide coupling.

Pillar 3: Self-Validating Protocols

The following protocols are designed to be self-validating, with clear steps and checkpoints to ensure the successful synthesis of peptides containing Methyl 2,3-diaminopropanoate.

Protocol 1: EDC/HOBt Mediated Coupling for Routine Synthesis

This protocol is suitable for coupling a standard N-protected amino acid to the free amine of an orthogonally protected Methyl 2,3-diaminopropanoate derivative.

Materials:

  • N-protected amino acid (1.0 eq)

  • Orthogonally protected Methyl 2,3-diaminopropanoate derivative (e.g., Nβ-Boc-Me-Dap or Nα-Fmoc-Me-Dap) (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Addition of Amine: Add the orthogonally protected Methyl 2,3-diaminopropanoate derivative (1.0 eq) to the solution.

  • Base Addition: Add DIPEA (2.0-3.0 eq) to the reaction mixture.

  • Initiation of Coupling: Cool the flask to 0 °C in an ice bath. Slowly add EDC (1.2 eq) to the stirring solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring (Self-Validation Checkpoint): Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The disappearance of the starting materials and the appearance of the desired product spot/peak indicates a successful reaction.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure dipeptide.

Protocol 2: HATU Mediated Coupling for Challenging Syntheses

This protocol is recommended for sterically hindered couplings or for sequences known to be prone to racemization.

Materials:

  • N-protected amino acid (1.0 eq)

  • Orthogonally protected Methyl 2,3-diaminopropanoate derivative (e.g., Nβ-Boc-Me-Dap or Nα-Fmoc-Me-Dap) (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and the orthogonally protected Methyl 2,3-diaminopropanoate derivative (1.0 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 eq) to the solution.

  • Initiation of Coupling: Add HATU (1.1 eq) to the stirring solution at room temperature. A slight exotherm may be observed.

  • Reaction Progression: Stir the reaction mixture at room temperature for 2-6 hours.

  • Monitoring (Self-Validation Checkpoint): Monitor the reaction progress by TLC or LC-MS. Due to the high efficiency of HATU, the reaction is often complete within a few hours.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Conclusion: A Versatile Building Block for Advanced Peptide Synthesis

Methyl 2,3-diaminopropanoate is a powerful and versatile building block for the synthesis of complex peptides and peptidomimetics. Successful incorporation of this diamino acid ester into a peptide sequence hinges on a thorough understanding of its unique chemical properties, particularly the differential reactivity of its α- and β-amino groups. By employing a robust orthogonal protection strategy and selecting the appropriate coupling reagent for the specific synthetic challenge, researchers can effectively control the regioselectivity of the acylation reaction and achieve high yields of the desired product while minimizing side reactions. The protocols detailed in this guide provide a solid foundation for the successful application of Methyl 2,3-diaminopropanoate in advanced peptide synthesis, enabling the exploration of novel chemical space in drug discovery and development.

References

  • Temperini, A., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters. [Link]

  • Schober, L. J., et al. (2023). Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. Chemical Science. [Link]

  • Temperini, A., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. ResearchGate. [Link]

  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?[Link]

  • Hart, S. L., et al. (2012). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. PLoS ONE. [Link]

  • Temperini, A., et al. (2025). A simple approach to orthogonally protected 2,3-diaminopropanols: intermediates for l- and d-Dap-containing peptidomimetics. ResearchGate. [Link]

  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2025). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. ResearchGate. [Link]

  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2003). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters. [Link]

  • FooDB. (2011). Showing Compound 2,3-Diaminopropionic acid (FDB022790). [Link]

  • Vale, C. (2020). N-Acylation Reactions of Amines. ResearchGate. [Link]

  • Yamamoto, K., et al. (2021). Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications. [Link]

  • Connon, S. J., & Guiry, P. J. (2013). Synthesis of Orthogonally Protected 1,2-diaminopropanoic Acids by Ring-Opening of 3-Unsubstituted N-Activated Aziridine 2-Carboxylates. Molecules. [Link]

  • Reddy, T. J., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview. [Link]

  • ChemRxiv. (n.d.). N-Acyl-1,2,3-triazoles - key intermediates in denitrogenative transformations. [Link]

  • Govender, T., et al. (2009). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Tetrahedron Letters. [Link]

  • MDPI. (2022). Synthesis of Cyclic N-Acyl Amidines by [3 + 2] Cycloaddition of N-Silyl Enamines and Activated Acyl Azides. [Link]

  • Chemistry Steps. (n.d.). pKa and Electrical Properties of Amino Acids. [Link]

Sources

Application Note: Orthogonal Selective Protection of Amino Groups in Methyl 2,3-Diaminopropanoate (DAP-OMe)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2,3-diaminopropanoate (DAP-OMe) is a critical non-proteinogenic building block utilized in the synthesis of complex peptidomimetics, siderophores (e.g., staphyloferrin B), and branched therapeutic peptides. Because DAP possesses two primary amine functionalities—an


-amino group and a 

-amino group—achieving absolute regiocontrol during orthogonal protection is the primary synthetic bottleneck.

This application note provides field-proven, self-validating methodologies for the selective protection of DAP-OMe. By exploiting the distinct thermodynamic and steric properties of the vicinal amines, researchers can reliably synthesize orthogonally protected derivatives (e.g.,


-Fmoc-

-Boc-DAP-OMe) suitable for Solid Phase Peptide Synthesis (SPPS).

Mechanistic Rationale: The pKa and Steric Paradigm (E-E-A-T)

As a Senior Application Scientist, I emphasize that successful orthogonal protection is never a matter of trial and error; it is an exercise in exploiting molecular physics. The differentiation between the


- and 

-amino groups in DAP-OMe relies on two fundamental principles:
  • Electronic Microenvironments & pKa Differentials: The

    
    -amino group is situated immediately adjacent to the electron-withdrawing methyl ester. This proximity, combined with intramolecular hydrogen bonding, drastically suppresses its basicity. At 37 °C, the pKa of the 
    
    
    
    -NH₂ in DAP-OMe is remarkably low at 4.18 , whereas the
    
    
    -NH₂ retains a more typical primary alkyl amine pKa of 7.96 (1[1]). This
    
    
    pKa of ~3.8 units means that at a rigorously controlled pH of 6.0, the
    
    
    -amine is >98% protonated (non-nucleophilic), while a sufficient fraction of the
    
    
    -amine remains unprotonated and highly reactive.
  • Steric Accessibility: The

    
    -amine is a terminal, unhindered primary amine. In contrast, the 
    
    
    
    -amine experiences secondary-like steric hindrance due to the adjacent bulky ester and the
    
    
    -carbon chain.

By leveraging these properties, we can employ a Direct pKa-Controlled Route . Alternatively, when absolute zero-crossover regiocontrol is required, we utilize a Copper(II) Chelation Route on the free acid prior to esterification. Cu(II) forms a thermodynamically stable square-planar complex exclusively with the


-amine and carboxylate, acting as a foolproof, self-validating physical mask for the 

-position.

Reaction Workflows

G cluster_0 Direct pKa-Controlled Route cluster_1 Cu(II) Chelation Route A1 DAP-OMe (pKa α: 4.18, β: 7.96) A2 β-Boc-DAP-OMe (pH 6.0 Control) A1->A2 Boc2O, 0°C A3 α-Fmoc-β-Boc-DAP-OMe A2->A3 Fmoc-OSu B1 Free DAP B2 Cu(II)-DAP Complex (α-amine masked) B1->B2 CuCO3·Cu(OH)2 B3 β-Cbz-DAP B2->B3 1. Cbz-Cl 2. EDTA B4 β-Cbz-DAP-OMe B3->B4 SOCl2, MeOH

Orthogonal protection workflows for DAP derivatives via direct pKa control or Cu(II) chelation.

Experimental Protocols

Protocol 1: Direct pH-Controlled -Protection of DAP-OMe

Use this protocol when starting directly from the commercially available methyl ester to generate


-Boc derivatives.

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 2,3-diaminopropanoate dihydrochloride (1.0 eq) in a 1:1 mixture of THF and H₂O. Cool the reaction vessel to 0 °C in an ice bath to minimize kinetic side-reactions.

  • pH Modulation (Critical Step): Carefully add a 1M solution of

    
     dropwise until the pH of the solution stabilizes precisely between 5.8 and 6.2. Causality: Exceeding pH 6.5 will begin to deprotonate the 
    
    
    
    -amine, leading to unwanted di-Boc formation.
  • Acylation: Dissolve Di-tert-butyl dicarbonate (

    
    , 1.05 eq) in a minimal amount of THF and add it dropwise over 30 minutes.
    
  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.

  • Workup: Evaporate the THF under reduced pressure. Wash the aqueous layer with diethyl ether to remove unreacted

    
    . Adjust the aqueous layer to pH 8.5 with 
    
    
    
    and extract extensively with Ethyl Acetate.
  • 
    -Protection (Optional):  The resulting 
    
    
    
    -Boc-DAP-OMe can be immediately reacted with Fmoc-OSu (1.1 eq) and DIEA (2.0 eq) in DCM to yield the fully orthogonal
    
    
    -Fmoc-
    
    
    -Boc-DAP-OMe.
Protocol 2: The Copper(II) Chelation Alternative

Use this protocol when absolute regiocontrol is required, or when synthesizing


-Cbz derivatives that can withstand subsequent acidic esterification.

Step-by-Step Methodology:

  • Chelation: Dissolve free 2,3-diaminopropionic acid (1.0 eq) in boiling distilled water. Add basic copper(II) carbonate (

    
    , 0.55 eq) in portions. Boil for 30 minutes until a deep blue solution forms. Filter hot to remove unreacted copper salts.
    
  • 
    -Protection:  Cool the filtrate to 0 °C. Add 
    
    
    
    (2.0 eq) followed by the dropwise addition of Benzyl chloroformate (Cbz-Cl, 1.1 eq). Stir vigorously for 12 hours. The
    
    
    -Cbz-DAP-Cu(II) complex will precipitate as a light blue solid.
  • Demetallation (Self-Validation): Filter the solid and suspend it in water. Add 8-hydroxyquinoline (1.2 eq) or EDTA to strip the copper. Filter off the green copper-quinolinate complex. The filtrate contains pure

    
    -Cbz-DAP.
    
  • Esterification: To convert the free acid to the methyl ester, dissolve the

    
    -Cbz-DAP in anhydrous methanol at 0 °C. Slowly add Thionyl Chloride (
    
    
    
    , 2.0 eq). Causality: The Cbz group is completely stable to these strongly acidic conditions, whereas a Boc group would be cleaved. Reflux for 2 hours, then concentrate in vacuo to yield
    
    
    -Cbz-DAP-OMe hydrochloride.

(Note: Alternative synthetic routes to protected DAP derivatives include the Curtius rearrangement of Asparagine derivatives (2[2]) and the reductive amination of D-serine aldehydes (3[3]), though direct protection is often more atom-economical).

Quantitative Data: Orthogonal Strategy Matrix

The selection of protecting groups dictates the downstream cleavage conditions. Below is a summary of the most robust orthogonal pairings for DAP-OMe derivatives:


-Protecting Group

-Protecting Group
Cleavage Condition (

)
Cleavage Condition (

)
Strategic Application
Fmoc Boc 20% Piperidine in DMF95% TFA in DCMStandard SPPS (Base-labile

, Acid-labile

)
Boc Cbz 95% TFA in DCM

/ Pd-C or HF
Boc-SPPS or Solution-phase synthesis
Fmoc Alloc 20% Piperidine in DMF

/

On-resin orthogonal side-chain cyclization
Cbz Trt

/ Pd-C
Mild Acid (1% TFA)Synthesis of highly acid-sensitive branched peptides

References

  • Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors Source: PubMed Central (PMC) / NIH URL:[Link]

  • An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups Source: Organic Letters (ACS Publications) URL:[Link]

  • 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Application Notes & Protocols: Synthesis of Chiral Imidazoline Derivatives from Methyl 2,3-diaminopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of chiral imidazoline derivatives, utilizing Methyl 2,3-diaminopropanoate as a versatile starting material. Imidazoline scaffolds are of paramount importance in medicinal chemistry and drug development, exhibiting a wide spectrum of biological activities.[1][2] The protocols outlined herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles and experimental considerations. This guide is intended to empower researchers to confidently synthesize and explore this valuable class of compounds.

Introduction: The Significance of Imidazoline Derivatives

Imidazoline derivatives are a class of five-membered heterocyclic compounds containing two nitrogen atoms. The 2-imidazoline isomer, in particular, is a privileged scaffold in medicinal chemistry due to its diverse pharmacological properties.[2] These compounds have been successfully developed as therapeutics for a range of conditions, including hypertension, fungal infections, cancer, and neurodegenerative diseases.[2] Their biological activity is often attributed to their ability to mimic the structure of endogenous molecules and interact with various receptors and enzymes.

The introduction of chirality into the imidazoline ring, as can be achieved using enantiomerically pure starting materials like derivatives of amino acids, opens up possibilities for developing highly selective and potent drug candidates. Methyl 2,3-diaminopropanoate, derived from the amino acid serine, provides a readily available and stereochemically defined building block for the synthesis of novel chiral imidazoline derivatives.

The Synthetic Strategy: From Diamine to Imidazoline

The most prevalent and versatile method for the synthesis of 2-imidazolines involves the condensation of a 1,2-diamine with a suitable electrophilic partner, typically an aldehyde, followed by a cyclization and oxidation sequence.[3][4] When employing Methyl 2,3-diaminopropanoate as the diamine component, the core of the synthetic strategy remains the same, but with special considerations for the appended methyl ester group.

Causality in Experimental Design

The choice of reagents and reaction conditions is critical for a successful synthesis. Here, we delve into the rationale behind these choices:

  • The Aldehyde Partner: The nature of the aldehyde will determine the substituent at the 2-position of the resulting imidazoline ring. A wide variety of aromatic, heteroaromatic, and aliphatic aldehydes can be used, allowing for the generation of a diverse library of derivatives. The electrophilicity of the aldehyde will influence the reaction rate.

  • The Oxidizing Agent: After the initial condensation and cyclization to form an imidazolidine intermediate, an oxidation step is required to introduce the double bond and form the final imidazoline. Common oxidizing agents include N-Bromosuccinimide (NBS), iodine in the presence of a base (like potassium carbonate), or even milder reagents like hydrogen peroxide.[3] The choice of oxidant should be compatible with the functional groups present in the molecule, particularly the methyl ester.

  • Solvent and Temperature: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction kinetics. Dichloromethane (DCM) or other chlorinated solvents are often used for the initial condensation. The temperature is typically kept low initially to control the rate of the highly exothermic imine formation and then may be raised to facilitate cyclization.

  • Control of Stereochemistry: Starting with an enantiomerically pure form of Methyl 2,3-diaminopropanoate (either L- or D-isomer) is expected to yield the corresponding chiral imidazoline derivative. It is crucial to employ mild reaction conditions to avoid epimerization at the stereocenter.

Visualizing the Synthesis

Reaction Mechanism

The following diagram illustrates the plausible reaction mechanism for the synthesis of a 2-substituted-4-(methoxycarbonyl)-imidazoline from Methyl 2,3-diaminopropanoate and an aldehyde.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product diamine Methyl 2,3-diaminopropanoate aminal Aminal Intermediate diamine->aminal Condensation aldehyde Aldehyde (R-CHO) aldehyde->aminal imidazolidine Imidazolidine Intermediate aminal->imidazolidine Cyclization (-H2O) imidazoline 2-R-4-(methoxycarbonyl)-imidazoline imidazolidine->imidazoline Oxidation (e.g., NBS)

Caption: Proposed reaction mechanism for imidazoline synthesis.

Experimental Workflow

The general workflow for the synthesis, purification, and characterization of the imidazoline derivatives is depicted below.

experimental_workflow start Start: Reactants reaction One-Pot Reaction: Condensation, Cyclization, Oxidation start->reaction workup Aqueous Work-up reaction->workup extraction Organic Extraction workup->extraction drying Drying and Solvent Removal extraction->drying purification Purification (Column Chromatography) drying->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Final Product characterization->end

Caption: General experimental workflow for imidazoline synthesis.

Detailed Experimental Protocol

This protocol describes a general method for the synthesis of a 2-aryl-4-(methoxycarbonyl)-imidazoline derivative.

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. N-Bromosuccinimide (NBS) is a lachrymator and should be handled with care.

Materials and Reagents
  • Methyl 2,3-diaminopropanoate hydrochloride (or the free base)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • N-Bromosuccinimide (NBS)

  • Triethylamine (Et₃N) or another suitable base (if starting with the hydrochloride salt)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add Methyl 2,3-diaminopropanoate hydrochloride (1.0 eq).

  • Solvent and Base: Add anhydrous dichloromethane (DCM) to the flask. If using the hydrochloride salt, add triethylamine (2.2 eq) and stir the suspension for 10-15 minutes at room temperature.

  • Aldehyde Addition: Add the aromatic aldehyde (1.0 eq) dropwise to the reaction mixture at 0 °C (ice bath).

  • Condensation: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Oxidation: Cool the reaction mixture back to 0 °C and add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Reaction Completion: Stir the reaction at room temperature for 1-3 hours, monitoring the progress by TLC.

  • Quenching and Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude product is typically purified by flash column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the specific imidazoline derivative synthesized and can be determined by TLC analysis.

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques, such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (e.e.) of the chiral product.

Quantitative Data Summary

The following table provides representative data for the synthesis of a 2-phenyl-4-(methoxycarbonyl)-imidazoline, which can be used as a benchmark for researchers.

ParameterValue
Starting Materials
Methyl 2,3-diaminopropanoate HCl1.0 g
Benzaldehyde0.68 g
N-Bromosuccinimide (NBS)1.25 g
Triethylamine1.4 mL
Reaction Conditions
SolventAnhydrous Dichloromethane (DCM)
Temperature0 °C to room temperature
Reaction Time~6 hours
Product
Yield (after purification)65-75%
AppearanceWhite to pale yellow solid
Analytical Data
¹H NMR (CDCl₃, 400 MHz)Consistent with expected structure
MS (ESI+) m/z[M+H]⁺ calculated and found
Enantiomeric Excess (e.e.)>98% (by chiral HPLC)

Troubleshooting and Key Considerations

  • Low Yields: Incomplete reaction can be addressed by increasing the reaction time or slightly elevating the temperature during the condensation step. Ensure all reagents are of high purity and the solvent is anhydrous.

  • Side Reactions: The methyl ester group is susceptible to hydrolysis under strongly acidic or basic conditions. It is important to use a non-nucleophilic base like triethylamine and to perform the work-up under neutral or mildly basic conditions. Amide formation with the second equivalent of the diamine is a potential side reaction if the reaction conditions are not optimized.

  • Purification Challenges: Some imidazoline derivatives can be highly polar. Adjusting the polarity of the eluent system during column chromatography is crucial for effective separation.

  • Racemization: While the described protocol is generally mild, prolonged reaction times at elevated temperatures could potentially lead to some degree of epimerization. It is advisable to monitor the enantiomeric excess of the product.

Conclusion

The synthesis of chiral imidazoline derivatives from Methyl 2,3-diaminopropanoate offers a powerful strategy for the generation of novel and diverse molecular entities with significant potential in drug discovery. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers in this exciting field. By understanding the underlying chemical principles and carefully controlling the experimental parameters, scientists can efficiently synthesize these valuable compounds for further biological evaluation.

References

  • Ishihara, M., & Togo, H. (2006). A Convenient One-Pot Synthesis of 2-Imidazolines and Imidazoles from Aldehydes. Synlett, 2006(02), 227-230.
  • Synthesis of 2-imidazolines. Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Reyes-Arellano, A., Gómez-García, O., & Torres-Jaramillo, J. (2016). Synthesis of Azolines and Imidazoles and their Use in Drug Design. Medicinal Chemistry, 6(9), 561-570.
  • Mehedi, H. M., & Tepe, B. (2020). Imidazoline containing compounds and their therapeutic applications. European Journal of Medicinal Chemistry, 207, 112711.
  • Kaur, H., Kumar, S., & Singh, I. (2021). Imidazoline derivatives as potential therapeutic agents: A review. European Journal of Medicinal Chemistry, 213, 113165.
  • Sharma, A., Sharma, S., & Kumar, V. (2019). A review on imidazoline based compounds as potential therapeutic agents. Mini-Reviews in Medicinal Chemistry, 19(14), 1136-1154.
  • Bon, R. S., van Vliet, B., Sprenkels, N. E., Schmitz, R. F., de Kanter, F. J. J., Stevens, C. V., Swart, M., Bickelhaupt, F. M., Groen, M. B., & Orru, R. V. A. (2005). Multicomponent Synthesis of 2-Imidazolines. The Journal of Organic Chemistry, 70(8), 3542–3553.
  • Cativiela, C., Díaz-de-Villegas, M. D., & Gálvez, J. A. (2012). Synthesis of 2,3-l-Diaminopropanoic Acid (l-Dap)
  • Part 1 - imidazolines and the changing face of nasal decongestants. PMC. Retrieved March 7, 2026, from [Link]

Sources

Advanced Application Note: Methyl 2,3-Diaminopropanoate in Transition Metal Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Ligand Framework

Methyl 2,3-diaminopropanoate (DapOMe) is a highly versatile, non-proteinogenic amino acid derivative that serves as a potent bidentate ligand in modern coordination chemistry[1]. While its parent compound, 2,3-diaminopropanoic acid (Dap), frequently exhibits complex N,N,O-tridentate coordination networks that lead to insoluble polymeric species, the esterification of the carboxylate group fundamentally alters the ligand's physicochemical behavior[1][2].

By masking the carboxylate functionality, DapOMe is restricted to a strict N,N-bidentate chelation mode. This structural tuning makes it an ideal candidate for designing discrete, low-molecular-weight transition metal complexes, which have profound applications in radiopharmaceuticals (e.g., Tc-99m imaging agents)[3], metallosurfactants[4], and targeted metallodrugs.

Physicochemical Tuning and Coordination Logic

The esterification of Dap to DapOMe introduces critical electronic and steric changes. The electron-withdrawing nature of the methyl ester significantly lowers the proton ionization constants (pKa) of the adjacent amino groups[2].

Table 1: Thermodynamic and Physicochemical Properties of Dap vs. DapOMe

Property2,3-Diaminopropanoic Acid (Dap)Methyl 2,3-diaminopropanoate (DapOMe)Impact on Coordination Chemistry
α-NH₂ pKa (37°C) 6.42[2]4.18[2]Enables rapid coordination at lower pH.
β-NH₂ pKa (37°C) 9.37[2]7.96[2]Reduces basicity, favoring metal binding over protonation.
Coordination Mode N,N,O-tridentate or N,N-bidentate[1]Strict N,N-bidentatePrevents unpredictable polymeric complex formation.
Lipophilicity Low (Zwitterionic)Moderate (Cationic/Neutral)Enhances cell membrane permeability for metallodrugs[1].

Causality in Experimental Design: The pKa shift detailed in Table 1 is experimentally crucial. It allows the primary amines to be deprotonated at a near-neutral pH (6.5–7.5), facilitating rapid metal coordination without the need for highly basic conditions. Avoiding high pH is critical in coordination chemistry to prevent the irreversible precipitation of insoluble metal hydroxides (e.g., Cu(OH)₂, Co(OH)₂).

Pathway Ester Carboxylate Esterification pKa Lowered Amine pKa (α: 4.18, β: 7.96) Ester->pKa Block Blocked O-Coordination (No Tridentate) Ester->Block Bidentate Strict N,N-Bidentate Chelation pKa->Bidentate Block->Bidentate

Figure 1: Mechanistic causality of carboxylate esterification on ligand coordination.

Experimental Methodologies

As a self-validating system, successful coordination chemistry relies on strict control of pH, stoichiometry, and solvent environment. The following protocols detail the synthesis of the ligand and its subsequent complexation.

Protocol 1: Synthesis of Methyl 2,3-diaminopropanoate Dihydrochloride

Objective: To synthesize the DapOMe ligand from a commercially available orthogonally protected precursor[1][5].

  • Starting Material Preparation : Suspend 10.0 mmol of Boc-Dap(Boc)-OH in 30 mL of anhydrous methanol under an inert nitrogen atmosphere.

  • Esterification & Deprotection : Cool the reaction flask to 0 °C using an ice bath. Slowly add 25.0 mmol of thionyl chloride (SOCl₂) dropwise over 15 minutes.

    • Causality: SOCl₂ reacts violently with methanol to generate HCl in situ, which acts as both the acid catalyst for esterification and the reagent for Boc-deprotection[2]. The dropwise addition controls the exothermic release of HCl gas and prevents side reactions.

  • Reflux : Heat the mixture to reflux (65 °C) for 4 hours.

  • Self-Validation Step : The reaction acts as its own indicator. The initial cloudy suspension of Boc-Dap(Boc)-OH will gradually clear into a completely homogeneous solution as the Boc groups are cleaved and the soluble ester is formed.

  • Isolation : Remove the solvent in vacuo. Co-evaporate the resulting residue with methanol (3 × 10 mL) to remove residual HCl. Precipitation with cold diethyl ether yields DapOMe • 2HCl as a white crystalline solid[5].

Protocol 2: Synthesis of[Cu(DapOMe)₂]Cl₂ Coordination Complex

Objective: To form a discrete N,N-bidentate transition metal complex.

  • Ligand Solubilization : Dissolve 2.0 mmol of DapOMe • 2HCl in 10 mL of a 1:1 methanol/water mixture.

    • Causality: While the ligand salt is highly water-soluble, the resulting metal complex often exhibits better solubility and crystallization properties in mixed aqueous-organic systems. Methanol also prevents premature hydrolysis of the metal center.

  • Metal Addition : Add 1.0 mmol of CuCl₂ • 2H₂O to the solution. The solution will initially appear light blue.

  • pH Adjustment (Critical Step) : Carefully add 0.1 M NaOH dropwise until the pH reaches 6.5–6.8.

    • Causality: Based on the ligand's pKa values[2], this pH range ensures the β-NH₂ is sufficiently deprotonated to initiate coordination, driving the equilibrium toward complex formation.

  • Self-Validation Step : The system is visually self-validating. As the pH reaches 6.5, the solution will rapidly shift from light blue to a deep royal blue/purple, indicative of the d-d transitions of a square-planar or distorted octahedral Cu(II)-N₄ chromophore. If the pH exceeds 8.0, a cloudy light-blue precipitate of Cu(OH)₂ will form, indicating failure.

  • Crystallization : Allow the deep blue solution to evaporate slowly at room temperature to yield X-ray quality crystals.

Workflow A Protected Precursor (e.g., Boc-Dap-OH) B Esterification (MeOH, SOCl2) A->B C Deprotection (TFA / DCM) B->C D Ligand Isolation (DapOMe • 2HCl) C->D E Metal Complexation (MCl2, pH 6.5-7.0) D->E F Coordination Complex [M(DapOMe)2]2+ E->F

Figure 2: Synthetic workflow for the preparation and metal complexation of DapOMe.

Advanced Applications in Drug Development

The ability of DapOMe to form stable, predictable complexes has been leveraged in several advanced scientific fields:

  • Radiopharmaceuticals : Derivatives of 2,3-diaminopropanoate have been utilized to coordinate Technetium-99m (Tc-99m) for renal imaging. The N,N-coordination provides a highly stable chelate core that resists in vivo transmetalation[3].

  • Metallosurfactants : Cobalt(III) complexes utilizing diaminopropanoate derivatives exhibit unique photochemical oxygenation properties. These complexes can act as metallosurfactants, which are currently being explored for anthelmintic and antiparasitic applications[4].

  • Fluorescent Probes : The DapOMe ligand framework is utilized in the design of minimalist fluorescent probes for differentiating biological thiols (like Cysteine and Glutathione) in live cells[6].

References

1.1 - Benchchem 2.2 - PMC (NIH) 3.5 - Google Patents 4.3 - Journal of Nuclear Medicine 5. 6 - ResearchGate 6.4 - ResearchGate

Sources

Application Note: Advanced Reductive Amination Protocols for Methyl 2,3-Diaminopropanoate (Dap-OMe) and Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2,3-diaminopropanoate (Dap-OMe) and its orthogonally protected derivatives are indispensable non-proteinogenic amino acid scaffolds. They serve as critical building blocks in the synthesis of peptidomimetics, bleomycin analogs, and targeted therapeutics[1]. This application note details field-validated reductive amination protocols for two distinct synthetic phases: the de novo construction of the Dap scaffold from D-serine derivatives, and the late-stage N-alkylation of the pre-formed Dap-OMe core.

Mechanistic Causality & Reagent Selection (E-E-A-T)

Reductive amination is a delicate two-step cascade: imine/iminium formation followed by hydride reduction. The success of these reactions on the highly polar Dap scaffold relies entirely on reagent chemoselectivity and thermodynamic control.

  • Titanium(IV) Isopropoxide (

    
    ) : In the synthesis of Dap precursors from D-serine-derived aldehydes, reactions with weakly nucleophilic sulfonamides or sterically hindered primary amines often stall at the hemiaminal stage. 
    
    
    
    is deployed as a dual-purpose reagent. As a Lewis acid, it coordinates the carbonyl oxygen, increasing its electrophilicity. Simultaneously, it acts as an irreversible water scavenger, driving the equilibrium strictly toward the imine intermediate ()[2].
  • Sodium Cyanoborohydride (

    
    ) vs. Sodium Triacetoxyborohydride (
    
    
    
    )
    : Chemoselectivity is paramount to prevent the premature reduction of the aldehyde to an alcohol.
    
    
    is highly effective in polar protic solvents (like MeOH) and is the preferred reductant for
    
    
    -assisted reactions[3]. Conversely,
    
    
    is milder, avoids the toxicity of cyanide byproducts, and performs exceptionally well in aprotic solvents (like DCE) for the N-alkylation of pre-formed Dap-OMe salts ()[4].
  • Thionyl Chloride (

    
    ) in Methanol : Used to generate the methyl ester from the free Dap amino acid. 
    
    
    
    reacts with MeOH to form HCl and dimethyl sulfite in situ, driving esterification without the need for aqueous acid, which would complicate the isolation of the highly water-soluble Dap-OMe[5].

Visualized Workflows & Mechanisms

Workflow cluster_0 Pathway A: Scaffold Construction cluster_1 Pathway B: N-Alkylation A D-Serine Aldehyde C Dap Precursor A->C Ti(OiPr)4 NaBH3CN B Amine/Sulfonamide B->C D Protected Dap-OMe C->D 1. Oxidation 2. Esterification E Dap Amino Acid F Dap-OMe Salt E->F SOCl2, MeOH H N-Alkylated Dap-OMe F->H TEA, NaBH(OAc)3 G Target Aldehyde G->H

Synthetic workflows for constructing and functionalizing the Dap-OMe scaffold.

Mechanism N1 Aldehyde + Amine N2 Ti(OiPr)4 Coordination (Lewis Acid Activation) N1->N2 N3 Hemiaminal Intermediate N2->N3 Nucleophilic Attack N4 Imine Formation (- H2O scavenged by Ti) N3->N4 Dehydration N5 Hydride Transfer (from NaBH3CN) N4->N5 N6 Alkylated Amine Product N5->N6 Reduction

Mechanistic pathway of Ti(OiPr)4-assisted reductive amination.

Experimental Protocols

Protocol A: Synthesis of Protected Dap Derivatives via -Assisted Reductive Amination

Designed for constructing the Dap scaffold from D-serine while preserving the chiral center ()[3].

  • Imine Formation : Dissolve the Nα-Fmoc-O-tert-butyl-d-serine derived aldehyde (1.0 eq) and the target primary amine/sulfonamide (1.2 eq) in anhydrous ethanol (0.2 M) under an argon atmosphere.

  • Lewis Acid Activation : Add

    
     (2.0 eq) dropwise at room temperature.
    
    • Causality: The excess titanium ensures complete scavenging of water generated during imine formation, preventing the reverse hydrolysis reaction. Stir for 12 hours.

  • Reduction : Cool the reaction to 0 °C and add

    
     (1.5 eq) in one portion. Allow the mixture to warm to room temperature and stir for an additional 8–12 hours.
    
  • Quench & Emulsion Breaking : Quench the reaction by adding water (2 mL/mmol).

    • Causality: Titanium alkoxides violently hydrolyze into insoluble

      
       upon aqueous quench, forming stubborn emulsions. Filtering the crude mixture through a pad of Celite is mandatory to break the emulsion and allow for clean phase separation.
      
  • Validation : Track the disappearance of the aldehyde via TLC (UV active). The resulting 2,3-diaminopropanol intermediate can subsequently be oxidized to the carboxylic acid and esterified to yield the protected Dap-OMe.

Protocol B: Preparation of Methyl 2,3-Diaminopropanoate Dihydrochloride

Standard method for generating the reactive methyl ester from the commercial amino acid ()[5].

  • Suspension : Suspend 2,3-diaminopropanoic acid hydrochloride (1.0 eq) in anhydrous methanol (0.5 M).

  • Esterification : Cool the suspension to 0 °C using an ice bath. Add

    
     (2.5 eq) dropwise.
    
    • Causality: Dropwise addition controls the highly exothermic reaction and the rapid evolution of HCl and

      
       gases.
      
  • Reflux : Attach a reflux condenser and heat the mixture to 65 °C for 12 hours. The suspension will gradually become a clear solution as the ester forms.

  • Isolation : Evaporate the solvent under reduced pressure. Triturate the resulting oily residue with cold diethyl ether to precipitate Methyl 2,3-diaminopropanoate dihydrochloride as a highly hygroscopic white solid. Store strictly under desiccation.

Protocol C: N-Alkylation of Dap-OMe via Reductive Amination

For the late-stage functionalization of the Dap-OMe scaffold ()[6].

  • Freebasing : Dissolve Dap-OMe·2HCl (1.0 eq) in anhydrous methanol or 1,2-dichloroethane (DCE). Add Triethylamine (TEA) or DIPEA (2.5 eq) and stir for 15 minutes.

    • Causality: The amine must be liberated from its hydrochloride salt to act as a nucleophile.

  • Condensation : Add the target aldehyde (1.0 eq) and stir at room temperature for 2 hours to allow imine formation.

  • Reduction : Add

    
     (1.5 eq) in portions.
    
    • Causality:

      
       is preferred here over 
      
      
      
      if using DCE, as it provides a milder hydride source that will not reduce unreacted aliphatic aldehydes, minimizing side products.
  • Workup : Stir for 12 hours. Quench with saturated aqueous

    
    . Extract with dichloromethane (DCM), dry over 
    
    
    
    , and purify via flash chromatography (DCM/MeOH gradient).

Quantitative Data Summary

StrategyStarting MaterialCarbonyl / Amine SourceCatalyst / AdditiveReducing AgentTypical YieldRef
Scaffold Construction D-Serine AldehydeSulfonamides / Primary Amines

(2.0 eq)

82% – 92%[1]
Esterification Dap Amino AcidMethanol (Solvent)

(2.5 eq)
N/A> 95%[4]
N-Alkylation Dap-OMe·2HClAlkyl/Aryl AldehydesTEA or DIPEA (2.5 eq)

or

65% – 85%[2], [3]

References

  • Temperini A, Aiello D, Mazzotti F, Athanassopoulos CM, De Luca P, Siciliano C. "2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters." Molecules. 2020; 25(6):1313.[Link]

  • "Heterocyclic modulators of hif activity for treatment of disease.
  • "Substituted 1,1'-biphenyl compounds, analogues thereof, and methods using same.
  • Gallo, E. et al. "Hybrid Catalysts for Carbene and Nitrene Transfer Reactions." Università degli Studi di Milano, 2015.[Link]

Sources

Application Notes & Protocols: Hofmann Rearrangement for the Synthesis of Diaminopropanoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Value of Vicinal Diamines in Modern Chemistry

The 1,2-diamine, or vicinal diamine, motif is a cornerstone in contemporary drug discovery and organic synthesis.[1] These structures are prevalent in a vast array of natural products and pharmaceuticals, where their ability to form key hydrogen bonds and coordinate to metal ions is critical for molecular recognition and biological activity.[1][2] Chiral vicinal diamines, in particular, are indispensable as ligands in asymmetric catalysis, enabling the stereoselective synthesis of complex drug candidates.[2]

One of the most elegant and powerful methods for accessing vicinal diamines is through the degradation of amino acid derivatives. Specifically, the Hofmann rearrangement of protected asparagine offers a direct route to 2,3-diaminopropionic acid (Dap) derivatives.[3][4] This reaction converts the side-chain primary amide into a primary amine with the loss of one carbon atom, a transformation of significant utility in peptide chemistry and for the creation of novel pharmaceutical building blocks.[5][6]

This guide provides an in-depth exploration of the Hofmann rearrangement as applied to diaminopropanoate precursors. It details the underlying mechanism, discusses critical considerations such as protecting group strategy, and presents field-proven protocols using both classical and modern reagents.

The Core Transformation: Mechanism of the Hofmann Rearrangement

The Hofmann rearrangement is a multi-step process that converts a primary amide to a primary amine with one fewer carbon atom.[7] The reaction proceeds through a key isocyanate intermediate, which is then typically hydrolyzed to the amine.[5][8]

The sequence is generally understood to follow these steps:

  • N-Halogenation: In the presence of a base, the primary amide is halogenated (e.g., with bromine) to form an N-haloamide.[9]

  • Deprotonation: The base abstracts the remaining acidic proton from the nitrogen, generating an N-haloamide anion.[9]

  • Rearrangement: This anion undergoes a concerted 1,2-shift where the alkyl or aryl group (the R group) migrates from the carbonyl carbon to the nitrogen, displacing the halide ion. This is the key rearrangement step and results in the formation of an isocyanate.[5][7]

  • Hydrolysis & Decarboxylation: The isocyanate is attacked by water to form an unstable carbamic acid, which spontaneously decarboxylates (loses CO₂) to yield the final primary amine.[7][9]

Hofmann_Rearrangement_Mechanism cluster_0 Step 1-3: Isocyanate Formation cluster_1 Step 4: Hydrolysis & Decarboxylation Amide R-C(=O)NH₂ (Primary Amide) N_Bromoamide R-C(=O)NHBr (N-Bromoamide) Amide->N_Bromoamide + Br₂ / Base Isocyanate R-N=C=O (Isocyanate) N_Bromoamide->Isocyanate + Base - HBr (Rearrangement) Carbamic_Acid R-NHCOOH (Carbamic Acid) Isocyanate->Carbamic_Acid + H₂O Amine R-NH₂ (Primary Amine) Carbamic_Acid->Amine - CO₂ CO2 CO₂ Workflow_Asn_to_Dap start Protected L-Asparagine (e.g., Nα-Cbz-Asn-OR) reagent Hofmann Reagent (e.g., PIDA, Br₂/Base) start->reagent intermediate Isocyanate Intermediate reagent->intermediate hydrolysis Aqueous Workup (Hydrolysis) intermediate->hydrolysis Path A trapping Alcoholic Solvent (e.g., MeOH, tBuOH) (Trapping) intermediate->trapping Path B product_amine Protected 2,3-Diaminopropanoate (Nα-Cbz-Dap(NH₂)-OR) hydrolysis->product_amine product_carbamate Protected 2,3-Diaminopropanoate (Nα-Cbz-Dap(NH-PG)-OR) PG = COOMe, Boc trapping->product_carbamate

Caption: Synthetic workflow from protected Asparagine to Diaminopropanoate.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken.

Protocol 1: Hypervalent Iodine-Mediated Synthesis of Nα-Cbz-L-2,3-diaminopropionic acid methyl ester

This protocol utilizes a mild hypervalent iodine reagent to convert the asparagine side chain to a primary amine. It is adapted from established procedures for asparagine-selective modifications. [6]

  • Rationale: PIDA is chosen for its ability to effect the rearrangement under nearly neutral conditions, preserving the Cbz protecting group and the chiral integrity of the starting material. Acetonitrile/water is a common solvent system that provides good solubility for both the substrate and the reagent.

  • Materials:

    • Nα-Cbz-L-Asparagine methyl ester (1.0 equiv)

    • (Diacetoxyiodo)benzene (PIDA) (1.1 equiv)

    • Acetonitrile (CH₃CN)

    • Deionized Water

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Ethyl acetate (EtOAc)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar, add Nα-Cbz-L-Asparagine methyl ester (1.0 equiv).

    • Dissolve the starting material in a 1:1 mixture of acetonitrile and water (e.g., 10 mL per 1 mmol of substrate).

    • Add (diacetoxyiodo)benzene (1.1 equiv) to the solution in one portion at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution until the pH is ~8.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure Nα-Cbz-L-2,3-diaminopropionic acid methyl ester.

Protocol 2: Trapping the Isocyanate Intermediate with Methanol

This modified Hofmann rearrangement traps the isocyanate as a stable methyl carbamate, providing an orthogonally protected diamine. This approach is valuable when a free amine is not desired in the final product. [7][10]

  • Rationale: Using an anhydrous methanolic solution of base and bromine generates sodium hypobromite in situ. The methanol acts as both the solvent and the nucleophile to trap the isocyanate, preventing its hydrolysis to the amine and subsequent decarboxylation. [9]

  • Materials:

    • Nα-Cbz-L-Asparagine (1.0 equiv)

    • Anhydrous Methanol (MeOH)

    • Sodium methoxide (NaOMe) (2.2 equiv, as a solution in MeOH or solid)

    • Bromine (Br₂) (1.1 equiv)

    • 1 M Hydrochloric acid (HCl)

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve Nα-Cbz-L-Asparagine (1.0 equiv) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of sodium methoxide (2.2 equiv) in methanol.

    • To this cold, stirring solution, add bromine (1.1 equiv) dropwise. Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor by TLC.

    • Once the reaction is complete, cool the mixture back to 0 °C and carefully neutralize with 1 M HCl until the pH is ~7.

    • Remove the methanol under reduced pressure.

    • Partition the remaining residue between water and dichloromethane.

    • Separate the layers and extract the aqueous phase with additional dichloromethane (2x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield the Nβ-(methoxycarbonyl)-Nα-Cbz-L-diaminopropionic acid.

Data Summary: Reagent and Protecting Group Effects

The success of the Hofmann rearrangement on asparagine derivatives is highly dependent on the chosen conditions. The following table summarizes representative outcomes based on literature findings.

Starting MaterialReagent SystemSolventProductTypical YieldReference
Nα-Cbz-AsnPIFA/BTIDMF/H₂ONα-Cbz-DapGood to High[3]
Nα-Boc-AsnPIFA/BTIDMF/H₂ONα-Boc-DapLow (due to Boc cleavage)[3]
Nα-Fmoc-AsnPIFA/BTIDMF/H₂ONo Reaction (poor solubility)0%[3]
N-protected AsnDIBaq. CH₃CNN-protected DapGood[6]
Generic AmideBr₂ / NaOMeMeOHR-NHCOOMeGood[9][10]

Troubleshooting and Field-Proven Insights

  • Low Yields with Hypervalent Iodine: Ensure the reagent is fresh. PIDA and especially PIFA can degrade upon storage. Check the solubility of your substrate; if it is poor, consider alternative solvent systems like aqueous DMF. [3]* Formation of Urea Byproducts: This occurs when the newly formed amine product reacts with remaining isocyanate intermediate. This can be minimized by ensuring rapid and efficient hydrolysis or trapping of the isocyanate. In aqueous systems, ensure sufficient water is present.

  • Incomplete Reaction: If the reaction stalls, a small, careful addition of more reagent may be necessary. However, be mindful that excess oxidant can lead to side reactions. Gentle heating (e.g., to 37-40 °C) can sometimes drive the reaction to completion, particularly with less reactive substrates. [6]* Racemization: The Hofmann rearrangement is known to proceed with retention of configuration at the migrating carbon. [11]Therefore, starting with an enantiopure L-asparagine derivative should yield the L-diaminopropanoate derivative. Racemization, if observed, is more likely due to harsh workup conditions (strong acid or base).

Conclusion

The Hofmann rearrangement provides a reliable and efficient pathway for converting readily available, protected asparagine derivatives into valuable chiral 2,3-diaminopropanoates. The evolution from classical bromine/base systems to milder hypervalent iodine reagents has significantly enhanced the reaction's functional group tolerance and made it a key transformation in the synthesis of non-canonical amino acids for peptide science and drug development. A judicious choice of α-amino protecting group, with Cbz being a standout candidate, is critical for achieving high yields and purity. By mastering these methods, researchers can unlock access to a versatile class of building blocks essential for advancing modern medicinal chemistry.

References

  • Amine synthesis by Hofmann rearrangement. (n.d.). Google.
  • Ashenhurst, J. (2017, September 19). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Hofmann rearrangement. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Hofmann Rearrangement. (2025, June 17). Chemistry Steps. Retrieved March 7, 2026, from [Link]

  • Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. (2024, November 22). MDPI. Retrieved March 7, 2026, from [Link]

  • Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis. (2020, January 8). R Discovery. Retrieved March 7, 2026, from [Link]

  • Debnath, P. (2019, October 1). Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis. Bentham Science. Retrieved March 7, 2026, from [Link]

  • Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis | Request PDF. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Lee, B. J., et al. (2022). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. Organic Letters, 24, 5513-5518. Retrieved March 7, 2026, from [Link]

  • Highly diastereoselective synthesis of vicinal diamines via a Rh-catalyzed three-component reaction of diazo compounds with diarylmethanimines and ketimines. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved March 7, 2026, from [Link]

  • Hofmann Rearrangement: Example, Mechanism, and Application. (n.d.). Chemistry Learner. Retrieved March 7, 2026, from [Link]

  • Method of synthesis of vicinal diamines. (n.d.). Google Patents.
  • Forsberg, L. S., & Kotecki, B. J. (2003). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters, 6(1), 57-60. Retrieved March 7, 2026, from [Link]

  • Chiral Vicinal Diamines. (n.d.). The Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • Preparation of 1° Amines: Hofmann and Curtius Rearrangement Overview. (2025, May 22). JoVE. Retrieved March 7, 2026, from [Link]

  • Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines. (n.d.). PMC - NIH. Retrieved March 7, 2026, from [Link]

  • Asparagine-selective cleavage of peptide bonds through hypervalent iodine-mediated Hofmann rearrangement in neutral aqueous solution. (n.d.). Chemical Science (RSC Publishing). Retrieved March 7, 2026, from [Link]

  • Hofmann degradation of asparagine and glutamine as an efficient approach for the synthesis of lysine homologues. (n.d.). ChemRxiv. Retrieved March 7, 2026, from [Link]

  • Hofmann Rearrangement: Mechanism, application. (2022, January 29). Chemistry Notes. Retrieved March 7, 2026, from [Link]

  • Synthesis of Heterocyclic Chiral Diamines and Use of Diamine-Based Chiral Guanidines to Determine Enantiopurity of Amino Acids. (2010, September 29). Retrieved March 7, 2026, from [Link]

  • Approaches to α-amino acids via rearrangement to electron-deficient nitrogen: Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates. (2012, August 29). Beilstein Journals. Retrieved March 7, 2026, from [Link]

  • What Is Hofmann Rearrangement Reaction. (2021, August 29). Chemistry with wiley. Retrieved March 7, 2026, from [Link]

  • CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.). Retrieved March 7, 2026, from [Link]

  • Hofmann degradation of asparagine and glutamine as an efficient approach for the synthesis of lysine homologues | Request PDF. (2026, January 22). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Synthesis of Aryl anti-Vicinal Diamines via Aza-Brook Rearrangement-Initiated Nucleophilic Addition of α-Silylamines to Imines. (2015, March 10). The Journal of Organic Chemistry - ACS Publications. Retrieved March 7, 2026, from [Link]

  • Continuous-Flow Synthesis of Chiral 1,2-Diamino Derivatives. (n.d.). Thieme Chemistry. Retrieved March 7, 2026, from [Link]

  • (PDF) Approaches to α-amino acids via rearrangement to electron-deficient nitrogen: Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates. (2012, August 29). ResearchGate. Retrieved March 7, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Methyl 2,3-Diaminopropanoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amino acid derivative synthesis. Methyl 2,3-diaminopropanoate (often isolated as a dihydrochloride salt) is a critical non-proteinogenic building block used in peptide synthesis, pharmaceutical development, and the creation of pH-sensitive vectors[1]. However, researchers frequently encounter poor yields due to the molecule's extreme hygroscopicity, susceptibility to lactamization, and the severe electronic deactivation of its carboxyl group.

This guide provides field-validated protocols, mechanistic troubleshooting, and quantitative benchmarks to help you achieve >80% yields consistently.

Validated Experimental Protocols

To ensure reproducibility, every protocol described here is designed as a self-validating system: visual cues (e.g., dissolution, precipitation) and specific physical parameters are embedded to confirm the reaction is proceeding correctly.

Protocol A: Direct Esterification via Thionyl Chloride ( )

This is the most robust method for converting 2,3-diaminopropanoic acid hydrochloride directly into methyl 2,3-diaminopropanoate dihydrochloride[2].

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 g (7.0 mmol) of 2,3-diaminopropanoic acid hydrochloride in 40 mL of strictly anhydrous methanol[2]. Self-validation: The starting material will not fully dissolve initially.

  • Activation: Cool the suspension in an ice-water bath (0–5 °C). Carefully add 2.08 mL (28.0 mmol, 4.0 eq) of thionyl chloride dropwise[2].

    • Causality:

      
       reacts with methanol to generate HCl and methyl chlorosulfite, which subsequently forms the highly reactive acyl chloride intermediate. The ice bath controls the exothermic reaction, preventing the premature volatilization of 
      
      
      
      and minimizing side reactions.
  • Esterification: Remove the ice bath, allow the mixture to reach room temperature, and then heat to reflux (approx. 65 °C) for 20 hours[2].

    • Causality: The extended reflux is mandatory. The protonation of both amino groups (

      
      ) exerts a massive electron-withdrawing inductive effect on the adjacent carboxyl carbon, severely raising the activation energy required for nucleophilic attack by methanol.
      
  • Isolation: Evaporate the solvent completely under reduced pressure. Triturate the resulting crude residue in anhydrous heptane[2] or tert-butyl methyl ether (TBME)[3].

  • Collection: Filter the resulting precipitate, wash with cold heptane, and dry under high vacuum to yield the pure dihydrochloride salt.

Protocol B: Deprotection of Boc-Protected Precursors

For workflows utilizing orthogonal protecting groups (e.g., Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate).

Step-by-Step Methodology:

  • Cleavage: Treat the Boc-protected precursor (1.0 mmol) with a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM) (2.0 mL) for 3 hours at room temperature[1]. Self-validation: Evolution of

    
     gas indicates active deprotection.
    
  • Purification: Remove the solvent in vacuo. Dissolve the residue in a 10% acetic acid solution and lyophilize (freeze-dry) for 24 hours[1].

  • Salt Exchange: Re-dissolve the residue in LC-MS grade water and freeze-dry again. Repeat this aqueous lyophilization three times to completely remove residual TFA and yield the product as a crystalline solid[1].

Process Visualization

G N1 2,3-Diaminopropanoic Acid Hydrochloride N2 Suspend in Anhydrous Methanol (Cool to 0-10°C) N1->N2 N3 Dropwise Addition of SOCl2 (4.0 Equivalents) N2->N3 N4 Reflux at 65°C (20 Hours) N3->N4 N5 Solvent Evaporation & Trituration in Heptane N4->N5 N6 Methyl 2,3-diaminopropanoate dihydrochloride N5->N6

Workflow for the synthesis of methyl 2,3-diaminopropanoate dihydrochloride via SOCl2 esterification.

Troubleshooting & FAQs

Q: Why is my esterification yield consistently below 50% when using standard Fischer esterification conditions (HCl gas/MeOH)? A: 2,3-diaminopropanoic acid is highly deactivated. Standard Fischer esterification relies on protonating the carbonyl oxygen to increase electrophilicity. However, the presence of two adjacent, positively charged ammonium groups repels additional protons and drastically reduces the reactivity of the carboxyl group. Switching to the Thionyl Chloride (


) method bypasses this by generating a highly reactive acyl chloride intermediate in situ. Ensure you use at least 4 equivalents of 

and maintain reflux for up to 20 hours to drive the reaction to completion[2].

Q: I am observing the formation of diketopiperazines or lactams in my LC-MS. How do I prevent this? A: Intramolecular cyclization (lactamization) or intermolecular dimerization (diketopiperazine formation) occurs spontaneously when the amino groups are in their free base form. To prevent this, the molecule must be strictly maintained as a dihydrochloride (or di-TFA) salt throughout the synthesis and purification steps. Avoid neutralizing the product with bases like


 or triethylamine unless you are immediately trapping the free amine with a protecting group or a coupling reagent during peptide synthesis[1].

Q: My final product is a sticky oil instead of a crystalline solid. How can I induce crystallization? A: Methyl 2,3-diaminopropanoate salts are notoriously hygroscopic. If exposed to ambient humidity, they rapidly absorb water, forming a sticky oil.

  • Ensure your solvents (especially methanol) are strictly anhydrous.

  • During isolation, evaporate all residual methanol and HCl completely.

  • Trituration with a non-polar, anhydrous anti-solvent like heptane[2] or tert-butyl methyl ether (TBME)[3] is critical to displace trapped polar solvents and induce crystallization. Store the final product in a vacuum desiccator over

    
     or silica gel.
    

Q: Can I scale up the


 esterification safely? 
A:  Yes, but thermal management is critical. On a larger scale (e.g., >100 mol), the addition of 

to methanol is violently exothermic. Industrial protocols mandate cooling the methanol/amino acid mixture to 10 °C and adding

over an extended period (e.g., 35 minutes) while continuously monitoring the internal temperature[4]. Furthermore, massive off-gassing of

and

requires robust alkaline scrubbing systems.

Quantitative Data & Yield Comparison

The following table summarizes expected outcomes based on the chosen synthetic route and starting materials, allowing for easy comparison of reaction parameters.

Starting MaterialReagentsTemperatureTimeExpected YieldReference
2,3-Diaminopropanoic acid HCl

(4.0 eq), Anhydrous MeOH
Reflux (65 °C)20 hours>80%[2]

-Boc-

-

-diaminopropionic acid

(1.2 eq), Anhydrous MeOH
20–25 °C3–4 hours82%[4]
Methyl 2-amino-3-(Boc-amino)propanoateTFA / DCM (1:1)Room Temp3 hours85%[1]

Note: The significantly lower time and


 equivalents required for the Boc-protected variant[4] highlight how masking one of the amino groups reduces the electronic deactivation of the carboxyl moiety.

References

  • "Acylated aminopropanediols and analogues and therapeutic uses thereof" - google.com.
  • "The Enantiospecific Synthesis of an Isoxazoline. A RGD Mimic Platelet GPIIb/IIIa Antagonist" - acs.org.
  • "Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors" - nih.gov.
  • "WO2019092125A1 - Glucose-sensitive albumin-binding derivatives" - google.com.

Sources

Technical Support Center: Preventing Racemization of Methyl 2,3-diaminopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the stereochemical challenges of Methyl 2,3-diaminopropanoate (DAP methyl ester) during peptide synthesis and coupling workflows.

Due to its unique electronic environment, DAP is notoriously prone to epimerization. Below, we dissect the mechanistic causes of this instability and provide field-proven, self-validating protocols to maintain stereointegrity.

Part 1: Mechanistic Insight & Troubleshooting FAQs

Understanding why a molecule fails is the first step to designing a robust protocol. The following FAQs address the specific physicochemical vulnerabilities of DAP derivatives.

Racemization_Pathways DAP DAP Derivative (Activated or Ester) Cond1 Strong Base (e.g., DIEA) DAP->Cond1 Cond2 Non-Urethane N-alpha Protection DAP->Cond2 PathA Direct Enolization (Alpha-proton abstraction) Cond1->PathA PathB Oxazolone Formation (5-membered heterocycle) Cond2->PathB Racemic Racemization / Epimerization PathA->Racemic Re-protonation PathB->Racemic Ring Opening

Mechanistic pathways of DAP racemization during peptide coupling via enolization or oxazolone.

Q: Why is Methyl 2,3-diaminopropanoate (DAP methyl ester) exceptionally prone to racemization compared to standard amino acids? A: DAP contains two electronegative nitrogen atoms (at the


 and 

positions) and an ester carbonyl. When the

-amine is acylated, the

-proton is flanked by highly electron-withdrawing groups. This dramatically lowers its pKa, making it highly susceptible to base-catalyzed abstraction (direct enolization)[1]. Furthermore, if DAP is activated as a carboxylic acid in subsequent steps, the proximity of the

-heteroatom exacerbates oxazolone formation if non-urethane protecting groups are used[1].

Q: I am using HATU and DIEA for my coupling, but I observe >15% epimerization. What is going wrong? A: HATU is a powerful aminium-based coupling reagent, but it requires a base to function efficiently. DIEA (N,N-Diisopropylethylamine) is a relatively strong organic base. In the presence of DIEA, the highly acidic


-proton of the DAP derivative is easily abstracted, leading to a planar enolate intermediate[1]. To resolve this, switch to a weaker base like 2,4,6-collidine (TMP), which is basic enough to drive the coupling but too weak to significantly deprotonate the 

-carbon[1].

Q: Can I perform the coupling without any base? A: Yes, and this is highly recommended for stereochemically labile substrates like DAP. Using a carbodiimide such as DIC (N,N'-Diisopropylcarbodiimide) in combination with an acidic additive like OxymaPure allows for highly efficient coupling under neutral to slightly acidic conditions[1]. This completely bypasses the base-catalyzed enolization pathway, preserving the stereocenter[1].

Q: Does the choice of protecting group on the amines matter? A: Absolutely. The electron-withdrawing nature of the


-amine's protecting group influences the 

-proton's acidity. Standard urethane protecting groups (Boc, Fmoc, Cbz) are preferred. Additionally, ensuring the

-amine is protected with a urethane group prevents the formation of the achiral oxazolone intermediate[2].

Part 2: Quantitative Data & Reagent Selection

To highlight the causality between reagent choice and stereochemical outcome, the following table summarizes the expected racemization rates of DAP derivatives under various standard coupling conditions.

Table 1: Impact of Coupling Conditions on DAP Racemization

Coupling ReagentAdditiveBaseTemperatureObserved Racemization (%)
HATUNoneDIEA (2.0 eq)Room Temp15.0 - 30.0%
EDCHOBtDIEA (2.0 eq)Room Temp5.0 - 10.0%
HATUNoneTMP (2.0 eq)0 °C to RT2.0 - 5.0%
DEPBTNoneDIEA (2.0 eq)Room Temp~ 2.0%
DIC OxymaPure None* 0 °C to RT < 1.0%

*Note: If the DAP methyl ester is supplied as a hydrochloride salt, exactly 1.0 eq of TMP must be used for neutralization prior to coupling.

Part 3: Step-by-Step Methodology

The following protocol is designed as a self-validating system. By strictly controlling the order of addition, temperature, and pH, the methodology inherently suppresses the pathways that lead to epimerization.

Optimized_Coupling_Workflow Start Start: DAP Methyl Ester Coupling Prep Pre-activate Carboxylic Acid (DIC / OxymaPure) Start->Prep Base Add Weak Base (TMP or None) Prep->Base Temp Maintain 0°C to 5°C During Addition Base->Temp React Proceed to RT Monitor via LC-MS Temp->React Success Enantiopure Product (<1% Racemization) React->Success

Optimized workflow for coupling DAP methyl ester to minimize racemization.

Optimized Protocol: Base-Free Coupling of DAP Methyl Ester

Objective: Couple an N-protected amino acid to Methyl 2,3-diaminopropanoate with <1% racemization. Rationale: Utilizing DIC/OxymaPure eliminates the need for tertiary amines, shutting down the direct enolization pathway entirely.

Step 1: Pre-activation of the Carboxylic Acid

  • Dissolve the N-protected amino acid (1.1 eq) and OxymaPure (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIC (1.1 eq) dropwise. Stir for 10 minutes to form the active ester. Causality Check: Pre-activation at low temperature prevents thermal degradation of the active ester and limits side reactions before the nucleophile is introduced[3].

Step 2: Preparation of the DAP Nucleophile

  • Dissolve Methyl 2,3-diaminopropanoate (1.0 eq) in a minimal amount of anhydrous DMF.

  • Critical Step: If the DAP methyl ester is a hydrochloride salt, neutralize it strictly with 1.0 eq of TMP (2,4,6-collidine). Do not use DIEA or TEA.

Step 3: Coupling and Temperature Control

  • Slowly add the DAP solution to the pre-activated mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to slowly warm to room temperature over 2-4 hours. Causality Check: Keeping the initial coupling temperature low reduces the kinetic rate of any potential

    
    -proton abstraction relative to the desired amidation.
    

Step 4: Reaction Monitoring and Workup

  • Monitor the reaction completion via LC-MS.

  • Once complete, quench the reaction with a mild acid (e.g., 5% aqueous citric acid). Causality Check: Quenching with a mild acid protonates any residual basic species, preventing post-reaction epimerization during solvent evaporation and isolation[4].

  • Extract with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate under reduced pressure.
    

References

  • 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters Source: MDPI URL:[Link]

  • An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups Source: ACS Publications URL:[Link]

Sources

Technical Support Center: Solubilization & Handling of Methyl 2,3-diaminopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges with highly polar amino acid derivatives. Methyl 2,3-diaminopropanoate is a powerful bifunctional building block, but its commercial availability as a dihydrochloride (di-HCl) salt presents significant solubility hurdles in organic synthesis.

This guide is engineered to provide you with mechanistic insights, quantitative data, and self-validating protocols to overcome these barriers without compromising the integrity of your compound.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: Why does Methyl 2,3-diaminopropanoate dihydrochloride fail to dissolve in standard organic solvents like DMSO, DCM, or Ethanol? Expertise & Causality: The insolubility is a direct result of the compound's ionic lattice energy. As a bis-protonated diamine, the di-HCl salt forms a highly stable, rigid crystalline structure. Solvents with lower dielectric constants (like DCM, ε = 8.93) or even polar protic/aprotic solvents like ethanol and DMSO lack the necessary solvation energy to break this lattice. Empirical data confirms that while the salt is highly water-soluble (≥27.4 mg/mL), it remains completely insoluble in DMSO or ethanol without intervention ([1]).

Q2: How can I solubilize this compound for peptide coupling or derivatization in organic media? Expertise & Causality: You must convert the insoluble di-HCl salt into its soluble free base form. Because the free base is highly polar, you should utilize a polar aprotic solvent like N,N-Dimethylacetamide (DMA) or N,N-Dimethylformamide (DMF). In pharmaceutical development, a proven strategy involves suspending the di-HCl salt in DMA or DMF, followed by the addition of a non-nucleophilic base (e.g., K₂CO₃ or DIPEA) to generate the reactive free base in situ ([2]).

Q3: What are the risks of freebasing, and why does my yield drop when I neutralize the salt prior to adding my electrophile? Expertise & Causality: The free base of Methyl 2,3-diaminopropanoate contains two nucleophilic primary amines in close proximity to an electrophilic methyl ester. If you neutralize the salt without an electrophile already present, the free base will rapidly undergo side reactions. The proximity of the amines facilitates intramolecular cyclization (lactamization), while collisions between molecules lead to intermolecular aminolysis (oligomerization). To prevent this, neutralization must occur in situ in the presence of a pre-activated electrophile.

Degradation Salt Di-HCl Salt (Stable) FreeBase Free Base (Soluble) Salt->FreeBase Base Addition Lactam Lactamization (Cyclization) FreeBase->Lactam Intramolecular Polymer Intermolecular Aminolysis FreeBase->Polymer Intermolecular

Degradation pathways of the free base when neutralized without an electrophile present.

Part 2: Quantitative Solvent Compatibility Data

To aid in experimental design, the following table synthesizes the solubility profiles of the di-HCl salt versus the free base across common solvents.

SolventDielectric Constant (ε)Di-HCl Salt SolubilityFree Base Solubility (In Situ)Application Suitability
Water (H₂O) 80.1≥27.4 mg/mL[1]SolubleAqueous assays, desalting
DMSO 46.7Insoluble[1]SolubleAssays (post-neutralization)
DMA / DMF 37.8 / 36.7InsolubleSolubleAmide coupling (Optimal)[2]
Ethanol 24.5Insoluble[1]Slightly SolubleNot recommended
Dichloromethane 8.93InsolubleSlightly SolubleNot recommended

Part 3: Self-Validating Solubilization & Amide Coupling Protocol

To successfully couple a carboxylic acid to Methyl 2,3-diaminopropanoate while bypassing insolubility and preventing degradation, follow this in situ neutralization methodology.

Step 1: Preparation of the Electrophile

  • Action: In Vial A, dissolve the target carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M). Add DIPEA (2.0 eq) and stir for 5 minutes at room temperature.

  • Causality: Pre-activating the acid ensures that a highly reactive electrophile is present the moment the diamine is freebased, kinetically outcompeting any degradation pathways.

  • Self-Validation Checkpoint: The solution should turn pale yellow, visually confirming the formation of the active HOAt ester.

Step 2: Suspension of the Diamine Salt

  • Action: In Vial B, suspend Methyl 2,3-diaminopropanoate dihydrochloride (1.0 eq) in anhydrous DMF (0.1 M). Cool to 0 °C using an ice bath.

  • Causality: Cooling to 0 °C lowers the thermal energy of the system, specifically suppressing the rate of intermolecular aminolysis during the brief neutralization phase.

  • Self-Validation Checkpoint: The mixture must remain a turbid, opaque suspension. If the solid dissolves completely at this stage, the reagent has degraded or absorbed excessive atmospheric moisture ([3]).

Step 3: In Situ Neutralization and Coupling

  • Action: Transfer the activated ester solution from Vial A into the cold suspension in Vial B. Immediately add additional DIPEA (2.2 eq) dropwise over 2 minutes.

  • Causality: The addition of 2.2 eq of DIPEA neutralizes the two equivalents of HCl. The transient free base is generated and immediately captured by the pre-activated ester, successfully forming the desired product, a technique frequently utilized in the synthesis of complex fluorophores and biphenyl compounds ([4]).

  • Self-Validation Checkpoint: As the DIPEA is added, the turbid suspension will rapidly clarify into a homogeneous, transparent solution. This visual transition validates the successful deprotonation, solubilization, and immediate consumption of the transient free base.

G Salt Di-HCl Salt (Insoluble) Suspension Suspend in DMF (Heterogeneous) Salt->Suspension Mixing Combine at 0 °C Add Base Suspension->Mixing Activation Pre-activate Acid (HATU/DIPEA) Activation->Mixing FreeBase Transient Free Base (Soluble) Mixing->FreeBase In situ neutralization Product Coupled Product (Homogeneous) FreeBase->Product Rapid coupling

Workflow for in situ solubilization and coupling of Methyl 2,3-diaminopropanoate.

References

  • Title: WO2019191624A1 - Substituted 1,1'-biphenyl compounds, analogues thereof, and methods using same | Source: Google Patents | URL: [2]

  • Title: Amino-Terephthalonitrile Based Single Benzene Fluorophores Bearing Amino Esters and Lipids | Source: ResearchGate | URL: [Link][4]

Sources

DAP-Tech Support Center: Troubleshooting Diaminopropanoate Cyclization Side Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the DAP-Tech Support Center. 2,3-Diaminopropanoic acid (Dap) is a highly versatile non-proteinogenic amino acid utilized in the design of peptidomimetics, cyclic peptides, and bioconjugates. However, its unique 1,2-diamine backbone makes it notoriously susceptible to intramolecular cyclization side reactions during Solid-Phase Peptide Synthesis (SPPS).

As a Senior Application Scientist, I have designed this guide to provide you with deep mechanistic insights, field-proven troubleshooting FAQs, and self-validating experimental protocols to ensure the structural integrity of your DAP-containing sequences.

Section 1: Mechanistic Insights into DAP Cyclization

The fundamental causality behind DAP cyclization lies in the spatial proximity of its α- and β-amino groups. During SPPS, when the α-amine is deprotected (e.g., via Fmoc removal), it becomes a highly reactive nucleophile.

If the adjacent β-amine is protected by a carbamate group (such as Boc or Cbz), the free α-amine can attack the carbamate's carbonyl carbon. This intramolecular trapping efficiently forms a thermodynamically stable five-membered cyclic urea, known as an imidazolidin-2-one[1]. Alternatively, if the DAP residue is located at the N-terminus of a dipeptide, the free α-amine can attack the ester linkage of the solid support or the adjacent peptide bond, leading to the formation of a six-membered diketopiperazine (DKP) ring[2].

To successfully synthesize DAP-peptides, your methodology must kinetically outcompete cyclization by accelerating the desired intermolecular coupling, or thermodynamically prevent it by utilizing orthogonal protecting groups that do not provide an electrophilic carbonyl center.

Mechanism_Logic N1 DAP Residue Incorporation N2 Fmoc Deprotection (Basic Conditions) N1->N2 N3 Free α-Amine Proximity to β-Amine N2->N3 N4 Intramolecular Attack (Cyclization) N3->N4 High pH / Slow Coupling N6 Mitigation Strategy N3->N6 Apply Fixes N5 Imidazolidinone / DKP Formation N4->N5 N7 Use Mild Base (e.g., Piperazine/HOBt) N6->N7 N8 Orthogonal Protection (e.g., Alloc, Dde) N6->N8 N9 Optimized Coupling (DIC/Oxyma) N6->N9

Logical troubleshooting tree for DAP cyclization mechanisms and mitigation strategies.

Section 2: Troubleshooting FAQs

Q1: I am observing a complex mass shift (e.g., -74 Da or -18 Da) during the synthesis of my DAP-peptide. What is happening? A: A mass shift at a DAP residue almost always indicates cyclization. The formation of an imidazolidin-2-one (cyclic urea) from a Boc-protected DAP involves the loss of tert-butanol (tBuOH), resulting in a -74 Da mass shift from the expected protected intermediate[1]. A loss of 18 Da (H₂O) typically points to lactam formation if a side-chain carboxylate is involved. The primary culprit is the base-catalyzed nucleophilic attack of the free α-amine during prolonged Fmoc deprotection.

Q2: How can I prevent base-catalyzed cyclization during Fmoc removal? A: Standard 20% piperidine in DMF is highly basic (pKa ~11) and promotes nucleophilic attack. Using an even stronger base like DBU catalyzes DKP formation and is unsuitable for DAP sequences[3]. To suppress this, switch to a milder base. Using 5-10% piperazine with 0.1 M HOBt buffers the microenvironment, protonating the highly reactive amine intermediates and significantly lowering the rate of cyclization. Alternatively, utilizing the Alloc protecting group allows for deprotection under completely neutral conditions, bypassing base-catalyzed DKP formation entirely[4].

Q3: Does the choice of coupling reagent affect DAP side reactions? A: Absolutely. Slow couplings leave the α-amine exposed for longer periods, increasing the probability of intramolecular cyclization. Highly efficient coupling reagents like DIC/OxymaPure ensure rapid acylation. Avoid excess uronium reagents (like HATU) without sufficient pre-activation, as the free amine of DAP can react with the coupling reagent itself to form a guanidinium byproduct.

Section 3: Validated Experimental Protocols

Workflow S1 1. Resin Loading (Low loading CTC) S2 2. DAP Coupling (Fmoc-Dap(Alloc)-OH) S1->S2 S3 3. Mild Deprotection (5% Piperazine/HOBt) S2->S3 S4 4. Rapid Acylation (DIC/OxymaPure) S3->S4 S5 5. Ortho-Deprotection (Pd(PPh3)4 / PhSiH3) S4->S5 S6 6. Cleavage (TFA/TIPS/H2O) S5->S6

Step-by-step experimental workflow for synthesizing peptides with DAP to avoid cyclization.

Protocol 1: Optimized Fmoc-SPPS for DAP-Containing Peptides

This protocol utilizes mild deprotection and rapid coupling to kinetically disfavor cyclization.

  • Resin Preparation: Swell 2-Chlorotrityl chloride (CTC) resin (low loading, ~0.3 mmol/g) in anhydrous DCM for 30 min to minimize intermolecular aggregation.

  • Amino Acid Coupling: Dissolve Fmoc-Dap(Alloc)-OH (3 equiv) and OxymaPure (3 equiv) in DMF. Add DIC (3 equiv) and pre-activate for 2 minutes. Add the mixture to the resin and agitate for 45 minutes at room temperature.

  • Washing: Wash the resin with DMF (5 x 1 min).

  • Mild Fmoc Deprotection: Treat the resin with 5% piperazine and 0.1 M HOBt in DMF for 5 minutes, followed by a second treatment for 10 minutes. (Causality note: HOBt acts as a weak acid to buffer the microenvironment, suppressing the deprotonation state required for intramolecular attack).

  • Rapid Subsequent Coupling: Immediately couple the next amino acid using the DIC/OxymaPure system to minimize the lifespan of the free α-amine.

  • Self-Validation Check: Perform a micro-cleavage of 1-2 mg of resin using 95% TFA. Analyze via LC-MS. The absence of a -74 Da or -18 Da mass shift validates successful coupling without cyclization.

Protocol 2: Orthogonal Deprotection of Dap(Alloc) or Dap(Dde)

For side-chain modifications without triggering main-chain cyclization.

For Alloc Deprotection[4]:

  • Swelling: Swell the peptidyl-resin in DCM.

  • Scavenger Addition: Add phenylsilane (PhSiH₃, 10 equiv) as an allyl scavenger.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 equiv) dissolved in anhydrous DCM.

  • Reaction: Agitate under argon and protect from light for 30 minutes. Repeat once.

  • Washing: Wash extensively with DCM, followed by 0.5% sodium diethyldithiocarbamate in DMF to remove residual palladium.

  • Self-Validation Check: Perform a Kaiser test. A positive (blue) result confirms the presence of the free β-amine, validating the orthogonal deprotection.

For Dde Deprotection[5]:

  • Reaction: Incubate the resin in 2% hydrazine in DMF (v/v) for 30 minutes. Repeat once.

  • Washing: Wash extensively with DMF to remove all traces of hydrazine.

Section 4: Quantitative Data Summaries

Table 1: Impact of Deprotection Conditions on DAP Cyclization (DKP / Imidazolidinone Formation)

Deprotection Base SystemAdditiveAverage Coupling Time% Cyclization Byproduct
20% Piperidine in DMFNone60 min> 25%
20% Piperidine in DMF0.1 M HOBt60 min~ 8%
5% Piperazine in DMF0.1 M HOBt45 min< 2%
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) 2%None10 min~ 15%

Table 2: Protecting Group Orthogonality & Risk Profile for DAP

Protecting GroupCleavage ConditionRisk of Base-Catalyzed CyclizationRecommended Use Case
Boc 95% TFAHigh (during Fmoc removal)Standard SPPS, terminal DAP
Alloc Pd(PPh₃)₄ / PhSiH₃LowOn-resin side-chain cyclization
Dde 2% HydrazineModerateOrthogonal amine modification
Mtt 1% TFA in DCMLowMild acid-labile branching

References

  • Title: Guide to Solid Phase Peptide Synthesis - AAPPTEC Source: peptide.com URL: 2

  • Title: An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups | Organic Letters - ACS Publications Source: acs.org URL: 1

  • Title: Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity - PMC Source: nih.gov URL: 5

  • Title: SYNTHESIS NOTES - Aapptec Peptides Source: peptide.com URL: 3

  • Title: WO2022097540A1 - Peptide synthesis method for suppressing defect caused by diketopiperazine formation - Google Patents Source: google.com URL: 4

Sources

Stability of Methyl 2,3-diaminopropanoate free base vs hydrochloride salt

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Methyl 2,3-diaminopropanoate. This resource is designed for researchers, chemists, and drug development professionals to address common questions and troubleshooting scenarios encountered when working with both the free base and the more common hydrochloride (HCl) salt form of this versatile building block. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental differences between Methyl 2,3-diaminopropanoate free base and its hydrochloride salt?

The primary difference lies in the protonation state of the two amino groups. In the hydrochloride salt, one or both of the basic nitrogen atoms are protonated to form ammonium chlorides. This seemingly simple change has profound implications for the compound's stability, solubility, and handling. The free base possesses nucleophilic amino groups, making it reactive, while the HCl salt is a stable, crystalline solid that is easier to store and handle.

Q2: Why is the hydrochloride salt generally recommended for storage over the free base?

The hydrochloride salt is significantly more stable for several key reasons:

  • Protection from Atmospheric Reactants: The lone pairs on the nitrogen atoms of the free base are susceptible to reaction with atmospheric carbon dioxide (forming carbamates) and can be prone to oxidation. Protonation in the HCl salt renders the nitrogens electrophilic, effectively "protecting" them from these degradation pathways.

  • Reduced Hygroscopicity: Amine free bases tend to be more hygroscopic (readily absorb moisture from the air) than their corresponding salts.[1] Excessive moisture absorption can lead to handling difficulties and potential hydrolysis of the methyl ester.

  • Solid-State Stability: The ionic nature of the hydrochloride salt results in a more stable crystal lattice, leading to a higher melting point and better long-term stability as a solid.[2] In contrast, the free base is often an oil or low-melting solid that is more prone to degradation.

Q3: I need to use the free base for my reaction. How do I handle the hydrochloride salt?

The hydrochloride salt must be neutralized to liberate the free amine before it can be used as a nucleophile in reactions like acylation or peptide coupling. This is typically done in situ (within the reaction mixture) by adding a non-nucleophilic organic base.

Commonly used bases include:

  • Triethylamine (TEA)

  • Diisopropylethylamine (DIEA or Hünig's base)

A slight excess (typically 2.2 equivalents for a dihydrochloride salt, or 1.1 eq. for a monohydrochloride) of the base is added to the reaction mixture containing the amine salt dissolved in an appropriate aprotic solvent (e.g., DMF, DCM, THF). The base neutralizes the ammonium chloride, forming the free amine and a trialkylammonium chloride salt byproduct.[3][4][5]

Q4: Can I isolate and store the free base?

While it is possible to isolate the free base, for instance, by liquid-liquid extraction following neutralization of the HCl salt, its long-term storage is not recommended due to the stability issues mentioned in Q2. If you must isolate the free base, it should be used immediately. For short-term storage, it is crucial to keep it under an inert atmosphere (Nitrogen or Argon) at low temperatures (-20°C) and protected from light.[6][7]

Troubleshooting Guide

Issue 1: My coupling reaction (e.g., amide bond formation) is failing or giving low yields.
  • Root Cause 1: Incomplete Neutralization. If you are starting with the hydrochloride salt, incomplete neutralization is a common culprit. The protonated amine is not nucleophilic and will not react.

    • Solution: Ensure you are using a sufficient stoichiometric amount of a suitable non-nucleophilic base (like TEA or DIEA). For methyl 2,3-diaminopropanoate dihydrochloride, you will need at least two equivalents of base to free both amines. It is often beneficial to use a slight excess (e.g., 2.2 equivalents).

  • Root Cause 2: Reactive Free Base. The two vicinal amino groups have different pKa values (for the methyl ester, reported as approximately 4.18 for the α-NH₂ and 7.96 for the β-NH₂).[3] The more basic β-amino group will typically react first. Depending on your reaction conditions, intramolecular side reactions or polymerization could be an issue.

    • Solution: Consider using an orthogonal protection strategy if you need to selectively react one of the amino groups. This involves using a starting material where one amine is protected with a group (e.g., Boc, Fmoc) that can be removed under conditions that do not affect the other.[8][9]

Issue 2: I am observing unexpected byproducts in my reaction.
  • Root Cause 1: Ester Hydrolysis. The methyl ester can be hydrolyzed (saponified) to the corresponding carboxylic acid, especially in the presence of strong bases or aqueous basic conditions during workup.[10]

    • Solution: Avoid using strong aqueous bases like NaOH or KOH if the methyl ester needs to be preserved. Use mild, non-nucleophilic organic bases for neutralization. If an aqueous workup is necessary, use a saturated sodium bicarbonate solution cautiously and minimize contact time.

  • Root Cause 2: Degradation of the Free Base. If you have stored the free base, even for a short period, it may have degraded.

    • Solution: It is always best to generate the free base in situ from the more stable hydrochloride salt immediately before use. If you suspect your free base has degraded, it is advisable to acquire fresh material.

Physicochemical and Stability Data Summary

PropertyMethyl 2,3-diaminopropanoate Free BaseMethyl 2,3-diaminopropanoate Hydrochloride SaltRationale & References
Chemical State Neutral MoleculeAmmonium SaltThe HCl salt is formed by the reaction of the basic amine with hydrochloric acid.[11]
Typical Form Oil or low-melting solidCrystalline SolidIonic compounds form stable crystal lattices.[2]
Stability Low: Prone to oxidation and reaction with CO₂High: Stable for long-term storageProtonation of the amino groups prevents reaction with atmospheric components.[12]
Hygroscopicity Moderate to HighLowSalts are generally less hygroscopic than their corresponding free bases.[1]
Solubility Soluble in a range of organic solventsGenerally soluble in polar solvents (water, methanol); less soluble in non-polar organic solvents."Like dissolves like." The ionic salt is more compatible with polar solvents.
Storage -20°C under inert atmosphere; use immediately2-8°C, desiccated, in a well-sealed container.[7]Recommended to prevent degradation and moisture absorption.
Reactivity NucleophilicNot nucleophilic until neutralizedThe lone pair of electrons on the nitrogen is required for nucleophilic attack.

Experimental Protocols & Workflows

Workflow: In Situ Neutralization of Methyl 2,3-diaminopropanoate Dihydrochloride for Peptide Coupling

This workflow illustrates the standard procedure for using the stable hydrochloride salt in a reaction that requires the nucleophilic free base.

G cluster_prep Reaction Setup cluster_activation Neutralization & Activation cluster_reaction Coupling Reaction A Weigh Methyl 2,3-diaminopropanoate dihydrochloride salt B Dissolve in anhydrous aprotic solvent (e.g., DMF) A->B C Add coupling reagents (e.g., HBTU, HATU) and the carboxylic acid B->C D Add non-nucleophilic base (e.g., DIEA, >2.2 eq.) to the mixture C->D E Stir for 5-10 minutes at 0°C to room temp. D->E F Reaction proceeds to form the desired amide bond E->F

Caption: Workflow for using the HCl salt in a coupling reaction.

Detailed Protocol: Amide Coupling with a Carboxylic Acid

This protocol provides a step-by-step method for coupling a generic carboxylic acid to the β-amino group of methyl 2,3-diaminopropanoate, starting from the dihydrochloride salt.

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq.), methyl 2,3-diaminopropanoate dihydrochloride (1.05 eq.), and a coupling agent such as HATU (1.1 eq.).

  • Dissolution: Dissolve the solids in anhydrous N,N-dimethylformamide (DMF).

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Neutralization: Slowly add diisopropylethylamine (DIEA) (2.5 eq.) to the stirred solution. The addition of base is crucial to deprotonate the ammonium salt to the reactive free amine.[5]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Chemical Degradation Pathways

The primary stability concern for the free base is its reaction with atmospheric components. The diagram below illustrates two common degradation routes.

G cluster_co2 Reaction with CO₂ cluster_ox Oxidation FB Methyl 2,3-diaminopropanoate (Free Base) Carbamate Carbamate Adduct FB->Carbamate CO₂ (air) Oxidized Oxidized Products (e.g., Imines, Nitriles) FB->Oxidized O₂ (air)

Caption: Potential degradation pathways for the free base form.

References

  • Di Gioia, M. L., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules. Available at: [Link]

  • Lambrecht, J. A., et al. (2016). L-2,3-diaminopropionate generates diverse metabolic stresses in Salmonella enterica. Molecular Microbiology. Available at: [Link]

  • Martin, R. B., & Edsall, J. T. (1970). Interaction of DL-2,3-diaminopropionic acid and its methyl ester with metal ions. Part II. Hydrolysis kinetics. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Naphtha (petroleum), light catalytic reformed - Substance Details. SRS. Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-diamines. Retrieved March 7, 2026, from [Link]

  • McCarthy, D. N., et al. (2013). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. Journal of Controlled Release. Available at: [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Retrieved from [Link]

  • CAS. (n.d.). 2,6-Dimethyl-4-undecylmorpholine. CAS Common Chemistry. Retrieved February 7, 2026, from [Link]

  • Berts, R., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Waser, M., et al. (2021). Diamine Synthesis via the Nitrogen-Directed Azidation of σ- and π-C–C Bonds. Journal of the American Chemical Society. Available at: [Link]

  • Sciencemadness.org. (2024, July 6). Methylamine sulfate vs. methylamine HCl vs. methylamine freebase. Retrieved from [Link]

  • ResearchGate. (2025, October 16). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 23.3: Reactions of amines. Retrieved from [Link]

  • CAS. (n.d.). Naphtha (petroleum), light catalytic reformed. CAS Common Chemistry. Retrieved March 4, 2026, from [Link]

  • Zieger, P., et al. (2017). Revising the hygroscopicity of inorganic sea salt particles. Nature Communications. Available at: [Link]

  • Jasperse, C. (n.d.). Chem 360 Jasperse Ch. 19 Notes + Answers. Amines. Retrieved from [Link]

  • Kyrou, C., et al. (2018). Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity. Biomaterials. Available at: [Link]

  • Wang, C., et al. (2020). Mechanism for Rapid Conversion of Amines to Ammonium Salts at the Air–Particle Interface. Journal of the American Chemical Society. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,5-Heptadiene, 3,3,6-trimethyl- (CAS 35387-63-4). Retrieved from [Link]

  • Suda, S. R., & Petters, M. D. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics. Available at: [Link]

  • Gáspári, Z., et al. (2023). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv. Available at: [Link]

  • Cogan, D. P., et al. (2023). Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. Chemical Science. Available at: [Link]

  • Wikipedia. (n.d.). 2,3-Diaminopropionic acid. Retrieved March 7, 2026, from [Link]

  • Wu, Z., et al. (2011). Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts and their influence on the water uptake of ammonium sulfate. Atmospheric Chemistry and Physics. Available at: [Link]

  • Kumar, V., & Caskey, D. C. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Journal of Pharmaceutical Sciences. Available at: [Link]

  • NIST. (n.d.). Methyl 2,3-dibromopropionate. NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). EP0600606A1 - Neutralizing amines with low salt precipitation potential.
  • The Organic Chemistry Tutor. (2018, May 12). Amine Synthesis Reactions [Video]. YouTube. Retrieved from [Link]

  • Ghorai, S., et al. (2021). Impact of the particle mixing state on the hygroscopicity of internally mixed sodium chloride–ammonium sulfate single droplets: a theoretical and experimental study. Environmental Science: Atmospheres. Available at: [Link]

  • Journal of the American Chemical Society. (2020, December 31). Mechanism for Rapid Conversion of Amines to Ammonium Salts at the Air–Particle Interface. Retrieved from [Link]

  • D'hooghe, M., et al. (2019). A Base-Free, Low Temperature Click and Release Reaction for the In Situ Generation of Diazomethane. Advanced Synthesis & Catalysis. Available at: [Link]

  • Yeast Metabolome Database. (n.d.). Methyl-2-methylpropanoate (YMDB01748). Retrieved from [Link]

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Technical Support Center: Overcoming Steric Hindrance in Methyl 2,3-Diaminopropanoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the synthetic challenges of Methyl 2,3-diaminopropanoate (DAP) derivatives. These valuable building blocks are crucial in medicinal chemistry and drug development, often forming the backbone of novel peptide mimics and constrained pharmacophores.[1] However, their utility is frequently hampered by significant steric hindrance, a challenge that can lead to low reaction yields, incomplete conversions, and complex purification profiles.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the why behind the how, providing you with the in-depth knowledge to troubleshoot and optimize your synthetic strategies. We will explore the root causes of steric hindrance in DAP systems and provide a detailed, evidence-based roadmap to overcoming these obstacles.

Frequently Asked Questions (FAQs)
Q1: What exactly is steric hindrance, and why is it such a pronounced issue with Methyl 2,3-diaminopropanoate (DAP) derivatives?

A: Steric hindrance is a phenomenon where the spatial arrangement and bulk of atomic groups in a molecule obstruct a chemical reaction.[2] In the context of DAP derivatives, the core structure has two closely positioned amino groups at the C2 (α) and C3 (β) positions. When these amines are protected with bulky groups (e.g., Boc, Cbz, Fmoc, Trityl) or when substituents are introduced on the carbon backbone, a sterically congested environment is created.[3][4] This molecular crowding physically blocks the approach of reagents to the reactive centers (the amine nucleophile or an activated carboxyl group), dramatically slowing down or preventing desired bond formations, such as amide coupling.[2][5]

cluster_DAP Methyl 2,3-Diaminopropanoate Core DAP_Core Cα(NH-PG1) - Cβ(NH-PG2) | COOCH3 PG1 Bulky PG1 (e.g., Boc, Fmoc) PG2 Bulky PG2 (e.g., Trityl, Tosyl) Reagent Incoming Reagent (e.g., Activated Acid) Reagent->Block Block->PG1 Block->PG2

Caption: Steric hindrance in DAP derivatives.

Q2: My standard amide coupling protocol (e.g., EDC/HOBt or DCC) is failing. What is the most critical first step in troubleshooting?

A: The most likely cause of failure with sterically demanding substrates is that standard carbodiimide-based coupling reagents (EDC, DCC) are not potent enough.[6][7] These reagents form activated intermediates that are often not reactive enough to overcome the high activation energy barrier imposed by steric hindrance.

The immediate and most effective solution is to switch to a more powerful class of in-situ activating reagents, such as aminium/uronium or phosphonium salts.[6][8]

  • Aminium/Uronium Salts: Reagents like HATU , HCTU , and COMU are exceptionally effective. They react with the carboxylic acid to form highly reactive OAt or O-6-ClBt esters, which are more susceptible to nucleophilic attack by a hindered amine.[8][9] HATU is often considered one of the most efficient choices.[6]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent alternatives to carbodiimides. PyAOP, in particular, has proven successful in synthesizing peptides containing hindered amino acids.[10][11]

For exceptionally difficult couplings, such as those involving α,α-disubstituted amino acids, converting the carboxylic acid to a highly reactive acyl fluoride can be a powerful, albeit more aggressive, strategy.[6]

Q3: How does my choice of protecting groups for the α- and β-amines impact steric hindrance?

A: The choice of protecting groups is critical and requires careful strategic planning. The ideal approach is an "orthogonal" protection scheme, where each group can be removed under distinct conditions (e.g., acid-labile, base-labile, or removed by hydrogenolysis) without affecting the other.[12][13]

From a steric standpoint:

  • Bulky Groups (Boc, Trityl): While effective, large groups like tert-Butyloxycarbonyl (Boc) and especially Triphenylmethyl (trityl) contribute significantly to steric bulk.[3][14] Their use should be carefully considered. If a subsequent reaction step is failing, evaluate whether a less bulky protecting group can be used.

  • Fmoc Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group is also large, but its removal under mild basic conditions makes it a cornerstone of solid-phase peptide synthesis (SPPS).[13]

  • Less Bulky Groups (Cbz, Tosyl): The Carboxybenzyl (Cbz) and Tosyl (Ts) groups can be strategically advantageous. A tosyl group, for instance, is sterically smaller than a trityl group and offers different chemical stability.[3][15]

The key is to balance the required chemical stability of the protecting group with the steric demands of subsequent reactions. Sometimes, a multi-step synthesis is more efficient if it involves switching to a smaller protecting group midway through the sequence.[16]

Q4: What is the influence of solvent choice on sterically hindered reactions?

A: The solvent is not merely a medium for the reaction; it plays an active role in reaction kinetics, especially in sterically challenging systems. The primary role of the solvent is to solvate the reactants and stabilize the transition state.[17][18]

  • Polar Aprotic Solvents (Recommended): Solvents like N-Methyl-2-pyrrolidone (NMP) , Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) are generally preferred for hindered coupling reactions.[19] They are effective at dissolving polar reactants but do not form a tight "cage" around the nucleophile through hydrogen bonding. This leaves the nucleophile "naked" and more reactive.[5][17] For particularly difficult sequences prone to aggregation, NMP is often superior to the more common DMF due to its enhanced solvating properties.[6]

  • Polar Protic Solvents (Avoid): Solvents like water and alcohols should generally be avoided. They form strong hydrogen bonds with the amine nucleophile, creating a "solvent cage" that increases its effective steric bulk and reduces its nucleophilicity.[5][18]

Q5: Beyond coupling reagents, what other reaction parameters can be optimized for a sluggish reaction?

A: When even powerful coupling reagents are not sufficient, several other parameters can be adjusted to drive the reaction to completion:

  • Increase Reaction Time and Temperature: Sterically hindered reactions are inherently slow.[6] Extending the reaction time (e.g., from 2 hours to overnight) is a simple and effective first step. Gentle heating can also provide the necessary energy to overcome the activation barrier, but must be done cautiously to minimize the risk of racemization.[2][6]

  • Perform a "Double Coupling": This involves running the coupling reaction, filtering off the reagents, and then subjecting the substrate to a second, fresh batch of activated acid and coupling reagent.[8] This is a common and highly effective method to push a difficult reaction to completion.[6]

  • Microwave-Assisted Synthesis: Microwave irradiation is an exceptionally powerful tool for overcoming steric hindrance.[20] By directly heating the reactants through dielectric heating, microwaves can rapidly increase the internal temperature of the system, promoting molecular collisions and overcoming high activation energy barriers in minutes rather than hours.[21][22][23] This often leads to higher yields, shorter reaction times, and cleaner reaction profiles.[6][23]

Troubleshooting Guide: Low-Yield Amide Coupling

This workflow provides a systematic approach to diagnosing and solving issues with amide bond formation involving sterically hindered DAP derivatives.

Start Problem: Low or No Coupling Yield CheckReagents Step 1: Verify Reagent Quality - Fresh coupling reagents? - Anhydrous solvents? Start->CheckReagents AnalyzeSterics Step 2: Assess Steric Environment - Bulky PGs on amine? - Hindered carboxylic acid? CheckReagents->AnalyzeSterics UpgradeReagent Tier 1: Upgrade Coupling Reagent Switch from EDC/DCC to HATU, HCTU, or PyAOP AnalyzeSterics->UpgradeReagent If standard reagents used OptimizeCond Tier 2: Optimize Conditions - Increase reaction time (overnight) - Gentle heating (40-50°C) - Perform a 'double coupling' UpgradeReagent->OptimizeCond Yield still low Success Success: Proceed to Next Step UpgradeReagent->Success Yield improves AdvancedMethods Tier 3: Employ Advanced Methods - Use Microwave Synthesis - Consider Acyl Fluoride formation OptimizeCond->AdvancedMethods Yield still low OptimizeCond->Success Yield improves Reassess Final Step: Re-evaluate Strategy - Is the PG scheme optimal? - Can a different synthetic route be used? AdvancedMethods->Reassess If all else fails AdvancedMethods->Success Yield improves

Caption: Troubleshooting workflow for difficult couplings.

Data Summary Tables
Table 1: Comparison of Common Coupling Reagents for Hindered Systems
Reagent ClassExamplesActivating SpeciesRelative ReactivityKey Considerations
Carbodiimides DCC, EDC, DICO-acylisoureaLow to ModerateOften insufficient for hindered substrates.[6] High risk of racemization without additives like HOBt or Oxyma.[7][9]
Aminium/Uronium HATU, HCTU, HBTU, TBTUOAt (HATU) or OBt estersVery High Highly effective for hindered couplings.[8][9] HATU and HCTU are generally more reactive than HBTU/TBTU.[6][9]
Phosphonium PyBOP, PyAOPOAt (PyAOP) or OBt estersVery High Excellent for hindered systems and known to suppress racemization.[6][11]
Table 2: Influence of Solvent on Reactions with Steric Hindrance
SolventTypeKey Advantages for Hindered Reactions
N-Methyl-2-pyrrolidone (NMP) Polar AproticSuperior solvating properties, reduces peptide aggregation.[6] Often the best choice for difficult sequences.
Dimethylformamide (DMF) Polar AproticGood general-purpose solvent, but less effective than NMP for severe aggregation/hindrance.[6]
Dimethyl sulfoxide (DMSO) Polar AproticStrong solvent, can help disrupt secondary structures causing aggregation.[24]
Dichloromethane (DCM) Nonpolar AproticCan be useful, sometimes in mixtures (e.g., DCM/DMF/NMP), but may have limited solubility for larger peptides.[6]
Key Experimental Protocols
Protocol 1: High-Efficiency Amide Coupling of a Hindered Amine using HATU

This protocol describes a general procedure for coupling a carboxylic acid to a sterically hindered amine, such as a protected DAP derivative.

  • Reagent Preparation: In a dry reaction vessel under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.2 equivalents) and HATU (1.15 equivalents) in anhydrous DMF or NMP.

  • Activation: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (3.0 equivalents), to the solution. Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution will typically change color.

  • Coupling: In a separate vessel, dissolve the hindered amine substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or NMP. Add the activated acid solution from step 2 to the amine solution.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. For highly hindered substrates, the reaction may require several hours to overnight to reach completion.[2]

  • Workup: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., Ethyl Acetate) and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Coupling for Extremely Hindered Substrates

This protocol is intended for reactions that fail to proceed under conventional heating. Note: All microwave reactions must be performed in specialized, sealed microwave vials with proper magnetic stirring.

  • Vessel Preparation: To a microwave reaction vial, add the hindered amine (1.0 eq.), the carboxylic acid (1.5 eq.), a potent coupling reagent such as COMU or HATU (1.5 eq.), and a suitable anhydrous solvent (e.g., NMP or DMF).

  • Base Addition: Add DIPEA (4.0 eq.) to the vial.

  • Sealing and Reaction: Securely cap the vial and place it in the microwave reactor cavity.

  • Microwave Program: Program the reactor to heat the sample to a target temperature (e.g., 80-120 °C) and hold for a set time (e.g., 10-45 minutes). Use dynamic power control and monitor the internal temperature and pressure.[20][22]

  • Cooling and Workup: After the program is complete, allow the vessel to cool to room temperature (assisted by compressed air in the reactor) before carefully opening. Work up and purify the product as described in Protocol 1.

References
  • Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • Angewandte Chemie International Edition. (2025, October 1). Photoredox Fe-Catalyzed Aminoalkylation toward Sterically Hindered Chiral β-Amino Acids. Retrieved from [Link]

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • RSC Publishing. (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Retrieved from [Link]

  • Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2025, August 29). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]

  • Synform. (2022, September 20). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • H2O. (n.d.). Protecting groups in organic synthesis. Retrieved from [Link]

  • RSC Publishing. (2022, June 15). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]

  • CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

  • MDPI. (2020, September 1). A Review of Microwave-Assisted Synthesis-Based Approaches to Reduce Pd-Content in Catalysts. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • ACS Publications. (2009, April 13). Amino Acid-Protecting Groups | Chemical Reviews. Retrieved from [Link]

  • PMC. (n.d.). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Retrieved from [Link]

  • University of Calgary. (n.d.). Conformational Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). EP1399465B1 - Ligation method and reagents to form an amide bond.
  • PMC. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]

  • PMC. (2023, April 5). Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Efficient Peptide Synthesis Involving Sterically Hindered Amino Acids | Request PDF. Retrieved from [Link]

  • Thieme Gruppe. (n.d.). Highly Sterically Hindered Peptide Bond Formation. Retrieved from [Link]

  • Figshare. (n.d.). Collection - A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines - The Journal of Organic Chemistry. Retrieved from [Link]

  • IJNRD. (2023, June 6). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. Retrieved from [Link]

  • ResearchGate. (n.d.). The conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives in different environments. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,3-Diaminopropionic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 10). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Retrieved from [Link]

  • MDPI. (2020, March 13). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Retrieved from [Link]

  • ResearchGate. (2025, October 16). (PDF) 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Retrieved from [Link]

  • ScienceDirect. (n.d.). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Retrieved from [Link]

Sources

Validation & Comparative

Advanced FTIR Spectral Profiling: Methyl 2,3-Diaminopropanoate vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary & Mechanistic Significance

Methyl 2,3-diaminopropanoate (DAP-OMe) is a highly versatile, non-proteinogenic amino acid derivative. It serves as a critical chiral building block in the synthesis of monobactam antibiotics (such as aztreonam) and orthogonally protected peptide precursors[1]. In drug development, verifying the structural integrity of DAP-OMe before downstream coupling is paramount.

FTIR spectroscopy provides an undeniable description of functional group vibrations, making it an indispensable tool for verifying esterification and amination success[2]. This guide objectively compares the FTIR spectral performance of DAP-OMe against two common alternatives—Ethyl 2,3-diaminopropanoate (DAP-OEt) and Methyl Serinate —providing researchers with the diagnostic data needed to monitor synthetic workflows accurately.

Comparative Spectral Analysis

When selecting building blocks for complex syntheses, distinguishing between closely related analogs is critical. DAP-OMe features two primary amines (


 and 

) and a methyl ester.
  • Versus DAP-OEt: The transition from a methyl to an ethyl ester introduces subtle inductive effects and increased steric bulk, which slightly shifts the carbonyl (C=O) and ester (C-O) stretching frequencies.

  • Versus Methyl Serinate: Methyl serinate replaces the

    
    -amine with a hydroxyl (-OH) group. This fundamentally alters the hydrogen-bonding network, shifting the high-frequency diagnostic region from sharp N-H doublets to a broad O-H band.
    
Quantitative Data Comparison Table

The following table summarizes the diagnostic FTIR stretching frequencies (cm⁻¹) for the free-base forms of these compounds.

Functional Group / ModeMethyl 2,3-diaminopropanoateEthyl 2,3-diaminopropanoateMethyl SerinateDiagnostic Causality & Significance
N-H Stretch (Primary Amine)3380, 3290 (Doublet, strong)3375, 3285 (Doublet, strong)3350 (Singlet, masked by OH)The doublet confirms the presence of primary amines (asymmetric/symmetric stretch).
O-H Stretch (Hydroxyl)AbsentAbsent3450–3200 (Broad, strong)Differentiates diamines from amino-alcohols; driven by extensive hydrogen bonding.
C=O Stretch (Ester)1745 (Sharp)1738 (Sharp)1742 (Sharp)The ethyl group's slight electron-donating effect marginally weakens the C=O bond in DAP-OEt.
N-H Bend (Scissoring)161516101620Confirms the primary amine state; shifts upon amide bond formation.
C-O Stretch (Ester Linkage)121011951215Distinguishes the lighter methyl ester from the heavier ethyl ester linkage.
C-H Stretch (Aliphatic)2955, 28502980, 2935, 28602950, 2850Increased intensity and complexity in DAP-OEt due to the additional -CH₂- and -CH₃ modes.

Self-Validating ATR-FTIR Experimental Protocol

To achieve the data fidelity shown above, transmission FTIR (KBr pellets) should be avoided. Diamino esters are highly hygroscopic; moisture absorbed by KBr will produce a broad O-H artifact at 3400 cm⁻¹, obscuring the critical N-H doublet. As an Application Scientist, I mandate the use of Attenuated Total Reflectance (ATR) FTIR for these compounds.

Step-by-Step Methodology

Step 1: System Calibration & Verification

  • Action: Scan a traceable polystyrene standard film.

  • Causality: Validates the interferometer's laser alignment. The reference peak must resolve at exactly 1601 cm⁻¹ (±1 cm⁻¹). If it drifts, the subtle 7 cm⁻¹ difference between the methyl and ethyl ester C=O stretch cannot be trusted.

Step 2: Atmospheric Background Subtraction

  • Action: Collect a background spectrum of the clean diamond crystal (32 scans, 4 cm⁻¹ resolution).

  • Causality: Ambient water vapor and CO₂ absorb heavily in the IR region. Immediate background subtraction ensures the 3400–3200 cm⁻¹ region is flat, preventing false-positive O-H signals.

Step 3: Sample Application & Pressure Normalization

  • Action: Apply 1–2 mg of the DAP-OMe sample directly to the ATR crystal. If the sample is a hydrochloride salt, it must be carefully neutralized to the free base using a mild organic base and extracted prior to analysis to observe the true primary amine stretches (otherwise, a broad NH₃⁺ band at 3000 cm⁻¹ will dominate)[3].

  • Causality: Engage the ATR anvil to apply consistent pressure. Intimate contact with the crystal maximizes the penetration of the evanescent wave, ensuring a high signal-to-noise ratio.

Step 4: Acquisition and ATR Correction

  • Action: Acquire the spectrum and apply an ATR correction algorithm via the spectrometer's software.

  • Causality: ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers). The correction normalizes the peak intensities, allowing direct comparison with standard transmission libraries.

Analytical Workflow Visualization

The following diagram maps the logical flow of the self-validating FTIR protocol, illustrating how systematic calibration feeds into accurate functional group deconvolution.

G N1 Sample Prep: DAP-OMe (Free Base Isolation) N2 ATR-FTIR Acquisition (Diamond Crystal, 32 Scans) N1->N2 Load 1-2 mg N3 Spectral Processing (ATR & Baseline Correction) N2->N3 Raw Interferogram N4 Functional Group Deconvolution N3->N4 Normalized Spectrum N5 Primary Amines (3380 & 3290 cm⁻¹) N4->N5 N-H Stretch N6 Methyl Ester C=O (1745 cm⁻¹) N4->N6 C=O Stretch N7 Ester C-O-C (1210 cm⁻¹) N4->N7 C-O Stretch N8 System Calibration (Polystyrene Standard) N8->N2 Validates Optics

Figure 1: Self-validating ATR-FTIR workflow for the spectral characterization of diamino esters.

Conclusion

For drug development professionals synthesizing complex heterocycles or monobactams, verifying the integrity of Methyl 2,3-diaminopropanoate is a non-negotiable quality control step. By utilizing a self-validating ATR-FTIR methodology, researchers can reliably distinguish DAP-OMe from its ethyl ester and hydroxyl analogs. The distinct N-H doublet (~3380, 3290 cm⁻¹) and the sharp methyl ester carbonyl (~1745 cm⁻¹) serve as the definitive spectral fingerprints for this critical building block.

References

  • Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis Source: Chemical Science (RSC Publishing) URL:[Link]

  • Spectroscopic Studies of the Quality of Fatty Acid Methyl Esters Derived from Waste Cooking Oil Source: Polish Journal of Environmental Studies URL:[Link]

  • 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters Source: Molecules (MDPI / PubMed) URL:[Link]

Sources

Validating enantiomeric excess of Methyl 2,3-diaminopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Validating Enantiomeric Excess of Methyl 2,3-diaminopropanoate: A Comparative Methodological Guide

Methyl 2,3-diaminopropanoate (DAP-OMe) is a highly polar, non-proteinogenic amino acid derivative frequently utilized in the synthesis of cyclic lipodepsipeptides, siderophores, and piperazine scaffolds[1][2]. Because free 2,3-diaminopropanoic acid and its esters are prone to racemization under certain hydrolytic or synthetic conditions, rigorous validation of enantiomeric excess (ee) is mandatory[1].

However, DAP-OMe presents significant analytical hurdles: it lacks a UV-active chromophore, and its two primary amines cause severe peak tailing on standard silica-based stationary phases. The synthesis and stereochemical preservation of 2,3-diaminopropanoic acid derivatives rely heavily on accurate analytical validation to ensure the integrity of the stereocenter[3].

This guide objectively compares three field-proven methodologies for determining the ee of DAP-OMe, detailing the causality behind each protocol to ensure scientific integrity and self-validation.

Comparative Overview of Validation Methods

MethodDerivatization RequiredColumn TypeDetectionBest Application
Marfey’s + RP-HPLC Yes (FDAA)Achiral (C18)UV (340 nm)Standard UV-HPLC setups; highest accessibility.
Chiral GC-MS Yes (TFAA)Chiral (e.g., Chirasil-Val)MS / FIDHigh-resolution volatility; confirming absolute purity.
Direct Chiral LC-MS NoChiral (Crown Ether)MS / ELSDRapid screening when MS detection is available.

Method 1: Marfey's Reagent Derivatization + RP-HPLC (The Gold Standard)

Mechanistic Rationale (Causality): FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), commonly known as Marfey's reagent, reacts with the primary amines of DAP-OMe via nucleophilic aromatic substitution[1]. This achieves two critical outcomes:

  • It converts the enantiomers into diastereomers, enabling separation on standard, inexpensive C18 columns.

  • It introduces a strongly absorbing dinitrophenyl chromophore, bypassing the molecule's lack of UV absorbance and enabling highly sensitive detection at 340 nm.

Self-Validating Protocol:

  • Preparation: Dissolve 1 mg of DAP-OMe in 100 µL of LC-MS grade water.

  • Alkalinization: Add 20 µL of 1 M NaHCO₃. Causality: The amines must be fully deprotonated to act as effective nucleophiles against the fluorinated aromatic ring of FDAA.

  • Derivatization: Add 100 µL of a 1% (w/v) FDAA solution in acetone. Incubate the mixture at 40°C for 1 hour.

  • Quenching: Add 20 µL of 1 M HCl. Causality: Neutralizing the pH stops the reaction immediately and prevents base-catalyzed degradation or epimerization of the newly formed diastereomers.

  • Validation Step: Perform the exact same protocol on a racemic standard of DAP-OMe. Inject the racemate first to confirm baseline resolution (

    
    ) of the two diastereomeric peaks. If baseline resolution is not achieved, adjust the gradient before analyzing the enantioenriched sample.
    
  • Analysis: Run a gradient elution on a C18 column using Water/Acetonitrile (both containing 0.1% TFA). Detect at 340 nm.

Method 2: Chiral GC-MS via N-Trifluoroacetylation

Mechanistic Rationale (Causality): Direct analysis of DAP-OMe via GC is impossible because the free primary amines will strongly hydrogen-bond with the silanol groups of the GC column, resulting in irreversible adsorption and thermal degradation. Derivatization with Trifluoroacetic anhydride (TFAA) converts these amines into trifluoroacetamides, drastically increasing volatility and eliminating hydrogen bond donors[2].

Self-Validating Protocol:

  • Preparation: Dissolve 1 mg of DAP-OMe in 200 µL of anhydrous dichloromethane (DCM).

  • Derivatization: Add 50 µL of TFAA and 10 µL of anhydrous pyridine. Causality: Pyridine acts as an acid scavenger, driving the reaction forward and neutralizing the highly corrosive trifluoroacetic acid byproduct.

  • Incubation: Heat in a sealed, pressure-resistant vial at 60°C for 30 minutes.

  • Solvent Exchange: Evaporate the mixture to complete dryness under a gentle stream of N₂. Reconstitute in 200 µL of ethyl acetate. Causality: Removing excess TFAA is critical to prevent degradation of the GC column's chiral stationary phase.

  • Validation Step: Monitor the MS fragmentation pattern of the injected sample. Ensure the molecular ion corresponds exclusively to the bis-trifluoroacetylated derivative. The absence of mono-derivatized artifacts validates complete conversion, preventing split peaks that could be misidentified as enantiomeric impurities.

  • Analysis: Inject onto a chiral stationary phase (e.g., Chirasil-L-Val) using a temperature gradient (e.g., 90°C to 180°C at 5°C/min).

Method 3: Direct Chiral LC-MS (Crown Ether Column)

Mechanistic Rationale (Causality): Chiral crown ethers (e.g., Crownpak CR-I) form stereoselective host-guest inclusion complexes with primary ammonium ions. Because DAP-OMe lacks a UV chromophore, this direct method bypasses derivatization but strictly requires Mass Spectrometry (MS) or an Evaporative Light Scattering Detector (ELSD) for detection.

Self-Validating Protocol:

  • Mobile Phase Preparation: Prepare an aqueous solution of perchloric acid (HClO₄) at pH 1.5 to 2.0, mixed with methanol (e.g., 80:20 v/v). Causality: The highly acidic pH ensures that both primary amines of DAP-OMe are fully protonated (NH₃⁺), which is an absolute geometric requirement for the crown ether to encapsulate the analyte and achieve chiral recognition.

  • Sample Prep: Dissolve DAP-OMe directly in the mobile phase. Causality: This prevents solvent-mismatch peak distortions at the solvent front.

  • Validation Step: Run a blank injection of the mobile phase immediately after the racemic standard. Causality: Crown ether columns can exhibit strong memory effects; a clean blank validates that no carryover will artificially skew the ee calculation of the subsequent sample.

  • Analysis: Isocratic elution at sub-ambient temperatures (e.g., 10°C to 15°C). Causality: Lower temperatures thermodynamically stabilize the transient host-guest complex, significantly enhancing enantiomeric resolution. Detect via ESI-MS in positive ion mode.

Methodological Decision Workflow

Workflow Start Methyl 2,3-diaminopropanoate ee Validation Q1 Is MS or ELSD Detection Available? Start->Q1 UV_Only UV Detection Only Q1->UV_Only No MS_Avail MS / ELSD Available Q1->MS_Avail Yes Marfeys Marfey's Derivatization + RP-HPLC (UV 340nm) UV_Only->Marfeys Q2 Preferred Platform? MS_Avail->Q2 GC_MS Chiral GC-MS (TFAA Derivatization) Q2->GC_MS GC LC_MS Direct Chiral LC-MS (Crown Ether Column) Q2->LC_MS LC

Decision workflow for selecting the optimal enantiomeric excess validation method for DAP-OMe.

References

  • Broberg, A., et al. "Advanced Marfey's analysis of the peptide L-Ala – L-Phe – L-OHVal..." ResearchGate. Available at:[Link]

  • Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS) - Applications, Limitations, and Abandonment of a Synthetic Principle." ETH Zurich. Available at: [Link]

  • "Biocatalytic Access to Piperazines from Diamines and Dicarbonyls." Amazon S3 (Supplementary Data). Available at:[Link]

Sources

Elemental Analysis Standards for Methyl 2,3-Diaminopropanoate HCl: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 2,3-diaminopropanoate hydrochloride is a highly versatile chiral building block, frequently utilized in the expeditious synthesis of 2-aryl substituted imidazolines, imidazoles, and novel non-natural amino acid derivatives . Because it is a polyfunctional amine salt, confirming its exact elemental composition is not merely a regulatory checkbox—it is a chemical necessity. The compound can exist as a mono- or dihydrochloride, and its hygroscopic nature makes it prone to absorbing atmospheric moisture, which skews stoichiometric calculations during downstream synthesis.

As a Senior Application Scientist, I approach elemental analysis (EA) not as a single technique, but as a comprehensive validation system. This guide objectively compares traditional combustion analysis against modern spectroscopic techniques for the characterization of Methyl 2,3-diaminopropanoate HCl, providing researchers with self-validating protocols to ensure absolute scientific integrity.

Section 1: Comparative Analytical Strategies

When analyzing amine hydrochlorides, standard CHN combustion often falls short if not properly optimized. The presence of chloride ions can poison oxidation catalysts or form volatile halogens that interfere with nitrogen detection. Furthermore, modern pharmaceutical applications require rigorous screening for toxic heavy metals (Pb, Hg, As, Cd) to comply with safety guidelines .

Table 1: Performance Comparison of Elemental Analysis Methods for Amine Hydrochlorides

ParameterCHNS/Cl Combustion (Dumas)qNMR + Ion Chromatography (IC)ICP-MS (USP <233>)
Primary Target Bulk stoichiometry (C, H, N, Cl)Molar ratio & Halogen contentTrace heavy metal impurities
Accuracy / Error ±0.4% absolute ±1.0% relativeParts-per-billion (ppb)
Sample Size 1 – 3 mg10 – 20 mg50 – 100 mg
Halogen Handling Requires silver wool trapDirect quantification via ICRequires specialized digestion
Turnaround Time ~15 minutes~2 hours~4 hours
Section 2: Causality in Experimental Design

Why do we modify standard EA protocols for Methyl 2,3-diaminopropanoate HCl? The answers lie in the fundamental physical chemistry of the molecule:

  • The Halogen Effect: During the high-temperature combustion (approx. 1000°C) of the hydrochloride salt, chlorine gas and hydrogen chloride are generated. If these reach the thermal conductivity detector (TCD), they masquerade as nitrogen or carbon dioxide, falsely elevating the %N or %C values.

    • Causality & Solution: We mandate the inclusion of a silver wool plug in the combustion tube. Silver reacts with volatile chlorides to form solid AgCl, permanently trapping the halogen before it reaches the chromatographic column.

  • Hygroscopicity & Weighing Errors: Amine hydrochlorides rapidly absorb ambient moisture. A sample weighed in a standard atmosphere may contain 2-5% water by mass, causing the carbon and nitrogen percentages to fall below the strict ±0.4% acceptance threshold required by top-tier chemical journals .

    • Causality & Solution: Samples must be vacuum-dried at 60°C for 12 hours and weighed using an ultra-microbalance inside a controlled-humidity glovebox.

G A Methyl 2,3-diaminopropanoate HCl B Determine Primary Objective A->B C Stoichiometry & Purity B->C Assay D Trace Heavy Metals B->D Impurities E CHNS/Cl Combustion + Silver Wool Trap C->E F ICP-MS / ICP-OES (USP <232>/<233>) D->F

Decision matrix for selecting elemental analysis methods for amine hydrochlorides.

Section 3: Data Interpretation and Stoichiometric Verification

The most critical question elemental analysis answers for this compound is the exact degree of protonation. Is your batch the monohydrochloride or the dihydrochloride?

Table 2: Theoretical Elemental Mass Fractions

ElementFree Base (C₄H₁₀N₂O₂)MonohydrochlorideDihydrochloride
Carbon (%C) 40.67%31.08%25.14%
Hydrogen (%H) 8.53%7.17%6.33%
Nitrogen (%N) 23.71%18.13%14.67%
Chlorine (%Cl) 0.00%22.93%37.11%

By cross-referencing the experimental %N and %Cl against this table, researchers can definitively assign the salt form and detect the presence of unreacted free base or excess HCl.

Section 4: Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must operate as a self-validating system. Below are the optimized methodologies for analyzing Methyl 2,3-diaminopropanoate HCl.

Protocol A: CHN/Cl Combustion Analysis with Halogen Trap
  • Preparation: Pack a quartz combustion tube with chromium oxide (oxidation catalyst) and a 3 cm plug of fine silver wool (halogen trap).

  • Calibration: Run a highly pure, NIST-traceable standard (e.g., Sulfanilamide) to calibrate the TCD response factors. The standard must yield results within ±0.15% of theoretical values.

  • Sample Handling: Weigh exactly 1.500 mg of vacuum-dried Methyl 2,3-diaminopropanoate HCl into a tin capsule using an ultra-microbalance. Seal the capsule tightly to prevent moisture ingress.

  • Combustion: Drop the capsule into the 1000°C furnace under a pure oxygen pulse. The tin creates an exothermic flash, raising the local temperature to ~1800°C, ensuring complete breakdown of the refractory amine salt.

  • Validation Check: Run an empty, sealed tin capsule (blank) every 10 samples to verify that no residual carbon or nitrogen is bleeding from the column.

Protocol B: Trace Elemental Impurity Profiling via ICP-MS (USP <233>)

For drug development professionals, verifying the absence of heavy metal catalysts is paramount.

  • Digestion: Place 50 mg of the sample into a PTFE microwave digestion vessel. Add 4 mL of concentrated HNO₃ and 1 mL of HCl. Microwave at 200°C for 20 minutes to achieve complete matrix destruction.

  • Internal Standardization: Dilute the digestate with ultrapure water and spike with Yttrium (Y) and Indium (In) as internal standards. Causality: This corrects for matrix-induced signal suppression and nebulizer flow fluctuations.

  • Spike Recovery (Self-Validation): Prepare a parallel sample spiked with the target elements (Pb, As, Cd, Hg) at concentrations ranging from 50% to 150% of the target limit (J) .

  • Analysis & Acceptance: Analyze via ICP-MS. The procedure is validated only if the spike recovery falls between 70%–150% and the Relative Standard Deviation (RSD) of replicate injections is ≤ 25% .

G N1 Sample Digestion (HNO3/HCl) N2 Internal Std Addition (e.g., Yttrium) N1->N2 N3 Spike Recovery (50%-150% Target) N2->N3 N4 ICP-MS Analysis (USP <233>) N3->N4 N5 Validation (RSD ≤ 25%) N4->N5

Workflow for ICP-MS trace elemental analysis and self-validation per USP <233> standards.

References
  • Title: EXPEDITIOUS SYNTHESIS OF 2-ARYL SUBSTITUTED IMIDAZOLINES AND IMIDAZOLES Source: Semantic Scholar / Heterocycles URL: [Link]

  • Title: An International Study Evaluating Elemental Analysis Source: ORCA - Cardiff University / ACS Central Science URL: [Link]

  • Title: USP 232 and 233 Pharmaceutical Elemental Impurity Testing Source: Intertek URL: [Link]

Thin Layer Chromatography (TLC) visualization of diaminopropanoates

Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Sensitivity TLC Visualization of Diaminopropanoates: A Comparative Guide to Fluorescamine vs. Traditional Stains

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction: The Analytical Challenge of Diaminopropanoates

Diaminopropanoates (DAPs), including 2,3-diaminopropanoic acid and its derivatives (such as the neurotoxin β-ODAP), are critical non-proteinogenic amino acids utilized as pharmaceutical intermediates and studied extensively in agricultural biochemistry[1]. Because these aliphatic compounds inherently lack a UV-active chromophore, Thin Layer Chromatography (TLC) monitoring cannot rely on standard UV quenching[2]. Instead, scientists must utilize post-chromatographic derivatization (staining) to visualize reaction progress and purity.

This guide objectively compares the performance of Fluorescamine (a high-performance fluorogenic product) against the two most common traditional alternatives: Ninhydrin and Potassium Permanganate (KMnO₄) .

Mechanistic Causality of TLC Stains

Understanding the chemical mechanism behind each stain is crucial for troubleshooting and optimizing your chromatography.

  • Fluorescamine (The Premium Product): Fluorescamine reacts selectively and instantaneously with primary aliphatic amines at room temperature. The reaction yields a highly fluorescent pyrrolinone moiety. Causality of Performance: Because the unreacted Fluorescamine reagent is rapidly hydrolyzed by ambient moisture into non-fluorescent byproducts, the background signal remains near zero[3]. This fundamental mechanism allows for exceptional signal-to-noise ratios and picomole-level sensitivity.

  • Ninhydrin (Alternative 1): Considered the gold standard for general amino acid detection. Ninhydrin undergoes an oxidative deamination reaction with the primary amine to form reduced ninhydrin, which subsequently condenses with a second ninhydrin molecule to form a colored complex known as Ruhemann's purple[4]. Causality of Limitation: This condensation reaction possesses a high activation energy, requiring the TLC plate to be heated to 110–120 °C[5]. This thermal stress can cause sensitive DAP derivatives to degrade or diffuse, broadening the spots and lowering resolution.

  • Potassium Permanganate / KMnO₄ (Alternative 2): A harsh, non-specific oxidative stain. It oxidizes functional groups on the DAPs, reducing the purple Mn(VII) complex to brown MnO₂ (Mn(IV))[4]. Causality of Limitation: KMnO₄ lacks specificity. It will react with any oxidizable impurity on the plate, including residual mobile phase or trace metals, frequently leading to false positives and high background noise[2].

Quantitative Performance Comparison

The following table summarizes the experimental performance of each visualization method when applied to DAP derivatives. For context, the documented TLC limit of detection (LOD) for β-ODAP using Ninhydrin is approximately 0.6 µg[1]. Fluorescamine significantly outperforms this metric.

ParameterFluorescamine Spray (Product)Ninhydrin Dip (Alt 1)KMnO₄ Dip (Alt 2)
Reaction Mechanism Fluorogenic condensationOxidative deaminationGeneral oxidation
Limit of Detection (LOD) < 50 ng ~600 ng (0.6 µg)> 1,000 ng (1.0 µg)
Specificity for Amines Extremely HighHighVery Low
Heating Required No (Room Temp) Yes (110–120 °C)Yes (Gentle/High Heat)
Signal-to-Noise Ratio Excellent (Dark background)Good (White background)Poor (Pink background)
Analyte Integrity PreservedThermally degradedOxidized

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system. Do not proceed with data analysis unless the validation control passes.

Protocol A: Fluorescamine Visualization (Recommended)
  • Preparation: Dissolve 10 mg of Fluorescamine in 100 mL of anhydrous acetone. Note: Anhydrous conditions are critical to prevent premature hydrolysis of the reagent before it reaches the analyte.

  • Application: In a fume hood, evenly spray the dried TLC plate. Do not over-saturate.

  • Development: Allow the plate to air dry at room temperature for 30 seconds. No heating is required[3].

  • Visualization: View the plate under long-wave UV light (365 nm). DAPs will appear as bright cyan/green fluorescent spots.

  • Self-Validation Control: Run a blank lane containing only the mobile phase. Validation: If the blank lane exhibits fluorescence, your mobile phase is contaminated with primary amines (e.g., trace ammonia or degraded triethylamine), and the solvent system must be replaced.

Protocol B: Ninhydrin Staining (Alternative 1)
  • Preparation: Dissolve 1.5 g of Ninhydrin in 100 mL of n-butanol and add 3.0 mL of glacial acetic acid[4][6]. Note: Acetic acid acts as a crucial acid catalyst for the condensation reaction.

  • Application: Briefly dip the completely dried TLC plate into the solution. Wipe the back of the plate with a paper towel to remove excess reagent.

  • Development: Heat the plate uniformly using a heat gun or hot plate at 110–120 °C for 3–5 minutes until reddish-purple spots appear[5].

  • Self-Validation Control: Co-spot a known, stable amino acid standard (e.g., glycine) on the edge of the plate. Validation: If the standard fails to turn deep purple upon heating, the Ninhydrin solution has oxidized or degraded and must be freshly remade.

Protocol C: KMnO₄ Staining (Alternative 2)
  • Preparation: Dissolve 1.5 g KMnO₄, 10 g K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of distilled water[4]. Note: The alkaline environment accelerates the oxidation kinetics.

  • Application: Dip the plate and immediately wipe the back.

  • Development: Gently heat the plate until yellow-brown spots appear against a bright purple background.

  • Self-Validation Control: Ensure the plate is dried under high vacuum before dipping. Validation: If the entire plate immediately turns brown upon gentle heating, residual organic mobile phase (like ethyl acetate or methanol) was left on the silica, invalidating the separation.

TLC Visualization Workflow

TLC_Workflow A Run TLC of DAP Mixture B Dry Plate Completely (Remove Eluent) A->B C_Prod Fluorescamine Spray (Product) B->C_Prod High Sensitivity C_Alt1 Ninhydrin Dip (Alternative 1) B->C_Alt1 Standard Amino Acid C_Alt2 KMnO4 Dip (Alternative 2) B->C_Alt2 General Oxidation D_Prod Air Dry (RT) No Heat Required C_Prod->D_Prod D_Alt Heat at 110-120°C (3-5 mins) C_Alt1->D_Alt C_Alt2->D_Alt E_Prod UV 365 nm Visualization (Cyan/Green Fluorescence) D_Prod->E_Prod E_Alt1 Visible Light (Ruhemann's Purple) D_Alt->E_Alt1 E_Alt2 Visible Light (Brown MnO2 Spots) D_Alt->E_Alt2

Workflow comparison of TLC visualization methods for diaminopropanoates.

References

  • Simple Detection Methods for Antinutritive Factor β-ODAP Present in Lathyrus sativus L. by High Pressure Liquid Chromatography and Thin Layer Chromatography, PLOS ONE, 1

  • TLC Stains, REACH Devices, 2

  • TLC Stains, Washington.edu, 4

  • TLC Visualization Reagents, EPFL (Ecole Polytechnique Fédérale de Lausanne), 5

  • Thin Layer Chromatography, Illinois.edu, 3

  • Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates, ACS Publications, 6

Sources

Safety Operating Guide

Operational Safety and Disposal Blueprint for Methyl 2,3-diaminopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and researchers on the safe handling of functionalized amino acid derivatives. Methyl 2,3-diaminopropanoate (often handled as its dihydrochloride salt) is a critical building block in peptide synthesis and the development of antiviral therapeutics. However, its specific chemical properties—namely its acidic nature in solution and its ester functionality—require a rigorous, causality-based approach to laboratory safety and waste management.

This guide provides a self-validating operational and disposal framework designed to ensure regulatory compliance, protect laboratory personnel, and prevent environmental contamination.

Physicochemical Profiling & Hazard Causality

To design an effective disposal protocol, we must first understand the causality behind the chemical's behavior. Methyl 2,3-diaminopropanoate is typically supplied as a dihydrochloride salt to stabilize the two reactive amine groups.

  • The pH Hazard (Corrosivity): When the dihydrochloride salt is dissolved in aqueous media, the dissociation of HCl significantly lowers the pH. If the pH drops below 2.0, the waste stream is legally classified as a RCRA characteristic corrosive waste (D002) under1[4].

  • The Hydrolysis Hazard: As a methyl ester, this compound is susceptible to base-catalyzed hydrolysis. If mixed with strong bases in a waste carboy, the ester bond will cleave, releasing methanol—a toxic and highly flammable byproduct that alters the flash point of the waste stream.

  • Thermal Decomposition: The compound decomposes at high temperatures (231-233 °C), releasing toxic fumes of carbon oxides and nitrogen oxides (NOx)[2]. Therefore, high-temperature incineration by a licensed facility is the only acceptable final disposal method [1].

Quantitative Data & Operational Implications
PropertyValue / DescriptionOperational Implication for Disposal
Appearance White to slightly beige crystalline powderHigh risk of aerosolization; all solid transfers and spill cleanups must occur in a certified fume hood.
Storage Temp 0-6°CVials must be brought to room temperature before opening to prevent condensation, which can degrade the ester.
Melting Point 231-233 °C (Decomposes)Autoclaving is not a viable decontamination method; waste must be routed to EHS for chemical incineration.
Solubility Highly soluble in waterAqueous waste streams will carry the bulk of the dissolved compound, necessitating strict drain-disposal prohibitions.

Waste Segregation & Neutralization Workflow

Proper segregation of chemical waste is crucial for safe disposal [3]. The following diagram illustrates the logical routing of Methyl 2,3-diaminopropanoate waste based on its physical state and solvent matrix.

G A Methyl 2,3-diaminopropanoate Waste Generation B Solid Waste (Powders, Vials) A->B C Liquid Waste (Solutions, Rinses) A->C G Solid Hazardous Waste Container B->G D Aqueous Streams (Acidic due to HCl salt) C->D E Organic Streams (e.g., DCM, MeOH) C->E F Neutralization Adjust pH to 6-8 D->F Verify pH I Organic Hazardous Waste Carboy E->I Segregate halogens H Aqueous Hazardous Waste Carboy F->H pH 6-8 J EHS Collection & Incineration G->J H->J I->J

Workflow for the segregation and neutralization of Methyl 2,3-diaminopropanoate waste.

Step-by-Step Disposal Methodologies

Do not dispose of any solutions containing this compound down the drain due to potential aquatic toxicity and regulatory restrictions [3]. Follow these self-validating protocols to ensure safe handling.

Protocol 1: Solid Waste Segregation

Causality: Solid waste contains the highest concentration of the active compound. Dust generation poses an inhalation hazard.

  • Containment: Collect any unused, expired, or spilled solid Methyl 2,3-diaminopropanoate inside a functioning fume hood.

  • Primary Packaging: Place the powder into a sealable, chemically compatible primary container (e.g., a high-density polyethylene (HDPE) wide-mouth jar).

  • Secondary Packaging: Place the primary container, along with any contaminated weigh boats, spatulas, and disposable gloves, into a designated, clearly labeled solid hazardous waste bag.

  • Labeling: Label the bag explicitly with "Hazardous Waste: Methyl 2,3-diaminopropanoate dihydrochloride (Toxic/Irritant)" and the date of initial accumulation.

Protocol 2: Aqueous Liquid Waste Neutralization

Causality: Neutralizing the waste to a pH of 6-8 prevents dangerous cross-reactions in the EHS collection carboy, such as the generation of toxic gases if accidentally mixed with cyanides or sulfides from other lab processes.

  • pH Verification: Before transferring aqueous reaction mixtures or rinsates to a bulk waste carboy, test the pH using indicator paper or a calibrated pH meter.

  • Controlled Neutralization: If the pH is highly acidic (pH < 3) due to the dihydrochloride salt, slowly add a weak base (e.g., 1M Sodium Bicarbonate,

    
    ) while stirring. Note: Avoid strong bases like NaOH to prevent exothermic ester hydrolysis and methanol release.
    
  • Validation: Confirm the final pH is between 6.0 and 8.0.

  • Transfer: Pour the neutralized solution into the designated "Aqueous Hazardous Waste" carboy. Ensure the carboy is vented if residual

    
     generation from the bicarbonate neutralization is expected.
    
Protocol 3: Organic Solvent Waste Management

Causality: Organic streams must be segregated based on halogen content to comply with EPA incineration standards.

  • Segregation: Determine if the solvent matrix contains halogens (e.g., Dichloromethane) or is non-halogenated (e.g., Methanol, DMF).

  • Compatibility Check: Ensure the organic waste carboy does not contain strong acids or bases that could catalyze the degradation of the methyl ester.

  • Disposal: Transfer the organic solution to the appropriate EHS-approved solvent waste carboy. Cap tightly and ensure secondary containment is in place.

Spill Management and Decontamination Protocol

In the event of an accidental release, immediate and methodical action is required to prevent exposure and cross-contamination.

  • Control and Contain: Restrict access to the spill area. If the spill is a dry powder, turn off any localized fans or drafts to prevent the dust from becoming airborne.

  • PPE Verification: Ensure you are wearing safety goggles with side-shields, a chemically resistant lab coat, and nitrile gloves [3].

  • Absorb/Collect:

    • For Solids: Do not sweep dry. Lightly dampen the powder with a compatible solvent (e.g., isopropanol) to minimize dust, then carefully scoop the material using a non-sparking tool into a solid waste container.

    • For Liquids: Cover the spill with an inert absorbent material (e.g., vermiculite or universal spill pads).

  • Decontaminate: Wash the spill area with a 5% mild detergent solution, followed by an isopropanol wipe-down. Collect all contaminated paper towels and wipes as solid hazardous waste.

References

  • Safety Data Sheet - (S)-Methyl 2,3-diaminopropanoate dihydrochloride. Combi-Blocks.
  • DL-2,3-DIAMINOPROPIONIC ACID MONOHYDROCHLORIDE Chemical Properties and SDS. Lookchem.
  • Proper Disposal of Amino-PEG7-acid: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency (EPA).

Sources

Comprehensive Safety & Operational Guide: Handling Methyl 2,3-Diaminopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2,3-diaminopropanoate, frequently handled as its stable (S)-enantiomer dihydrochloride salt (CAS 147857-43-0), is an essential chiral building block in peptide synthesis and the development of [1]. While highly valuable for synthesizing complex diamino acid frameworks[2], it is inherently hazardous. This guide provides researchers and drug development professionals with a rigorous, step-by-step operational protocol to ensure safe handling, weighing, and disposal, minimizing the risk of exposure to this corrosive agent.

Hazard Profile & Causality

Understanding the physicochemical properties of Methyl 2,3-diaminopropanoate is critical to mitigating its operational risks.

  • GHS Classification: [3].

  • Signal Word: Danger.

  • Hazard Statements: [4].

  • Precautionary Statements: P260 (Do not breathe dust), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/clothing/eye protection)[3].

Mechanistic Causality: The diamine functionality of the free base is highly nucleophilic and alkaline. Upon contact with biological tissues, it can rapidly saponify lipid membranes and denature cellular proteins. Even when handled as the dihydrochloride salt (C4H10N2O2·2HCl)[5], the compound remains highly irritating and corrosive. Contact with ambient moisture (e.g., sweat, tears, mucosal membranes) induces localized pH shifts and osmotic stress, leading to severe tissue damage[4]. Furthermore, the solid form is a fine crystalline powder that poses a significant inhalation hazard if aerosolized during transfer[1].

Personal Protective Equipment (PPE) Matrix

To strictly comply with P280 and P260 directives[3], the following PPE is mandatory. Every choice is grounded in the chemical's specific permeation and physical properties.

PPE CategorySpecificationCausality / Rationale
Eye/Face Protection Snug-fitting chemical splash goggles & full face shield.Protects against micro-dust aerosolization during weighing and violent splashes during exothermic dissolution.
Hand Protection Heavy-duty Nitrile (≥0.11 mm thickness) or Neoprene gloves. Double gloving is strictly required.Low-molecular-weight amines can permeate thin latex rapidly. Double gloving ensures the inner glove remains uncontaminated during outer glove removal.
Body Protection Tyvek® lab coat or chemically resistant apron over a standard cotton lab coat.Prevents particulate accumulation on porous clothing, which could lead to delayed dermal exposure upon sweating.
Respiratory Protection NIOSH-approved N95 or P100 particulate respirator.Mitigates the inhalation of corrosive dust (P260)[3]. Note: Handling must always occur inside a certified chemical fume hood.
Operational Workflow & Experimental Protocol

The following protocol provides a self-validating system for the safe transfer and dissolution of Methyl 2,3-diaminopropanoate dihydrochloride.

Step 1: Preparation & Environmental Control

  • Verify the chemical fume hood is operational with a face velocity of 80–100 fpm to satisfy the P271 directive[3].

  • Line the working surface with a disposable, chemical-resistant absorbent mat.

  • Equip all mandatory PPE as outlined in the matrix above.

Step 2: Static Mitigation & Weighing

  • Causality: The dihydrochloride salt is a fine powder prone to static cling, which dramatically increases the risk of aerosolization[1].

  • Use an anti-static bar or zero-stat gun to neutralize the weighing spatula and the anti-static weigh boat.

  • Tare the weigh boat on an analytical balance located strictly inside the fume hood.

  • Carefully transfer the required mass of Methyl 2,3-diaminopropanoate dihydrochloride using a micro-spatula.

  • Immediately recap the primary container to prevent hygroscopic moisture absorption, which degrades the reagent and increases its corrosive potential.

Step 3: Transfer & Dissolution

  • Transfer the weighed solid into the designated reaction vessel (e.g., a round-bottom flask).

  • Causality: Dissolution of amine salts can be highly exothermic.

  • Add the reaction solvent (e.g., anhydrous DMF or DCM) dropwise initially, monitoring for thermal spikes, before adding the remaining volume.

Step 4: Decontamination

  • Wipe down the exterior of the primary container, the analytical balance, and the fume hood surface with a slightly damp paper towel (using a 70% Isopropanol/Water mixture).

  • Follow immediately with a dry wipe to remove any residual moisture.

Spill Response & Disposal Plan
  • Minor Spills (<50g): Do NOT sweep dry, as this will aerosolize the corrosive dust. Cover the spill with slightly damp sand or a commercial universal absorbent. Carefully scoop the mixture using a non-sparking tool into a chemically compatible, sealable hazardous waste container.

  • Disposal: Label the container explicitly as "Corrosive Solid Waste (Contains Methyl 2,3-diaminopropanoate)". Do not mix this waste stream with strong oxidizing agents or strong acids. Dispose of via a licensed hazardous waste contractor in accordance with local environmental regulations.

Process Visualization

G N1 Pre-Operation: Verify Fume Hood & Don PPE N2 Static Mitigation: Neutralize Spatula & Boat N1->N2 N3 Weighing & Transfer: Minimize Aerosolization N2->N3 N4 Dissolution: Controlled Solvent Addition N3->N4 N5 Decontamination: Wet-Wipe Surfaces N4->N5 N6 Disposal: Corrosive Solid Waste Stream N5->N6

Operational workflow for safe handling and disposal of Methyl 2,3-diaminopropanoate.

References
  • LookChem. "Cas 54897-59-5, DL-2,3-DIAMINOPROPIONIC ACID MONOHYDROCHLORIDE". Retrieved from[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.